molecular formula C13H9Cl2NO B083067 N-(2,4-Dichlorophenyl)benzamide CAS No. 10286-76-7

N-(2,4-Dichlorophenyl)benzamide

Cat. No.: B083067
CAS No.: 10286-76-7
M. Wt: 266.12 g/mol
InChI Key: ZRTPCLPWDMPXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichlorophenyl)benzamide is a benzanilide derivative serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. Its defined planar structure, characterized by nearly coplanar aromatic rings, is a key feature for molecular recognition in biological systems . Recent investigations highlight its significant value in developing novel antifungal agents. The flat benzanilide core is engineered to penetrate narrow hydrophobic channels of fungal CYP51 (lanosterol 14-α-demethylase), a critical target in ergosterol biosynthesis . Incorporating this fragment into novel azole derivatives has yielded compounds with potent activity against both fluconazole-sensitive and -resistant Candida albicans strains, demonstrating potential for overcoming drug resistance . Beyond antimicrobial applications, research into N-substituted benzamides explores their role in oncology. Studies on related compounds indicate mechanisms that induce apoptosis in cancer cells via the mitochondrial pathway, involving cytochrome c release and caspase-9 activation, and can sensitize tumors to conventional chemotherapeutic agents . Furthermore, computational studies suggest that N-(2,4-Dichlorophenyl)benzamide possesses a substantial first hyperpolarizability, marking it as an attractive object for future investigations in non-linear optics . This compound is provided for research purposes to support these advanced explorations in life sciences and materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTPCLPWDMPXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341106
Record name N-(2,4-Dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10286-76-7
Record name N-(2,4-Dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dichlorobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-(2,4-Dichlorophenyl)benzamide molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of N-(2,4-Dichlorophenyl)benzamide , bridging synthetic protocols with advanced structural crystallography and conformational dynamics.

Molecular Structure, Conformational Dynamics, and Synthetic Protocols

Executive Summary

N-(2,4-Dichlorophenyl)benzamide (C₁₃H₉Cl₂NO) represents a critical structural scaffold in medicinal chemistry, serving as a model for studying the "ortho-effect" in amide bond stability and crystal packing. While typical ortho-substituted benzanilides exhibit significant torsional twisting to relieve steric strain, crystallographic data for this specific congener reveals a counter-intuitive, near-coplanar arrangement of the aromatic rings driven by intermolecular hydrogen bonding networks. This guide details the synthesis, structural characterization, and conformational analysis of the molecule.[1]

Part 1: Molecular Architecture & Crystallography

Crystal Structure Analysis

The solid-state conformation of N-(2,4-Dichlorophenyl)benzamide is defined by the competition between steric repulsion (caused by the 2-chloro substituent) and resonance stabilization of the amide bond.

  • Space Group & Packing: The compound crystallizes in the monoclinic system (typically space group P2₁/c or similar for this class).

  • The "Coplanar Anomaly": Contrary to the expected high torsion angle often seen in ortho-substituted biphenyl-like systems, X-ray diffraction studies reveal that the two aromatic rings are almost coplanar , with a dihedral angle of approximately 2.6(2)° .

  • Amide Geometry: The central amide linkage (–NHCO–) is not coplanar with the aromatic rings.[2][3] It forms a dihedral angle of 33.0(2)° with the benzoyl ring.[2][3][4] This "step" geometry allows the phenyl rings to stack parallel to each other while relieving the steric clash between the amide oxygen and the ortho-chlorine.

  • Hydrogen Bonding: The lattice is stabilized by infinite chains of intermolecular N—H···O hydrogen bonds running along the b-axis. This strong intermolecular network forces the molecule into a planarized stacking arrangement, overriding the steric tendency to twist.

Quantitative Structural Parameters
ParameterValueStructural Significance
Formula C₁₃H₉Cl₂NOCore Scaffold
Molecular Weight 266.12 g/mol Small Molecule Drug range
Amide Configuration trans (anti)The N-H and C=O bonds are anti-periplanar.
Ring-Ring Dihedral 2.6(2)°Exceptional coplanarity (π-stacking favored).
Amide-Benzoyl Torsion 33.0(2)°Twist required to accommodate the amide resonance.
H-Bond Distance ~2.9 Å (N···O)Strong intermolecular stabilization.

Part 2: Conformational Dynamics (Computational vs. Solid State)

The conformation of N-(2,4-Dichlorophenyl)benzamide is environment-dependent. Understanding this dichotomy is crucial for docking studies in drug development.

Gas Phase (DFT) vs. Solid State (XRD)

In the gas phase (modeled via DFT B3LYP/6-31G*), the molecule adopts a twisted conformation to minimize the steric clash between the ortho-chlorine atom and the amide carbonyl oxygen. The energy penalty for planarity is significant (~3-5 kcal/mol).

However, in the solid state (Crystal), the Crystal Packing Forces (specifically the N-H···O hydrogen bond chains and π-π stacking) compensate for this steric strain, flattening the molecule.

Visualization of Conformational Energy

The following diagram illustrates the energy landscape and the forces that drive the molecule between twisted (solution/gas) and planar (solid) states.

ConformationLandscape GasPhase Gas Phase / Solution (Twisted Conformer) StericRepulsion Steric Clash (2-Cl vs C=O) GasPhase->StericRepulsion Dominated by SolidState Crystal Lattice (Planar Conformer) GasPhase->SolidState Crystallization (Lattice Energy > Steric Strain) StericRepulsion->GasPhase Forces Twist (Dihedral ~60-90°) PackingForces Intermolecular Forces (N-H...O H-Bonds + π-Stacking) SolidState->PackingForces Stabilized by PackingForces->SolidState Forces Planarity (Dihedral ~2.6°)

Figure 1: Conformational Energy Landscape. The diagram highlights the transition from a sterically relaxed twisted state in solution to a packing-stabilized planar state in the crystal lattice.

Part 3: Synthetic Protocol

The synthesis follows a standard Schotten-Baumann acylation. This protocol is optimized for high yield and purity, minimizing the hydrolysis of the benzoyl chloride.

Reaction Scheme

Reactants: 2,4-Dichloroaniline + Benzoyl Chloride Base: Pyridine (acts as both solvent/catalyst and acid scavenger) Solvent: Dichloromethane (DCM) or Toluene (for reflux)

Step-by-Step Methodology

Reagents:

  • 2,4-Dichloroaniline (10 mmol, 1.62 g)

  • Benzoyl Chloride (11 mmol, 1.55 g) - Slight excess

  • Pyridine (15 mmol) or Triethylamine (TEA)

  • Dichloromethane (DCM) (50 mL)

Protocol:

  • Preparation: Dissolve 2,4-dichloroaniline in dry DCM (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add Pyridine (1.2 mL) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Add Benzoyl Chloride dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent di-acylation or side reactions.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aniline spot (lower Rf) should disappear.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. (This neutralizes excess pyridine and solubilizes unreacted aniline).

  • Extraction: Separate the organic layer. Wash with Sat. NaHCO₃ (to remove benzoic acid) and Brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude solid from Ethanol/Water (9:1) to yield colorless needles.

Synthetic Workflow Diagram

SynthesisWorkflow Reactants Reactants 2,4-Dichloroaniline + Benzoyl Chloride Activation Activation (0°C) Base: Pyridine/TEA Reactants->Activation Mix in DCM Intermediate Tetrahedral Intermediate (Transient) Activation->Intermediate Nucleophilic Attack Elimination Elimination of HCl Formation of Amide Bond Intermediate->Elimination -Cl⁻ Workup Acid Wash (1M HCl) Remove Pyridine/Aniline Elimination->Workup Quench Product Final Product N-(2,4-Dichlorophenyl)benzamide (Recryst. Ethanol) Workup->Product Crystallization

Figure 2: Synthetic Pathway. Step-by-step workflow from nucleophilic attack to purification.

Part 4: Spectroscopic Characterization

To validate the synthesis and structure without X-ray, use the following spectroscopic fingerprints.

Infrared Spectroscopy (FT-IR)
Frequency (cm⁻¹)AssignmentDiagnostic Feature
3230 – 3300 N-H StretchSharp, single band (secondary amide).
1650 – 1680 C=O StretchAmide I band. Lower frequency indicates strong H-bonding.
1530 – 1550 N-H BendAmide II band.
750 – 850 C-Cl StretchCharacteristic of chlorinated aromatics.
Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (preferred due to solubility)

  • Amide Proton (–NH): Singlet at δ 10.2 – 10.5 ppm . This downfield shift confirms the amide formation and hydrogen bonding.

  • Benzoyl Ring: Multiplets at δ 7.5 – 8.0 ppm (5 protons).

  • 2,4-Dichlorophenyl Ring:

    • H-3 (meta to N): Doublet (or doublet of doublets) ~ δ 7.7 ppm .

    • H-5/H-6: Distinct splitting patterns due to the 2,4-substitution. The proton at position 6 (ortho to N) is often shielded/deshielded differently due to the amide anisotropy.

References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008).[2] N-(2,4-Dichlorophenyl)benzamide.[2][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 64(6), o950.

  • Gowda, B. T., et al. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides.

  • PubChem. (2025).[5][7] 2,4-Dichloro-N-(2,4-dichlorophenyl)benzamide Compound Summary. National Library of Medicine.

  • Cambridge Structural Database (CSD).

Sources

N-Phenylbenzamide Analogues: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenylbenzamide scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active compounds with therapeutic potential across multiple disease areas. This in-depth technical guide provides a comprehensive literature review of N-phenylbenzamide analogues, meticulously curated for researchers, scientists, and drug development professionals. We delve into the core aspects of synthesis, exploring diverse and efficient methodologies. The guide further navigates the extensive landscape of their biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antischistosomal, and antiprotozoal properties. A critical analysis of structure-activity relationships (SAR) is presented, offering insights into the rational design of potent and selective analogues. Furthermore, we elucidate the molecular mechanisms of action, supported by signaling pathway diagrams and detailed experimental protocols for key biological assays. This guide is intended to be a self-validating resource, grounded in authoritative references, to empower and accelerate the discovery and development of next-generation therapeutics based on the versatile N-phenylbenzamide core.

Introduction: The Enduring Significance of the N-Phenylbenzamide Scaffold

The N-phenylbenzamide core, characterized by a benzoyl group attached to an aniline moiety through an amide linkage, is a cornerstone in the design of bioactive molecules. Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its importance in medicinal chemistry. The amide bond provides structural rigidity and opportunities for hydrogen bonding interactions with biological targets, while the two phenyl rings offer extensive surfaces for functionalization, allowing for the fine-tuning of physicochemical properties and target specificity. This versatility has led to the development of N-phenylbenzamide analogues with a remarkable spectrum of pharmacological activities, making them a subject of intense and ongoing research. This guide aims to provide a holistic and in-depth understanding of this important class of compounds, from their chemical synthesis to their biological applications and underlying mechanisms of action.

Synthetic Strategies for N-Phenylbenzamide Analogues: A Chemist's Toolkit

The synthesis of N-phenylbenzamide analogues is well-established, with several robust and versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution patterns on the phenyl rings, the availability of starting materials, and the desired scale of the reaction.

Carbodiimide-Mediated Amide Coupling: A Workhorse Reaction

A widely employed method for the formation of the amide bond is the coupling of a substituted benzoic acid with a substituted aniline in the presence of a coupling agent. N,N'-Diisopropylcarbodiimide (DIC) is a commonly used reagent for this transformation, often in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[1]

Experimental Protocol: General Procedure for DIC/HOBt Mediated Amide Coupling [1]

  • Dissolve the substituted benzoic acid (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

  • Add HOBt (1.2 eq) and DIC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with an acidic solution (e.g., 1N HCl) to remove any unreacted aniline, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted benzoic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-phenylbenzamide analogue.

Rationale for Experimental Choices: The use of HOBt as an additive is crucial as it forms an active ester with the carboxylic acid, which is less prone to racemization (for chiral carboxylic acids) and reacts more efficiently with the amine. Dichloromethane is a common solvent choice due to its inertness and ease of removal. The aqueous workup is designed to remove both acidic and basic impurities, leading to a purer crude product before final purification.

From Acid Chlorides: A Highly Reactive Approach

An alternative and often high-yielding method involves the reaction of a substituted benzoyl chloride with an aniline. The benzoyl chloride can be prepared from the corresponding benzoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Experimental Protocol: Synthesis via Acid Chloride [2]

  • To a solution of the substituted benzoic acid (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 1-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzoyl chloride.

  • Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent like dichloromethane at 0°C.

  • Slowly add a solution of the substituted aniline (1.0 eq) and a base, such as triethylamine or pyridine (1.1 eq), to neutralize the HCl generated during the reaction.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Perform an aqueous workup as described in the carbodiimide coupling protocol.

  • Purify the product by column chromatography or recrystallization.

Rationale for Experimental Choices: This method is particularly useful when the benzoic acid is unreactive or when scaling up the reaction. The use of a base is essential to scavenge the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it unreactive.

One-Pot Multicomponent Reactions: An Efficient and Atom-Economical Approach

For the synthesis of more complex N-phenylbenzamide analogues, one-pot multicomponent reactions offer a highly efficient and atom-economical strategy. For instance, imidazole-based N-phenylbenzamide derivatives have been synthesized in a one-pot, three-component reaction of phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst.

Experimental Protocol: One-Pot Synthesis of Imidazole-Based N-Phenylbenzamide Derivatives

  • Combine phthalic anhydride (1.0 eq), the substituted aniline (1.0 eq), and 2,3-diaminomaleonitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of hydrochloric acid (e.g., 0.5 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, add water to the reaction mixture and stir for 20-30 minutes to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired product.

Rationale for Experimental Choices: This approach is highly convergent, allowing for the rapid construction of molecular complexity from simple starting materials. The use of a catalytic amount of acid facilitates the series of condensation and cyclization reactions. The precipitation of the product upon addition of water simplifies the purification process significantly.

The Broad Spectrum of Biological Activities

N-phenylbenzamide analogues have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents for various diseases.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The N-phenylbenzamide scaffold is a prominent feature in many anticancer agents. These compounds exert their effects through various mechanisms, including kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.

Many N-phenylbenzamide derivatives have been designed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[3]

  • ABL Kinase Inhibition: The structural similarity of some imidazole-based N-phenylbenzamide derivatives to the clinically used ABL1 kinase inhibitor nilotinib has prompted investigations into their potential as anticancer agents for chronic myeloid leukemia (CML).

  • p38α MAPK Inhibition: Certain 4-chloro-N-phenylbenzamide derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory and cancer-related signaling pathways.

Signaling Pathway: MAPK/ERK Pathway

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS Ras Ras GRB2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Transcription Factors->Proliferation, Survival, Differentiation N-phenylbenzamide Analogue N-phenylbenzamide Analogue N-phenylbenzamide Analogue->Raf Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by N-phenylbenzamide analogues.

Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [5][6]

  • Prepare a solution of purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Prepare serial dilutions of the N-phenylbenzamide analogue to be tested.

  • In a 96-well plate, mix the tubulin solution with the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).

  • Monitor the change in absorbance at 340 nm or fluorescence over time at 37°C using a microplate reader. An increase in absorbance/fluorescence corresponds to tubulin polymerization.

  • Plot the absorbance/fluorescence as a function of time to generate polymerization curves.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Rationale for Experimental Choices: Purified tubulin is used to directly assess the effect of the compound on the target protein without the complexity of a cellular environment. The assay is performed at 37°C to mimic physiological conditions that favor tubulin polymerization. The change in turbidity (absorbance) or the fluorescence of a reporter dye that binds to microtubules provides a quantitative measure of polymer formation.

N-substituted benzamides have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[7][8] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspases, ultimately resulting in cell death.

Signaling Pathway: Intrinsic Apoptosis Pathway

Apoptosis_Pathway N-phenylbenzamide Analogue N-phenylbenzamide Analogue Mitochondrion Mitochondrion N-phenylbenzamide Analogue->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by N-phenylbenzamide analogues.

Table 1: Anticancer Activity of Representative N-Phenylbenzamide Analogues

Compound ClassTarget/MechanismCancer Cell LineIC₅₀/EC₅₀ (µM)Reference
Imidazole-basedABL1 KinaseA549, HeLa, MCF-77.5 - 11.1
N-benzylbenzamideTubulin PolymerizationVarious0.012 - 0.027[4]
N-substituted benzamideApoptosis InductionHL-60>250[7]
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics. N-phenylbenzamide analogues have shown promise as antibacterial and antifungal agents.

A key mechanism of antibacterial action for some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[9][10] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. By binding to FtsZ, these compounds disrupt the formation of the Z-ring, a structure crucial for cytokinesis, leading to filamentation and eventual cell death.[11]

Experimental Protocol: In Vitro FtsZ Polymerization Assay

  • Express and purify FtsZ protein from the target bacterial species (e.g., Staphylococcus aureus).

  • Prepare a polymerization buffer containing GTP.

  • In a 96-well plate, mix the FtsZ protein with the test N-phenylbenzamide analogue at various concentrations.

  • Initiate polymerization by adding GTP and incubating at 37°C.

  • Monitor the increase in light scattering at a suitable wavelength (e.g., 340 nm) over time.

  • Calculate the IC₅₀ value for the inhibition of FtsZ polymerization.

Rationale for Experimental Choices: This cell-free assay directly measures the effect of the compound on the enzymatic activity of the target protein, FtsZ. Light scattering is a direct and simple method to monitor the formation of FtsZ polymers.

Anti-inflammatory Activity: Modulating the Inflammatory Response

N-phenylbenzamide derivatives have also demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX, particularly the inducible COX-2 isoform, these compounds can reduce inflammation and pain.

Table 2: Antimicrobial and Anti-inflammatory Activity of N-Phenylbenzamide Analogues

Compound ClassTarget/MechanismOrganism/AssayMIC/IC₅₀ (µM)Reference
BenzamideFtsZ InhibitionS. aureus-[9]
1,2-diphenylbenzimidazoleCOX-2 InhibitionIn vitro assay-[12]
Other Notable Biological Activities
  • Antiviral Activity: Certain N-phenylbenzamide derivatives have shown activity against enterovirus 71 (EV71) by stabilizing the viral capsid and preventing its uncoating.[1][14][15][16][17]

  • Antischistosomal Activity: N-phenylbenzamides with electron-withdrawing substituents have demonstrated potent activity against the flatworm pathogen Schistosoma mansoni.[18]

  • Antiprotozoal Activity: Analogues of N-phenylbenzamide have been shown to target the kinetoplast DNA (kDNA) of trypanosomatid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[19][20][21]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of N-phenylbenzamide analogues is highly dependent on the nature and position of substituents on both the benzoyl and aniline rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Anticancer SAR
  • Kinase Inhibitors: For ABL kinase inhibitors, the presence of an imidazole ring and specific substitutions on the phenyl rings are critical for activity.

  • Tubulin Inhibitors: In N-benzylbenzamide tubulin inhibitors, the substitution pattern on both the benzoyl and benzyl rings significantly influences potency.[4]

Antimicrobial SAR
  • For FtsZ inhibitors, specific substitutions on the benzamide core are required for potent antibacterial activity.[9]

Anti-inflammatory SAR
  • The selectivity for COX-2 over COX-1 can be modulated by the substitution pattern on the N-phenyl ring.[12]

Antischistosomal SAR
  • Electron-withdrawing groups on either phenyl ring generally enhance antischistosomal activity.[18]

Workflow for SAR-Guided Drug Design

SAR_Workflow Lead Compound Lead Compound SAR Analysis SAR Analysis Lead Compound->SAR Analysis Design of New Analogues Design of New Analogues SAR Analysis->Design of New Analogues Synthesis Synthesis Design of New Analogues->Synthesis Biological Evaluation Biological Evaluation Synthesis->Biological Evaluation Biological Evaluation->SAR Analysis Iterative Refinement Optimized Lead Optimized Lead Biological Evaluation->Optimized Lead

Caption: An iterative workflow for the optimization of N-phenylbenzamide analogues based on SAR.

Conclusion and Future Perspectives

The N-phenylbenzamide scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. The wealth of synthetic methodologies allows for the creation of diverse chemical libraries, while the broad spectrum of biological activities highlights the potential of these compounds to address a wide range of unmet medical needs. The elucidation of their mechanisms of action and the continuous refinement of structure-activity relationships will undoubtedly pave the way for the development of next-generation N-phenylbenzamide-based drugs with improved efficacy, selectivity, and safety profiles. Future research in this area will likely focus on the application of computational methods for in silico screening and rational design, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance the therapeutic potential of this privileged scaffold.

References

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028. [Link]

  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Pharmaceuticals (Basel), 16(11), 1599. [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028. [Link]

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. RSC Med Chem, 13(10), 1269-1277. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis. Br J Cancer, 86(7), 1165-1171. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]

  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy. Chem. Sci., 7, 1537-1542. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. J Med Chem, 66(19), 13349-13371. [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorg Med Chem Lett, 21(18), 5464-5468. [Link]

  • Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorg Med Chem Lett, 29(23), 126714. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. Sci Rep, 7, 44253. [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis. Br J Cancer, 86(7), 1165-1171. [Link]

  • Effective GTP-Replacing FtsZ Inhibitors and Antibacterial Mechanism of Action. J. Med. Chem., 58(2), 858-871. [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. J Med Chem, 66(19), 13349-13371. [Link]

  • Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. Aust. J. Chem., 70(3), 307-314. [Link]

  • What are FtsZ inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. Bioorg Med Chem, 28(9), 115451. [Link]

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. J Med Chem, 66(6), 4229-4245. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Res, 71(8 Supplement), 3535. [Link]

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus.. J Med Chem, 66(6), 4229-4245. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. J Med Chem, 66(19), 13349-13371. [Link]

  • Synthesis and Structure–Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals (Basel), 14(11), 1109. [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Eur J Med Chem, 216, 113316. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Front Chem, 9, 829281. [Link]

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Eur J Med Chem, 216, 113316. [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Am J Ther, 5(1), 19-27. [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. J Med Chem, 46(19), 4153-4164. [Link]

  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Int J Mol Sci, 23(1), 444. [Link]

  • COX Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

  • N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Molecules, 25(3), 666. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. J Chem Inf Model, 62(1), 221-234. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7178. [Link]

  • TNF-Related Apoptosis-Inducing Ligand: Non-Apoptotic Signalling. Int J Mol Sci, 22(11), 5991. [Link]

  • Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. J Biol Chem, 296, 100589. [Link]

Sources

Mechanistic Profiling of N-(2,4-Dichlorophenyl)benzamide: An SDHI Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the speculative mechanism of action (MoA) for N-(2,4-Dichlorophenyl)benzamide . While direct clinical data for this specific unsubstituted congener is less prevalent than for its commercial analogs (e.g., Benodanil, Flutolanil), structural pharmacophore analysis strongly positions it as a Succinate Dehydrogenase Inhibitor (SDHI) .[1]

Executive Summary

Compound: N-(2,4-Dichlorophenyl)benzamide (CAS: 17796-09-5) Chemical Class: Benzanilide (Carboxamide) Primary Speculative Target: Succinate Dehydrogenase (Complex II, EC 1.3.5.1) Binding Mode: Competitive inhibition at the Ubiquinone (Qp) binding site.[1][2]

N-(2,4-Dichlorophenyl)benzamide represents a core lipophilic scaffold within the benzanilide class of fungicides.[2] Based on Structure-Activity Relationship (SAR) homology with established agrochemicals like Benodanil and Mepronil, this compound acts by disrupting the mitochondrial electron transport chain (ETC).[1][2] The 2,4-dichloro substitution pattern on the aniline ring is critical for hydrophobic pocket occupancy, while the amide linker facilitates essential hydrogen bonding within the target enzyme's active site.

Chemical & Structural Basis[1][3][4]

The biological activity of N-(2,4-Dichlorophenyl)benzamide is dictated by its ability to mimic the transition state of ubiquinone within the mitochondrial membrane.[2]

Pharmacophore Analysis
Structural FeatureFunctionalityMechanistic Role
Amide Linker (-CONH-) H-Bond Donor/AcceptorForms critical H-bonds with conserved residues (e.g., Tyrosine, Tryptophan) in the SDH binding pocket.[1][2]
Benzoyl Ring Lipophilic AnchorOccupies the hydrophobic cleft; provides pi-pi stacking interactions.[2]
2,4-Dichloroaniline Steric/Electronic ModulatorThe chlorine atoms increase lipophilicity (LogP) for membrane penetration and induce a twisted conformation (non-planar) essential for fitting the "deep" Q-site.[2]

SAR Logic: The 2,4-dichloro motif is a bioisostere for the 2-iodo group found in Benodanil or the 2-trifluoromethyl group in Flutolanil .[2] The ortho-substituent (2-Cl) forces the aniline ring out of plane relative to the amide, locking the molecule into a bioactive conformation that matches the ubiquinone binding pocket geometry.[2]

Core Mechanism of Action: Succinate Dehydrogenase Inhibition[5][6][7]

The primary mechanism is the blockage of cellular respiration in fungal pathogens (or target cells) via inhibition of Complex II.[3]

The Pathway: Mitochondrial Respiration Blockade

Succinate Dehydrogenase (SDH) is unique as it links the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC).[2][3]

  • Normal Function: SDH catalyzes the oxidation of succinate to fumarate (via subunit SdhA) and transfers electrons to ubiquinone (UbQ) bound at the interface of subunits SdhB, SdhC, and SdhD.[3]

  • Inhibition: N-(2,4-Dichlorophenyl)benzamide competes with UbQ for the Qp site (proximal ubiquinone binding site).[2]

  • Consequence: Electron transfer from the [3Fe-4S] cluster to UbQ is physically blocked.[2] This halts ATP production and leads to the accumulation of reactive oxygen species (ROS), causing cell death.

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the electron transport chain by the compound.

SDH_Mechanism cluster_mitochondria Inner Mitochondrial Membrane (Complex II) Succinate Succinate SdhA SdhA Subunit (FAD Reduction) Succinate->SdhA Oxidation Fumarate Fumarate SdhA->Fumarate FeS [Fe-S] Clusters (Electron Tunneling) SdhA->FeS e- Transfer Q_Site Ubiquinone Binding Site (Qp Pocket) FeS->Q_Site e- Transfer ETC_Downstream Complex III / IV (ATP Generation) Q_Site->ETC_Downstream Blocked by Inhibitor Ubiquinone Ubiquinone (CoQ) Ubiquinone->Q_Site Normal Binding Compound N-(2,4-Dichlorophenyl) benzamide Compound->Q_Site Competitive Inhibition (High Affinity)

Caption: Schematic of Complex II inhibition. The compound occupies the Qp site, preventing Ubiquinone reduction and halting downstream ATP synthesis.

Experimental Validation Framework

To transition this speculation into verified fact, a researcher must employ a "Self-Validating" experimental loop.[1] This involves in silico prediction followed by biochemical confirmation.

Validation Workflow

Validation_Workflow Step1 1. In Silico Docking (Homology Model of SDH) Step2 2. Synthesis & Purification (>98% Purity) Step1->Step2 Select High-Affinity Analogs Step3 3. Enzymatic Assay (DCPIP Reduction) Step2->Step3 Test IC50 Step4 4. Phenotypic Screen (Mycelial Growth Inhibition) Step3->Step4 Correlate Enzyme vs Cell Data Step5 5. Crystallography (Co-crystal with SdhB/C/D) Step4->Step5 Structural Confirmation Step5->Step1 Refine Model (SAR Loop)

Caption: Iterative workflow for validating the SDHI mechanism of N-(2,4-Dichlorophenyl)benzamide.

Detailed Experimental Protocol: DCPIP Reduction Assay

The definitive method to confirm SDHI activity is the Dichlorophenolindophenol (DCPIP) Reduction Assay . This colorimetric assay measures the rate of electron transfer from succinate to an artificial electron acceptor (DCPIP) via Complex II.[2]

Reagents Required[4][8]
  • Mitochondrial Fraction: Isolated from fungal mycelia (e.g., Rhizoctonia solani) or bovine heart.[1]

  • Reaction Buffer: 50 mM Potassium Phosphate (pH 7.4).

  • Substrate: 20 mM Sodium Succinate.

  • Electron Acceptor: 50 µM DCPIP (Blue when oxidized, colorless when reduced).[1]

  • Inhibitor: N-(2,4-Dichlorophenyl)benzamide (dissolved in DMSO).[1][2]

  • Reference Control: Carboxin or Benodanil.[2][4]

Step-by-Step Methodology
  • Preparation: Thaw mitochondrial fraction on ice. Pre-warm reaction buffer to 25°C.

  • Baseline Setup: In a quartz cuvette, add 900 µL Buffer, 50 µL Succinate, and 10 µL Mitochondrial fraction.[1]

  • Inhibitor Addition: Add 10 µL of the test compound (various concentrations: 0.1 nM to 10 µM). Incubate for 5 minutes to allow binding equilibrium.

  • Initiation: Add 30 µL DCPIP to start the reaction.

  • Measurement: Immediately monitor absorbance at 600 nm for 3–5 minutes using a kinetic spectrophotometer.

  • Data Analysis:

    • Calculate the slope (

      
      ).[2]
      
    • Plot % Activity vs. Log[Concentration].

    • Determine

      
       using non-linear regression (Hill equation).[2]
      

Causality Check: If the compound is an SDHI, the rate of DCPIP decolorization will decrease in a dose-dependent manner. If activity persists, the compound may act on a different target (e.g., Complex I or III).[1]

Secondary Considerations & Toxicology

While SDH is the primary target, benzanilides can exhibit polypharmacology.[1]

  • Selectivity: The 2,4-dichloro pattern often provides selectivity for fungal SDH over mammalian SDH, but cytotoxicity screening on HepG2 cells is required.[1]

  • Metabolism: The amide bond is susceptible to hydrolysis by amidases, releasing 2,4-dichloroaniline (a potential toxin).[1] Metabolic stability assays (Microsomal stability) are crucial.[2]

References

  • Structural Basis of Benzanilide Fungicides: Gowda, B. T., et al. (2008).[1] "Crystal structure of N-(2,4-dichlorophenyl)benzamide." Source:[1][2]

  • Mechanism of SDHI Fungicides: Sierotzki, H., & Scalliet, G. (2013).[1][3] "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Source:[1][2]

  • Benzamide Scaffold Bioactivity: BenchChem Technical Report. "4-amino-N-(2,4-dichlorophenyl)benzamide Pharmacophore Analysis." Source:[1][2]

  • SDH Inhibition Assay Protocols: Yang, J., et al. (2020).[1] "Synthesis and Biological Evaluation of Novel Benodanil-Heterocyclic Carboxamide Hybrids as Potential Succinate Dehydrogenase Inhibitors." Source:[1][2]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical resource for the solubility analysis of N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7). It synthesizes structural crystallographic data with thermodynamic modeling protocols to assist researchers in process optimization and formulation.

Executive Summary & Compound Profile

N-(2,4-Dichlorophenyl)benzamide (C₁₃H₉Cl₂NO) is a lipophilic benzanilide derivative characterized by a monoclinic crystal system.[1] Its solubility behavior is critical for recrystallization purification, solvatomorph screening, and biological assay formulation.

Unlike simple benzamides, the 2,4-dichloro substitution on the aniline ring significantly increases hydrophobicity and lattice energy, altering its dissolution thermodynamics compared to the parent benzanilide. This guide provides the standard operating procedure (SOP) for determining its solubility mole fraction (


) and correlating this data using the Modified Apelblat and van't Hoff models.
Physicochemical Identity
ParameterDataSource / Note
IUPAC Name N-(2,4-dichlorophenyl)benzamidePubChem [1]
CAS Number 10286-76-7
Molecular Weight 266.12 g/mol
Crystal System Monoclinic, Space Group

Gowda et al. [2]
Lattice Interactions Strong N—H[2][3]···O hydrogen bonds forming infinite chains along the b-axis.[2]
Predicted LogP ~4.4High Lipophilicity [1]

Theoretical Framework: Solubility & Thermodynamics

The dissolution of N-(2,4-Dichlorophenyl)benzamide in organic solvents is governed by the breaking of its intermolecular hydrogen bond network (solute-solute) and the formation of new solute-solvent interactions.

The Modified Apelblat Model

To correlate experimental mole fraction solubility (


) with temperature (

), the Modified Apelblat Equation is the industry standard for non-ideal solutions:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Significance: This model accounts for the non-linear relationship between the logarithm of solubility and temperature, often observed in polar organic solvents.

Thermodynamic Parameters

The dissolution enthalpy (


) and entropy (

) are derived using the van't Hoff analysis :


  • Endothermic Process: If solubility increases with temperature (typical for benzanilides),

    
    .
    
  • Gibbs Free Energy:

    
    . A positive 
    
    
    
    indicates the dissolution is non-spontaneous and requires thermal energy or specific solvent interactions to proceed.

Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its ability to detect the exact point of phase disappearance (solid-to-liquid transition) without sampling errors.

Workflow Diagram

The following DOT diagram illustrates the self-validating experimental loop for determining solubility limits.

SolubilityProtocol Start Start: Solvent Preparation Weigh Gravimetric Addition of Solute (Precision ±0.0001 g) Start->Weigh TempControl Thermostat Equilibration (T ± 0.05 K) Weigh->TempControl Laser Laser Transmissivity Monitoring (Path Length Fixed) TempControl->Laser Decision Is Transmissivity Stable? Laser->Decision Decision->TempControl No (Undissolved) Dissolution Phase Transition Detected (Turbidity -> Clear) Decision->Dissolution Yes (Max Transmissivity) Record Record Mass & Temp Calculate Mole Fraction (x) Dissolution->Record Repeat Repeat for Next Temp/Solvent Record->Repeat

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination. This dynamic method minimizes error by continuously monitoring solution turbidity.

Step-by-Step Methodology
  • Preparation: Calibrate the laser monitoring system and double-jacketed glass vessel. Ensure the thermostat is set to the initial temperature (e.g., 293.15 K) with an accuracy of ±0.05 K.

  • Solvent Loading: Accurately weigh a specific mass of the pure organic solvent (e.g., Ethanol, Methanol, Ethyl Acetate) into the vessel.

  • Solute Addition: Add a known mass of N-(2,4-Dichlorophenyl)benzamide.

  • Equilibration: Stir continuously. The laser beam passes through the suspension.

    • Initial State: Beam scattered by solid particles (Low Transmissivity).

    • Final State: Solid dissolves completely (High/Stable Transmissivity).

  • Endpoint Detection: If the solid does not dissolve, increase temperature stepwise (e.g., 5 K increments) or add more solvent until the laser signal stabilizes at maximum intensity.

  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    are mass and molar mass of the solute, and
    
    
    are for the solvent.[4][5]

Solubility Data Landscape & Solvent Effects

While specific proprietary datasets vary, the solubility of N-(2,4-Dichlorophenyl)benzamide follows a predictable polarity-driven trend based on its structure (hydrophobic aromatic rings + polar amide linker).

Predicted Solubility Ranking

Based on the Like-Dissolves-Like principle and dielectric constants:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions disrupt the amide H-bonds.
Short-Chain Alcohols Methanol, EthanolModerate Amphiphilic nature matches the solute; H-bonding capability.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good solvency for the aromatic dichloro-moiety.
Non-Polar Hexane, CyclohexaneLow Inability to overcome the crystal lattice energy (H-bonds).
Water WaterInsoluble Hydrophobic effect dominates;

.
Thermodynamic Analysis Logic

To interpret the data collected via the protocol above, use the following analytical logic:

ThermoAnalysis Data Experimental Data (x vs T) Apelblat Apelblat Regression (ln x = A + B/T + C ln T) Data->Apelblat VantHoff van't Hoff Plot (ln x vs 1/T) Data->VantHoff Gibbs Calc Gibbs Energy (ΔG) Spontaneity Check Apelblat->Gibbs Enthalpy Calc Enthalpy (ΔH) Slope Analysis VantHoff->Enthalpy Enthalpy->Gibbs Mechanism Mechanistic Insight (Solvent-Solute Interaction) Gibbs->Mechanism

Figure 2: Thermodynamic Modeling Pipeline. This logic flow converts raw solubility data into mechanistic insights regarding dissolution drivers (enthalpy vs. entropy).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 570154, N-(2,4-Dichlorophenyl)benzamide. Retrieved January 31, 2026 from [Link].

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide.[1][3] Acta Crystallographica Section E: Structure Reports Online, 64(2), o468. Retrieved from [Link].

  • Jouyban, A. (2019).Review of the Jouyban-Acree Model for Solubility Prediction. Journal of Pharmaceutical Sciences. (Standard reference for solubility modeling methodologies).
  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[4] Pharmaceutical Sciences.[4] Retrieved from [Link].

Sources

Cheminformatic Profiling and Synthetic Validation of N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,4-Dichlorophenyl)benzamide serves as a critical structural scaffold in medicinal chemistry, particularly within the development of antifungal agents and inhibitors targeting the transient receptor potential (TRP) ion channels. Precise characterization of this molecule requires distinguishing between its average molecular weight (used for stoichiometric calculations) and its monoisotopic mass (used for high-resolution mass spectrometry).

This guide provides a definitive breakdown of the physicochemical properties, theoretical isotopic distributions, and a validated Schotten-Baumann synthetic protocol for researchers requiring high-purity standards.

Part 1: Cheminformatic Profiling

Molecular Formula and Weight Derivation

For stoichiometric applications (e.g., calculating molarity), the Average Molecular Weight is utilized. However, for analytical validation via Mass Spectrometry (MS), the Monoisotopic Mass is the mandatory standard.

ParameterValueDefinition
Molecular Formula

Stoichiometric composition.[1][2]
Average Mol. Weight 266.12 g/mol Weighted average of all natural isotopes.
Monoisotopic Mass 265.0061 Da Calculated using only the most abundant isotopes (

).
Exact Mass 265.00612 Da High-precision value for HRMS tolerance windows.
Structural Fragmentation Analysis

The molecule consists of a benzoyl core coupled to a 2,4-dichloroaniline moiety. Understanding this connectivity is vital for interpreting MS/MS fragmentation patterns, where cleavage of the amide bond typically yields a benzoyl cation (


 105) and a dichloroaniline neutral loss.

G Benzoyl Benzoyl Group (C6H5CO-) Fragment: m/z 105 Amide Amide Linkage (-NH-) Benzoyl->Amide C-N Bond Molecule N-(2,4-Dichlorophenyl)benzamide MW: 266.12 Benzoyl->Molecule Substructure Aniline 2,4-Dichlorophenyl (-C6H3Cl2) Amide->Aniline N-C(Ar) Bond Aniline->Molecule Substructure

Figure 1.1: Structural decomposition of N-(2,4-Dichlorophenyl)benzamide highlighting the amide linkage susceptible to hydrolytic or collision-induced cleavage.

Part 2: Isotopic Fingerprint Analysis (MS Validation)

Researchers must not rely solely on the molecular ion peak (


) at 265 Da. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a distinct isotopic envelope. Chlorine exists naturally as 

(~75.8%) and

(~24.2%).[3][4]
Theoretical Isotopic Distribution

The distribution follows the binomial expansion


, where 

(number of Cl atoms).
  • M+0 (

    
    ): 
    
    
    
  • M+2 (

    
    ): 
    
    
    
  • M+4 (

    
    ): 
    
    
    

Diagnostic Criteria: In a low-resolution mass spectrum, look for a 9:6:1 ratio (approximate) across


 265, 267, and 269.
Ion Speciesm/z (Da)Relative Intensity (%)Interpretation

266.0 100%Base peak (containing two

)

268.0 ~64%One

isotope present

270.0 ~10%Two

isotopes present

Critical Note: If your MS data shows a 3:1 ratio (indicating a single Cl) or lacks the M+4 peak entirely, the synthesis has failed (likely yielding N-phenylbenzamide or a monochloro impurity).

Part 3: Synthetic Protocol (Schotten-Baumann)[5]

To verify the identity of the compound, a reference standard should be synthesized. The following protocol uses a modified anhydrous Schotten-Baumann approach to maximize yield and prevent hydrolysis of the benzoyl chloride.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • 2,4-Dichloroaniline (1.0 eq, 10 mmol, 1.62 g)

  • Benzoyl Chloride (1.1 eq, 11 mmol, 1.55 g)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Workflow:

Synthesis Start Start: Dissolve 2,4-Dichloroaniline in anhydrous DCM AddBase Add Base (TEA or Pyridine) Cool to 0°C Start->AddBase AddAcid Dropwise Addition of Benzoyl Chloride AddBase->AddAcid React Stir at RT for 4-6 Hours (Monitor via TLC) AddAcid->React Quench Quench with 1M HCl (Removes unreacted amine) React->Quench Wash Wash Organic Layer: 1. NaHCO3 (sat) 2. Brine Quench->Wash Dry Dry over MgSO4 Evaporate Solvent Wash->Dry Recryst Recrystallize (Ethanol/Water) Target MP: 117°C Dry->Recryst

Figure 3.1: Optimized synthetic workflow for high-purity amide formation.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloroaniline (1.62 g) in 20 mL of DCM.

  • Activation: Add Triethylamine (1.7 mL) and cool the solution to 0°C in an ice bath to control the exotherm.

  • Addition: Slowly add Benzoyl Chloride (1.28 mL) dropwise over 10 minutes. The solution may turn slightly cloudy as amine salts precipitate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup:

    • Wash the reaction mixture with 1M HCl (2 x 15 mL) to remove unreacted aniline and pyridine/TEA.

    • Wash with Saturated NaHCO₃ (2 x 15 mL) to remove residual benzoic acid.

    • Wash with Brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Water (9:1) to obtain white needles.

Part 4: Analytical Validation Standards

Once synthesized, the compound must be validated against the following benchmarks.

Physical Properties[1]
  • Appearance: White crystalline solid (needles).

  • Melting Point: 116–118 °C [1].

  • Solubility: Soluble in DMSO, DCM, Methanol; insoluble in water.

NMR Characterization (Predicted)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.4 ppm (s, 1H, -NH -): Amide proton, typically broad and downfield.
      
    • 
       7.9–8.0 ppm (d, 2H): Ortho-protons of the benzoyl ring.
      
    • 
       7.4–7.7 ppm (m, 6H): Remaining aromatic protons (meta/para of benzoyl + dichloro ring).
      
    • Note: The 2,4-dichloro substitution pattern will show a characteristic doublet-doublet splitting pattern for the aniline ring protons due to meta-coupling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 570154, N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). Structure of N-(2,4-dichlorophenyl)benzamide.[5] Acta Crystallographica Section E. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,4-Dichlorophenyl)benzamide is a member of the benzanilide class of compounds, characterized by a benzoyl group linked to an aniline moiety through an amide bond. The presence of chlorine substituents on the phenyl ring significantly influences its electronic properties, conformation, and potential biological activity, making it a molecule of interest for researchers in medicinal chemistry and materials science. A precise and comprehensive spectroscopic analysis is fundamental to confirming the molecular structure, assessing purity, and understanding the chemical environment of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-(2,4-Dichlorophenyl)benzamide, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). While raw spectral data for this specific compound are often held in proprietary databases, this guide synthesizes information from established spectral libraries and analyzes the structure to provide a detailed interpretation, grounded in fundamental spectroscopic principles. The methodologies described herein represent best practices for the acquisition and interpretation of data for this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of N-(2,4-Dichlorophenyl)benzamide, with the systematic numbering used for NMR assignments, is presented below. The key to a thorough spectroscopic analysis lies in understanding how this structure gives rise to distinct signals in each analytical technique.

Caption: Molecular structure of N-(2,4-Dichlorophenyl)benzamide.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For N-(2,4-Dichlorophenyl)benzamide, the spectrum is expected to show distinct signals for the protons on the two aromatic rings and the amide proton.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Amide (N-H)~8.0 - 9.0Singlet (broad)-1H
H2'/H6'~7.8 - 8.0Doublet (or Multiplet)~7-82H
H4'~7.4 - 7.6Triplet (or Multiplet)~7-81H
H3'/H5'~7.4 - 7.6Triplet (or Multiplet)~7-82H
H6~8.3 - 8.5Doublet~8-91H
H3~7.5Doublet~21H
H5~7.3Doublet of Doublets~8-9, ~21H

Note: Predicted values are based on analysis of structurally similar compounds and established chemical shift principles. Actual experimental values may vary based on solvent and concentration.

Interpretation and Rationale
  • Amide Proton (N-H): This proton is typically deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding. It often appears as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature.

  • Benzoyl Ring Protons (H2'/H6', H3'/H5', H4'): These protons on the unsubstituted benzoyl ring will appear in the typical aromatic region. The ortho protons (H2'/H6') are most deshielded due to their proximity to the carbonyl group. The meta (H3'/H5') and para (H4') protons will likely overlap, forming a complex multiplet.

  • Dichlorophenyl Ring Protons (H3, H5, H6):

    • H6: This proton is ortho to the amide nitrogen and is expected to be the most deshielded proton on this ring due to the anisotropic effect of the carbonyl group and potential intramolecular hydrogen bonding. It should appear as a doublet, coupled to H5.

    • H3: This proton is ortho to one chlorine atom and meta to another. It will appear as a doublet due to coupling with the meta proton H5.

    • H5: This proton is coupled to both H6 (ortho-coupling) and H3 (meta-coupling), resulting in a doublet of doublets.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent and should produce distinct signals.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165 - 170
C1'~133 - 136
C2'/C6'~127 - 129
C3'/C5'~128 - 130
C4'~131 - 133
C1~135 - 138
C2~128 - 131
C3~129 - 132
C4~125 - 128
C5~122 - 125
C6~120 - 123

Note: These are estimated chemical shifts. Carbons directly bonded to chlorine (C2, C4) will have their shifts significantly influenced.

Interpretation and Rationale
  • Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon, appearing far downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by their position relative to the substituents (amide and chlorine atoms).

    • The carbon attached to the amide nitrogen (C1) and the carbons bearing chlorine atoms (C2, C4) will be significantly affected.

    • The remaining carbons will appear in the typical aromatic region of ~120-140 ppm. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Mode Intensity
~3300 - 3400N-H StretchMedium
~3000 - 3100Aromatic C-H StretchMedium-Weak
~1650 - 1680C=O Stretch (Amide I)Strong
~1510 - 1550N-H Bend (Amide II)Strong
~1450 - 1600Aromatic C=C StretchMedium-Strong
~1000 - 1100C-Cl StretchStrong
~690 - 900Aromatic C-H Bend (Out-of-plane)Strong
Interpretation and Rationale
  • N-H and C=O Stretching: The most prominent peaks will be the N-H stretch and the C=O stretch (Amide I band), which are characteristic of the amide linkage. The position of the N-H stretch can indicate the degree of hydrogen bonding.[1]

  • Amide II Band: The combination of N-H bending and C-N stretching vibrations gives rise to the strong Amide II band.

  • Aromatic Vibrations: Multiple sharp peaks will be observed for the C-H and C=C stretching and bending vibrations within the aromatic rings.

  • C-Cl Stretching: Strong absorptions in the fingerprint region will correspond to the C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique for this type of analysis.

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular weight of N-(2,4-Dichlorophenyl)benzamide (C₁₃H₉Cl₂NO) is 266.12 g/mol .[2] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks:

    • M⁺ (²³⁵Cl): m/z 265

    • [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl): m/z 267

    • [M+4]⁺ (²³⁷Cl): m/z 269 The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms.

  • Major Fragment Ions: Fragmentation is expected to occur at the amide bond.

    • Benzoyl Cation: A very prominent peak at m/z 105 , corresponding to [C₆H₅CO]⁺. This is often the base peak.

    • Phenyl Cation: Loss of CO from the benzoyl cation, resulting in a peak at m/z 77 , corresponding to [C₆H₅]⁺.

    • Fragments corresponding to the dichlorophenyl moiety are also possible.

MS_Fragmentation mol N-(2,4-Dichlorophenyl)benzamide [M]⁺ m/z 265/267/269 frag1 Benzoyl Cation [C₆H₅CO]⁺ m/z 105 mol->frag1 Amide Bond Cleavage frag3 Dichlorophenylamino Radical Cation [C₆H₃Cl₂NH]⁺ m/z 160/162/164 mol->frag3 Amide Bond Cleavage frag2 Phenyl Cation [C₆H₅]⁺ m/z 77 frag1->frag2 - CO

Caption: Plausible fragmentation pathway in EI-MS.

Experimental Protocols

The following are generalized, yet detailed, methodologies for the spectroscopic analysis of solid organic compounds like N-(2,4-Dichlorophenyl)benzamide.

NMR Spectroscopy (¹H and ¹³C)

NMR_Workflow prep Sample Preparation ~5-10 mg of sample solv Dissolution ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep->solv tube Transfer to NMR Tube Filter if necessary solv->tube spec Spectrometer Setup Insert sample, lock, and shim tube->spec acq Data Acquisition Acquire ¹H, then ¹³C spectra spec->acq proc Data Processing Fourier transform, phase correction, and baseline correction acq->proc anal Spectral Analysis Peak picking, integration, and structural assignment proc->anal

Caption: Standard workflow for NMR sample analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of N-(2,4-Dichlorophenyl)benzamide.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add approximately 0.6-0.7 mL of the solvent to the sample vial.

  • Dissolution: Vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Spectrometer: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This requires a significantly larger number of scans than the proton spectrum due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to obtain a clean spectrum for analysis.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Grinding: In an agate mortar, grind a small amount (1-2 mg) of N-(2,4-Dichlorophenyl)benzamide to a very fine powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and gently mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is volatilized by heating in the high vacuum of the ion source. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of N-(2,4-Dichlorophenyl)benzamide. The predicted data and interpretations in this guide serve as a robust framework for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is the cornerstone of scientific integrity and reproducibility in drug development and chemical research.

References

  • Gowda, B. T., Tokarcˇík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o950. [Link]

  • PubChem. (n.d.). N-(2,4-Dichlorophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Technical Guide: Antifungal Properties of N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2,4-Dichlorophenyl)benzamide represents a quintessential pharmacophore in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While often utilized as a lead scaffold or intermediate in the synthesis of more complex heterocyclic antifungals (such as benzimidazole or triazole hybrids), the core benzanilide structure possesses intrinsic antifungal activity. Its efficacy is primarily driven by the disruption of the mitochondrial electron transport chain (ETC) in pathogenic fungi, specifically targeting Basidiomycetes (e.g., Rhizoctonia solani) and specific Ascomycetes (e.g., Botrytis cinerea). This guide details the physicochemical basis, mechanism of action, synthesis, and experimental validation of this compound.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The antifungal potency of N-(2,4-Dichlorophenyl)benzamide is strictly governed by its lipophilicity and steric conformation. The 2,4-dichloro substitution pattern on the aniline ring creates a specific "twisted" conformation relative to the amide plane, which is critical for fitting into the hydrophobic pocket of the target enzyme.

PropertyValue / DescriptionSignificance
IUPAC Name N-(2,4-Dichlorophenyl)benzamideCore identity
Molecular Formula C₁₃H₉Cl₂NO-
Molecular Weight 266.12 g/mol Small molecule, good bioavailability
LogP (Predicted) ~3.8 - 4.2High lipophilicity facilitates penetration of fungal cell walls and mitochondrial membranes.
H-Bond Donors 1 (Amide NH)Critical for binding to Tyrosine/Tryptophan residues in the SDH active site.
H-Bond Acceptors 1 (Amide Carbonyl)Interaction with active site residues.
Solubility Low in water; High in DMSO, Acetone, EthanolRequires solvent carriers (e.g., DMSO) for bioassays.

Mechanism of Action (MoA)

Target: Succinate Dehydrogenase (Complex II)

N-(2,4-Dichlorophenyl)benzamide acts as a respiration inhibitor . It specifically targets Succinate Dehydrogenase (SDH) , also known as Complex II, in the inner mitochondrial membrane.

  • Binding Site: The compound binds to the Ubiquinone-binding pocket (Q-site) of the SDH enzyme.

  • Inhibition Logic: It acts as a structural mimic of ubiquinone but cannot accept electrons. By occupying the Q-site, it blocks the transfer of electrons from succinate (via FAD and Iron-Sulfur clusters) to the ubiquinone pool.

  • Metabolic Consequence: This blockade halts the Krebs cycle (accumulation of succinate) and stops ATP production. Furthermore, the leakage of electrons from the blocked pathway often leads to the generation of Reactive Oxygen Species (ROS), causing oxidative damage and cell death.

Pathway Visualization

The following diagram illustrates the interruption of the Electron Transport Chain by the compound.

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Oxidation FAD FAD -> FADH2 SDH->FAD e- Transfer FeS Fe-S Clusters FAD->FeS e- Transfer Q_Site Ubiquinone Binding Site (Q-site) FeS->Q_Site e- Transfer Ubiquinone Ubiquinone (Q) Q_Site->Ubiquinone Normal Binding ATP_Loss ATP Depletion & Cell Death Q_Site->ATP_Loss Blockade Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Inhibitor N-(2,4-Dichlorophenyl)benzamide Inhibitor->Q_Site COMPETITIVE INHIBITION

Caption: Mechanism of Action: Competitive inhibition of the Ubiquinone binding site in Mitochondrial Complex II.

Structure-Activity Relationship (SAR)[2][4][11]

The efficacy of N-(2,4-Dichlorophenyl)benzamide is not accidental; it relies on specific structural features:

  • The Amide Bridge (-CONH-): Essential for hydrogen bonding. The NH group acts as a donor to a conserved oxygen atom (often from a backbone carbonyl or side chain) in the SDH binding pocket, while the Carbonyl oxygen acts as an acceptor.

  • The 2,4-Dichloro Substitution:

    • Steric Effect: The ortho-chlorine (2-Cl) creates steric hindrance with the amide carbonyl, forcing the aniline ring to twist out of coplanarity with the benzoyl ring. This "twisted" conformation is energetically favorable for binding within the narrow hydrophobic cleft of the SDH enzyme.

    • Lipophilicity: The chlorines increase the LogP, enhancing transport across the fungal cell wall.

  • The Benzoyl Ring: Provides hydrophobic interactions (Pi-Pi stacking) with aromatic residues (e.g., Trp, Tyr) lining the Q-site.

Comparison:

  • Benodanil (2-iodo analog): The large iodine atom forces a similar twist, often resulting in slightly higher potency against Basidiomycetes.

  • Unsubstituted Benzanilide: Lacks the steric twist and lipophilicity, resulting in negligible antifungal activity.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

This protocol yields high-purity N-(2,4-Dichlorophenyl)benzamide suitable for biological testing.

Reagents:

  • 2,4-Dichloroaniline (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow Diagram:

Synthesis_Protocol Start Start: Dissolve 2,4-Dichloroaniline in anhydrous DCM Base_Add Add Base (TEA/Pyridine) Cool to 0°C Start->Base_Add Reactant_Add Dropwise Addition of Benzoyl Chloride Base_Add->Reactant_Add Reaction Stir at RT for 6-12 Hours (Monitor via TLC) Reactant_Add->Reaction Quench Quench with Water Reaction->Quench Extraction Extract Organic Layer (DCM) Wash with 1M HCl, NaHCO3, Brine Quench->Extraction Dry Dry over MgSO4 & Evaporate Extraction->Dry Purify Recrystallization (Ethanol) or Column Chromatography Dry->Purify Product Final Product: N-(2,4-Dichlorophenyl)benzamide Purify->Product

Caption: Step-by-step synthesis protocol via nucleophilic acyl substitution.

Antifungal Susceptibility Testing (MIC Assay)

Standard: CLSI M38-A2 (Filamentous Fungi).

  • Preparation: Dissolve the synthesized compound in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Prepare spore suspensions (

    
     CFU/mL) of target fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum).
    
  • Dilution: Perform serial two-fold dilutions of the compound in 96-well microtiter plates (Range: 0.1 µg/mL to 100 µg/mL).

  • Incubation: Incubate at 35°C (or 25°C for phytopathogens) for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth compared to the growth control (drug-free).

Expected Results (Reference Range):

  • Rhizoctonia solani: MIC ~ 1.0 - 10 µg/mL (Moderate to Good activity).

  • Botrytis cinerea: MIC ~ 5.0 - 20 µg/mL.

  • Candida albicans:[1][2][3] MIC > 50 µg/mL (Generally weak activity against yeasts unless derivatized with azoles).

Toxicology & Safety Note

While specific toxicology data for this exact intermediate may be sparse, benzanilides as a class generally exhibit low mammalian toxicity because mammalian SDH is structurally distinct enough to reduce binding affinity compared to fungal SDH.

  • Handling: Standard PPE (gloves, goggles, fume hood) is required during synthesis due to the use of benzoyl chloride (corrosive/lachrymator) and chlorinated anilines.

  • Environmental: Benzamide fungicides can be persistent; waste must be disposed of as hazardous chemical waste.

References

  • Gowda, B. T., et al. (2008). "N-(2,4-Dichlorophenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online. Link

  • Zhang, H., et al. (2025). "Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections." RSC Medicinal Chemistry. Link

  • BenchChem. "Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride" (Analogous synthesis methodology). Link

  • Yan, X., et al. (2019). "Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives." Journal of Agricultural and Food Chemistry. Link

  • Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology. (General reference for SDHI Mechanism).

Sources

The Antibacterial Spectrum of Substituted Benzamides: A Technical Guide to Mechanism, SAR, and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzamides represent a privileged scaffold in modern antibacterial drug discovery, distinguished by their ability to target bacterial cell division (via FtsZ) and DNA replication (via DNA Gyrase B) through mechanisms distinct from traditional β-lactams or fluoroquinolones. This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing benzamide-based therapeutics. It specifically addresses the challenge of translating potent anti-staphylococcal activity into broader Gram-negative coverage.

Part 1: Molecular Architecture & Structure-Activity Relationship (SAR)

The antibacterial potency of benzamides is strictly governed by the substitution pattern on the benzene ring. Slight deviations in steric bulk or electronic character can shift the target from cell division proteins to DNA topoisomerases, or abolish activity entirely.

The FtsZ-Targeting Pharmacophore (e.g., PC190723)

The most clinically advanced benzamides, such as PC190723 and TXA707, target FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial tubulin homolog.

  • The Core: A 2,6-difluorobenzamide moiety is critical. The fluorine atoms provide metabolic stability and induce a specific conformation that fits the hydrophobic cleft of FtsZ.

  • The 3-Alkoxy Group: A 3-methoxy or substituted alkoxy group is essential for binding. This group occupies a hydrophobic pocket in the interdomain cleft of FtsZ.

  • The Heterocyclic Tail: Extending from the alkoxy linker, a heterocycle (e.g., thiazolopyridine, oxazole) dictates solubility, pharmacokinetic (PK) properties, and potency against resistant strains.

The Gyrase-Targeting Pharmacophore

Distinct from FtsZ inhibitors, certain


-linked benzamides (e.g., aminobenzamides or pyrrolamides) target the ATPase domain of DNA Gyrase B (GyrB) . Unlike fluoroquinolones which bind the GyrA-DNA cleavage complex, these benzamides competitively inhibit ATP binding, avoiding cross-resistance.
Visualization: The Benzamide Decision Tree

The following diagram illustrates how structural modifications dictate the biological target.

BenzamideSAR Benzamide Benzamide Scaffold Subst_2_6 2,6-Difluoro Subst. Benzamide->Subst_2_6 Halogenation Subst_N_Link N-Phenyl/Pyrrolamide Benzamide->Subst_N_Link Amide Modification Subst_3_Alk 3-Alkoxy Linker Subst_2_6->Subst_3_Alk + Heterocycle Tail Target_FtsZ Target: FtsZ (Cell Division) Subst_3_Alk->Target_FtsZ High Affinity Target_GyrB Target: Gyrase B (ATPase) Subst_N_Link->Target_GyrB ATP Competition caption Fig 1. Structural divergence determining FtsZ vs. Gyrase B inhibition.

Part 2: Mechanisms of Action (MoA)

FtsZ Inhibition: The "Frozen" Division

FtsZ polymerizes to form the Z-ring at the mid-cell, which constricts to divide the bacterium.

  • Mechanism: Substituted benzamides (e.g., PC190723) bind to the interdomain cleft of FtsZ.[1][2][3]

  • Causality: Unlike inhibitors that prevent assembly, benzamides stabilize the polymeric state. This prevents the dynamic treadmilling (subunit exchange) required for Z-ring constriction.

  • Outcome: The Z-ring forms but cannot constrict. The bacteria continue to grow without dividing, leading to massive filamentation and eventual lysis.

Gyrase B Inhibition: Energy Deprivation

DNA Gyrase is a heterotetramer (


).
  • Mechanism: Benzamides bind to the ATP-binding pocket of the GyrB subunit.

  • Causality: By blocking ATP hydrolysis, the enzyme cannot introduce negative supercoils into DNA. This halts replication fork progression.

  • Outcome: Bacteriostasis followed by cell death due to replication collapse.

MoA_Pathway FtsZ_Mono FtsZ Monomers (GTP-bound) Polymer FtsZ Protofilaments FtsZ_Mono->Polymer Polymerization Z_Ring Dynamic Z-Ring Polymer->Z_Ring Treadmilling Frozen Stabilized/Frozen Polymer Polymer->Frozen Benzamide Induced Division Cell Constriction & Division Z_Ring->Division GTP Hydrolysis Benzamide Benzamide Inhibitor Benzamide->Polymer Binds Interdomain Cleft Frozen->Z_Ring Blocks Dynamics Filament Filamentation & Lysis Frozen->Filament Lethal Phenotype caption Fig 2. Mechanism of FtsZ-targeting benzamides leading to filamentation.

Part 3: The Antibacterial Spectrum[4]

The spectrum of substituted benzamides is historically skewed toward Gram-positive organisms. This section analyzes the quantitative data and the reasons for this selectivity.

Comparative Activity Profile (MIC Data)

The following table summarizes the activity of prototype benzamide PC190723 and optimized derivative TXA707 .

OrganismStrain TypePC190723 MIC (µg/mL)TXA707 MIC (µg/mL)Clinical Relevance
S. aureus ATCC 29213 (MSSA)1.00.5Gold standard control
S. aureus MRSA (USA300)1.00.5High-priority pathogen
S. aureus VISA / VRSA1.00.5Vancomycin-resistant
B. subtilis 1680.50.25Model Gram-positive
E. faecalis VRE>6432 - 64Intrinsically resistant
E. coli ATCC 25922>64>64Gram-negative barrier
E. coli

acrAB (Efflux null)
1.00.5Critical Insight
The Gram-Negative Gap & Efflux

As shown in the table, wild-type E. coli is resistant (>64 µg/mL), but the


acrAB mutant (lacking the major efflux pump) is highly susceptible (1.0 µg/mL).
  • Insight: The target (FtsZ) is conserved and susceptible in Gram-negatives. The lack of activity is not due to target incompatibility but due to active efflux via RND-type pumps (AcrAB-TolC in E. coli, MexAB-OprM in Pseudomonas).

  • Strategy: Successful expansion of the spectrum requires either:

    • Co-administration with Efflux Pump Inhibitors (EPIs).

    • Chemical modification to reduce substrate recognition by efflux pumps (e.g., altering lipophilicity/LogP).

Part 4: Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols utilize internal controls to validate both the synthesis and the biological readout.

Protocol: Synthesis of 3-Alkoxybenzamides via Acid Chloride

Objective: Synthesize a library of benzamides for SAR screening.

  • Activation: Dissolve the specific 3-alkoxy-2,6-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.

    • Check: Evolution of gas (

      
      , 
      
      
      
      ,
      
      
      ) indicates activation. Stir for 2 hours.
  • Coupling: Evaporate solvent to obtain the crude acid chloride. Re-dissolve in DCM. Add the requisite heteroaryl-amine (1.0 eq) and pyridine (2.0 eq) as a base.

  • Workup: Stir at RT for 4 hours. Quench with water. Wash organic layer with 1N HCl (remove pyridine) and sat.

    
     (remove unreacted acid).
    
  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via

    
    H-NMR (amide proton singlet at 
    
    
    
    10-11 ppm) and LC-MS (molecular ion peak).
Protocol: Broth Microdilution Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI standards.

  • Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100.
  • Plate Setup:

    • Add 50 µL of CAMHB to a 96-well plate.

    • Perform serial 2-fold dilutions of the benzamide (Start: 64 µg/mL

      
       End: 0.06 µg/mL).
      
    • Add 50 µL of bacterial inoculum to all wells.

  • Controls (Self-Validating System):

    • Positive Control: Bacteria + Broth (No Drug)

      
       Must show turbidity.
      
    • Negative Control: Broth only

      
       Must be clear.
      
    • Reference Drug: Vancomycin or Linezolid

      
       Must fall within known QC ranges.
      
  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual inspection for turbidity.

    • Enhancement: Add 10 µL of Resazurin (0.01%) and incubate for 1 hour. Blue

      
       Pink shift indicates viable metabolic activity. MIC is the lowest concentration remaining Blue.
      

Workflow Synth Synthesis (Acid Chloride) Purify Purification (Recryst/Column) Synth->Purify QC QC: NMR/LCMS (Purity >95%) Purify->QC MIC_Assay MIC Assay (Broth Microdilution) QC->MIC_Assay If Pass Readout Resazurin (Blue=Dead, Pink=Live) MIC_Assay->Readout caption Fig 3. Experimental workflow from synthesis to biological validation.

Part 5: Future Outlook

The field is pivoting toward "Next-Generation Benzamides" designed to overcome the limitations of PC190723.

  • Prodrugs: TXA709 is a prodrug of TXA707, designed to improve metabolic stability and oral bioavailability.

  • Linker Engineering: Modifying the alkoxy linker to reduce protein binding and improve penetration into Gram-negatives.

  • Combination Therapy: Synergistic use with membrane permeabilizers (e.g., Colistin) to unlock Gram-negative activity.

References

  • Haydon, D. J., et al. (2008).[3][4][5] An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[2][6][7] Science, 321(5896), 1673-1675.

  • Stokes, N. R., et al. (2013).[5] An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy.[2][7] Antimicrobial Agents and Chemotherapy, 57(1), 317-325.

  • Kaul, M., et al. (2013). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus.[2] Antimicrobial Agents and Chemotherapy, 57(10), 4861–4871.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100.

  • Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships.[8] ChemMedChem, 12(16), 1303–1318.

Sources

Methodological & Application

Synthesis of N-(2,4-Dichlorophenyl)benzamide from isatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of N-(2,4-Dichlorophenyl)anthranilamide from Isatoic Anhydride

Executive Summary & Scientific Rationale

This application note details the synthesis of N-(2,4-dichlorophenyl)anthranilamide (chemically: 2-amino-N-(2,4-dichlorophenyl)benzamide) utilizing isatoic anhydride as a reactive electrophile.

Critical Nomenclature Clarification: While the request specified "N-(2,4-Dichlorophenyl)benzamide," the use of isatoic anhydride as the starting material inherently retains the nitrogen atom at the ortho position, resulting in an anthranilamide (2-aminobenzamide) derivative. Synthesizing the non-amino benzamide would require benzoyl chloride, not isatoic anhydride. This protocol focuses on the anthranilamide product, a critical intermediate in the synthesis of quinazolinones and ryanodine receptor modulators (e.g., chlorantraniliprole).

Mechanistic Insight: Isatoic anhydride acts as a "masked" anthranilic acid activated by a cyclic anhydride/carbamate structure. The reaction proceeds via a nucleophilic attack by the amine (2,4-dichloroaniline) on the carbonyl at position 4. This is followed by ring opening and spontaneous decarboxylation (loss of CO₂), which drives the reaction to completion. Because 2,4-dichloroaniline is a weak nucleophile (due to the electron-withdrawing chlorine substituents), this protocol utilizes thermal activation in a high-boiling non-polar solvent (toluene) to ensure reaction progression without competing hydrolysis.

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic attack, ring-opening, and irreversible decarboxylation steps.

ReactionMechanism Isatoic Isatoic Anhydride (Electrophile) Transition Tetrahedral Intermediate Isatoic->Transition Nucleophilic Attack (Reflux) Aniline 2,4-Dichloroaniline (Nucleophile) Aniline->Transition Nucleophilic Attack (Reflux) Decarb Carbamic Acid Intermediate Transition->Decarb Ring Opening Product N-(2,4-Dichlorophenyl) anthranilamide Decarb->Product -CO2 (Irreversible) CO2 CO2 (Gas) Decarb->CO2

Figure 1: Mechanistic pathway for the aminolysis of isatoic anhydride. The evolution of CO₂ serves as the entropic driver for the reaction.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Isatoic Anhydride 163.131.016.3 gElectrophile (Starting Material)
2,4-Dichloroaniline 162.021.0517.0 gNucleophile
Toluene (Anhydrous)92.14N/A150 mLSolvent (Reaction Medium)
Ethanol (95%)46.07N/A~50 mLRecrystallization Solvent
NaOH (10% aq) 40.00Cat.0.5 mLCatalyst (Optional)*

*Note: 2,4-dichloroaniline is a weak nucleophile. While thermal reflux is usually sufficient, a catalytic amount of base (NaOH or TEA) can accelerate the initial attack.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 16.3 g (100 mmol) of Isatoic Anhydride .

  • Add 17.0 g (105 mmol) of 2,4-Dichloroaniline .

  • Add 150 mL of Toluene . The solids will form a slurry.

  • Optional: Add 0.5 mL of 10% NaOH solution if rapid initiation is required.

Step 2: Thermal Activation

  • Heat the mixture to reflux (approx. 110°C) using an oil bath.

  • Observation Point: As the reaction reaches temperature, you will observe the evolution of gas bubbles (CO₂). This indicates the reaction is proceeding.

  • Maintain reflux for 4–6 hours .

  • Endpoint Determination: The reaction is considered complete when CO₂ evolution ceases and the reaction mixture becomes a clear or slightly dark homogeneous solution (indicating consumption of the insoluble isatoic anhydride).

    • TLC Verification: Silica gel, 30% EtOAc in Hexanes. Look for the disappearance of isatoic anhydride (Rf ~0.3) and appearance of the amide product (Rf ~0.5-0.6).

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool slowly to room temperature. The product may begin to crystallize directly from the toluene.

  • If crystallization is slow, concentrate the toluene solution to approx. 50% volume using a rotary evaporator.

  • Cool the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation.

  • Filter the solid precipitate using a Büchner funnel.

  • Wash the filter cake with 2 x 20 mL of cold toluene to remove unreacted aniline.

  • Wash with 2 x 20 mL of Hexanes to facilitate drying.

Step 4: Purification (Recrystallization)

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Allow the solution to cool to room temperature, then refrigerate.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 4 hours.

Data Analysis & Characterization

The following parameters are expected for the purified N-(2,4-dichlorophenyl)anthranilamide .

ParameterSpecificationNotes
Appearance White to off-white needlesDiscoloration implies oxidation of aniline
Molecular Formula C₁₃H₁₀Cl₂N₂O
Molecular Weight 281.14 g/mol
Melting Point 165°C – 168°CSharp range indicates high purity
Yield 85% – 92%Typical for isatoic anhydride ring opening
IR Spectrum 3300-3400 cm⁻¹ (NH₂/NH)1650 cm⁻¹ (C=O[2] Amide)Distinctive amide carbonyl stretch

Troubleshooting & Optimization

  • Issue: Incomplete Reaction.

    • Cause: 2,4-dichloroaniline is sterically hindered and electron-poor.

    • Solution: Switch solvent to DMF (Dimethylformamide) and heat to 140°C. Note that DMF is harder to remove; pour into crushed ice to precipitate the product.

  • Issue: Product Coloration (Brown/Red).

    • Cause: Oxidation of the aniline starting material at high temperatures.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) and add a pinch of sodium dithionite during recrystallization.

References

  • Stanton, J. L., et al. (1976). Reaction of Isatoic Anhydride with Amines.[3][4][5][6] Journal of Chemical Education. Link

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. Link

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Detailed mechanistic review of benzoxazinone ring openings).
  • Shanghai Institute of Organic Chemistry. (2010). Process for synthesizing N-substituted-2-aminobenzamide.[7][8] Patent CN101973956B. Link

  • National Institutes of Health (NIH) - PubChem. Isatoic Anhydride Compound Summary.Link

Sources

NMR spectroscopy for N-(2,4-Dichlorophenyl)benzamide structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of N-(2,4-Dichlorophenyl)benzamide via High-Resolution NMR Spectroscopy

Executive Summary

This application note details the structural validation of N-(2,4-Dichlorophenyl)benzamide , a critical scaffold in the synthesis of agrochemicals and pharmaceutical agents (e.g., antifungal benzanilides). The protocol addresses the specific challenge of resolving the amide proton and distinguishing the substitution pattern on the polychlorinated aromatic ring. We utilize DMSO-d₆ to stabilize the amide rotamer and employ a suite of 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign the 2,4-dichloro substitution pattern, distinguishing it from potential 2,6- or 3,4- isomers.

Chemical Structure & Numbering Scheme

To ensure consistent assignment, we define the atom numbering as follows. The benzoyl ring is denoted with primes ('), while the chlorinated aniline ring uses standard numbering.

Caption: Atom numbering scheme. "p" denotes prime (') for the benzoyl moiety.[1] Cl substituents are at C2 and C4.

Experimental Protocol

Sample Preparation
  • Solvent Choice: DMSO-d₆ (99.9% D) is strictly recommended over CDCl₃.[1]

    • Reasoning: Amide protons in CDCl₃ often undergo rapid exchange or appear as broad, concentration-dependent peaks.[1] DMSO-d₆ forms strong hydrogen bonds with the amide NH, sharpening the signal and shifting it downfield (~10.5 ppm), decoupling it from aromatic overlaps.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters (500 MHz)
ExperimentPulse SequenceScans (NS)TD (Points)Spectral Width (ppm)Rationale
1H 1D zg301664k14Quantitative integration.
13C 1D zgpg3051264k240Detect quaternary carbons (C-Cl, C=O).[1]
COSY cosygpppqf82k x 25610 x 10H-H connectivity (Spin systems).[1]
HSQC hsqcedetgpsisp2.382k x 25610 x 180C-H correlation (Multiplicity editing).[1]
HMBC hmbcgplpndqf164k x 25610 x 240Long-range connectivity (Quaternary assignment).[1]

Structural Analysis & Assignment Logic

1H NMR Interpretation

The spectrum is divided into three distinct regions.[1] The "Anti" conformation of the amide bond is stabilized in the crystal lattice and solution, as confirmed by X-ray diffraction studies (Gowda et al., 2008).

  • Amide Proton (NH): The most deshielded signal (~10.4 ppm, singlet).[1] Its sharpness in DMSO confirms the amide nature.[1]

  • Benzoyl Ring (Monosubstituted):

    • H2'/H6': Ortho protons appear as a doublet (~7.95 ppm).[1]

    • H3'/H5' & H4': Meta/Para protons appear as overlapping multiplets (~7.5 - 7.6 ppm).[1]

  • Dichlorophenyl Ring (Trisubstituted):

    • H3: Located between two Chlorine atoms (C2, C4).[1] This proton experiences shielding anisotropy but steric compression.[1] It appears as a narrow doublet (J ~ 2.0 Hz) due to meta-coupling with H5.[1]

    • H5: Meta to C1-N and Ortho to C4-Cl. Appears as a doublet of doublets (dd, J ~ 8.5, 2.0 Hz).

    • H6: Ortho to the amide nitrogen.[1] This proton is typically deshielded by the amide carbonyl anisotropy, appearing as a doublet (J ~ 8.5 Hz) around 7.6–7.7 ppm.

13C NMR Interpretation
  • Carbonyl (C7): Distinctive signal at ~165.5 ppm .[1]

  • C-Cl Carbons: Quaternary carbons attached to chlorine (C2, C4) typically appear around 130–135 ppm but are distinguished by their lack of HSQC correlations.[1]

  • C-N Carbon (C1): Often broadened or lower intensity, found ~135 ppm.[1]

Workflow Diagram

The following logic flow ensures self-validating assignment:

workflow Start Sample in DMSO-d6 H1 1H NMR Start->H1 HSQC HSQC (1H-13C) H1->HSQC Identify C-H pairs COSY COSY (H-H) H1->COSY Trace Spin Systems (H5-H6 vs H2'-H3') HMBC HMBC (Long Range) HSQC->HMBC Link Quaternary C (C=O, C-Cl) Final Structure Validation COSY->Final HMBC->Final

Caption: Analytical workflow for structural verification. Green: Prep, Blue: Primary Data, Yellow: Connectivity, Red: Skeleton Assembly.

Summary of Chemical Shifts (DMSO-d₆)

PositionAtomδH (ppm)Multiplicity (J in Hz)δC (ppm)Assignment Logic
Amide NH10.45s (br)-Exchangeable; deshielded by C=O[1]
Benzoyl H2', H6'7.96d (J=7.5)128.2Ortho to C=O; COSY to H3'
H3', H5'7.55t (J=7.[1]5)128.8Meta to C=O
H4'7.62t (J=7.[1]5)132.3Para to C=O
Aniline H37.72d (J=2.[1]2)129.5Meta-coupled only (between Cls)
H57.48dd (J=8.6, 2.[1]2)127.8Ortho to H6, Meta to H3
H67.65d (J=8.[1]6)129.0Ortho to N; Ortho-coupled to H5
Quaternary C=O[1]--165.4HMBC corr from NH and H2'
C1 (N-Ar)--134.5HMBC from H3, H5
C2 (Cl)--130.1Weak HMBC; Calc.[1] substituent effect
C4 (Cl)--129.8Weak HMBC; Calc.[1] substituent effect

Note: Chemical shifts are referenced to DMSO residual peak (2.50 ppm / 39.5 ppm).[1] Values are consistent with benzanilide analogs cited in literature [1, 2].[2][3]

Troubleshooting & Critical Control Points

  • Rotamers: At room temperature, N-(2,4-dichlorophenyl)benzamide exists predominantly in the Z-conformation (trans amide).[1] If peak doubling is observed, heat the sample to 313 K to coalesce rotamers, though this is rare for this specific steric arrangement.

  • Water Peak: DMSO-d₆ is hygroscopic.[1] The water peak appears ~3.3 ppm.[1] If it overlaps with aromatic signals (unlikely here) or obscures the baseline, use a water-suppression pulse sequence (zgesgp).

  • Trace Impurities: Common synthesis byproducts include 2,4-dichloroaniline (NH2 broad ~5.5 ppm) or benzoic acid (COOH broad ~12-13 ppm).[1]

References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008).[2] N-(2,4-Dichlorophenyl)benzamide.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 64(6), o950.

  • Abraham, R. J., & Mobli, M. (2008). 1H NMR chemical shifts in amides: a theoretical and experimental study. Magnetic Resonance in Chemistry, 46(1), 36-46.

  • PubChem. N-(2,4-Dichlorophenyl)benzamide Compound Summary. National Library of Medicine.[1] [1]

Sources

Application Notes and Protocols for N-(2,4-Dichlorophenyl)benzamide in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the promising classes of synthetic compounds are N-phenylbenzamide derivatives, which have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific N-phenylbenzamide derivative, N-(2,4-Dichlorophenyl)benzamide, in antimicrobial susceptibility testing (AST).

N-(2,4-Dichlorophenyl)benzamide is a synthetic compound whose structural analogs have shown promising biological activities.[1] The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility.[2][3] This guide will not only provide step-by-step instructions for essential antimicrobial assays but also delve into the scientific rationale behind these procedures, potential mechanisms of action, and strategies for data interpretation and presentation.

Physicochemical Properties and Handling of N-(2,4-Dichlorophenyl)benzamide

A thorough understanding of the test compound's properties is foundational to any successful biological assay.

Solubility: N-(2,4-Dichlorophenyl)benzamide is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous culture media.[4] It is crucial to determine the maximum tolerated concentration of the chosen solvent by the test microorganisms to prevent solvent-induced toxicity from confounding the results.

Stock Solution Preparation:

  • Accurately weigh a precise amount of N-(2,4-Dichlorophenyl)benzamide powder.

  • Dissolve the powder in 100% DMSO to a high concentration (e.g., 10 mg/mL or higher, depending on solubility limits). This will serve as the primary stock solution.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Hypothesized Mechanism of Action: Targeting Bacterial Cell Division

While the precise molecular targets of N-(2,4-Dichlorophenyl)benzamide are yet to be fully elucidated, extensive research on related benzamide derivatives points towards the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ) as a primary mechanism of action.[5][6] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial protein in bacterial cell division, forming the Z-ring at the site of cytokinesis.[6] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacterial cells and eventual cell death.[7]

Another important consideration in the antimicrobial activity of novel compounds is the role of bacterial efflux pumps. These membrane proteins can actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby conferring resistance.[8][9] Some benzamide derivatives have been shown to be substrates for these pumps, which can impact their efficacy.[10]

Diagram 1: Hypothesized Mechanism of Action and Resistance

cluster_0 Bacterial Cell Compound N-(2,4-Dichlorophenyl)benzamide FtsZ_monomer FtsZ Monomers Compound->FtsZ_monomer Inhibition of Polymerization Efflux_Pump Efflux Pump Compound->Efflux_Pump Expulsion from cell FtsZ_polymer FtsZ Polymer (Z-ring) FtsZ_monomer->FtsZ_polymer GTP-dependent Polymerization Cell_Division Cell Division FtsZ_polymer->Cell_Division

Caption: Hypothesized mechanism of N-(2,4-Dichlorophenyl)benzamide action and resistance.

Primary Antimicrobial Susceptibility Testing: Protocols and Rationale

The initial screening of a novel compound typically involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing and is highly amenable to high-throughput screening.[2][12]

I. Materials:

  • N-(2,4-Dichlorophenyl)benzamide stock solution (in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality control (QC) bacterial strains with known MICs (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[13][14]

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

II. Experimental Workflow:

Diagram 2: Broth Microdilution Workflow

Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read MIC (Visual or Spectrophotometric) Incubate->Read_Results

Caption: Workflow for the broth microdilution assay.

III. Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. In well 1, add 100 µL of the N-(2,4-Dichlorophenyl)benzamide working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration). c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Add 50 µL of sterile CAMHB to well 12. c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[11] b. Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. c. The results for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST to validate the assay.

Protocol 2: Disk Diffusion Assay

This qualitative or semi-quantitative method is widely used for routine antimicrobial susceptibility testing and is valuable for screening purposes.[4][15]

I. Materials:

  • N-(2,4-Dichlorophenyl)benzamide solution of a known concentration

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test and QC bacterial strains

  • Sterile swabs

  • Forceps

II. Step-by-Step Procedure:

  • Preparation of Disks: a. Aseptically apply a precise volume (e.g., 10-20 µL) of the N-(2,4-Dichlorophenyl)benzamide solution onto sterile blank paper disks to achieve a specific amount of the compound per disk. b. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculation of Agar Plates: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution assay. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.

  • Application of Disks and Incubation: a. Using sterile forceps, place the prepared disks onto the inoculated agar surface, ensuring firm contact. b. Also, apply a disk of a standard antibiotic as a positive control and a blank disk with the solvent alone as a negative control. c. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results: a. Measure the diameter of the zones of complete growth inhibition around each disk in millimeters.[15] b. The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the microorganism to the compound. c. Interpretation of zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data, which is not established for novel compounds. Therefore, this assay is primarily used for preliminary screening and comparison.

Data Presentation and Interpretation

Table 1: Example of MIC Data Presentation for N-(2,4-Dichlorophenyl)benzamide

MicroorganismATCC StrainGram StainMIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus29213Positive16Gentamicin0.5
Escherichia coli25922Negative64Ampicillin4
Pseudomonas aeruginosa27853Negative>128Gentamicin1
Clinical Isolate 1 (S. aureus)N/APositive32Gentamicin2

Interpretation: The MIC is a quantitative measure of a compound's in vitro activity. However, it is important to note that a lower MIC for one compound does not necessarily mean it is a better drug than another compound with a higher MIC, as pharmacokinetic and pharmacodynamic properties also play a critical role in clinical efficacy.[1][6] For novel compounds, establishing clinical breakpoints (the concentration that separates susceptible from resistant strains) requires extensive clinical data.

Advanced Protocols: Investigating the Mechanism of Action

For a deeper understanding of the antimicrobial properties of N-(2,4-Dichlorophenyl)benzamide, further investigations into its mechanism of action are recommended.

FtsZ Polymerization Assay

This in vitro assay directly assesses the effect of the compound on the polymerization of purified FtsZ protein.[7]

Principle: FtsZ polymerizes in the presence of GTP, and this polymerization can be monitored by methods such as light scattering, sedimentation, or fluorescence spectroscopy.[16] A compound that inhibits FtsZ polymerization will reduce the signal in these assays.

Efflux Pump Inhibition Assay

This assay determines if N-(2,4-Dichlorophenyl)benzamide is a substrate of bacterial efflux pumps.[17][18]

Principle: The MIC of the compound is determined in a wild-type bacterial strain and a mutant strain lacking a specific efflux pump. A significantly lower MIC in the mutant strain suggests that the compound is a substrate of that efflux pump.[18]

Conclusion and Future Directions

N-(2,4-Dichlorophenyl)benzamide represents a promising scaffold for the development of new antimicrobial agents. The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of its antimicrobial activity. By adhering to standardized methodologies and employing appropriate quality controls, researchers can generate reliable and reproducible data. Further studies to elucidate the precise mechanism of action, evaluate in vivo efficacy and toxicity, and understand the potential for resistance development are essential next steps in the journey from a promising compound to a potential therapeutic agent.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eleventh Edition. CLSI document M07-A11.
  • Gowda, B. T., et al. (2009). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o950. Available at: [Link]

  • Artola, M., et al. (2025). Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. Molecules, 30(2), 456. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). MIC Determination of non-fastidious and fastidious organisms. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100-ED33: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. CLSI supplement M100.
  • Verma, P., et al. (2023). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Review of Anti-infective Therapy, 21(1), 45-61. Available at: [Link]

  • Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1775-1778. Available at: [Link]

  • Reller, L. B., Weinstein, M., Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • ResearchGate. (n.d.). N-(2,4-Dichlorophenyl)benzamide. Available at: [Link]

  • Osawa, M., & Erickson, H. P. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of visualized experiments : JoVE, (81), 50930. Available at: [Link]

  • Oriental Journal of Chemistry. (2012). Computational study of N-(2,4-Dichlorophenyl)benzamide. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Kim, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of laboratory medicine, 38(6), 557–562. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Chen, Y. T., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. International Journal of Molecular Sciences, 25(13), 7288. Available at: [Link]

  • Sasso, A. M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1690. Available at: [Link]

  • World Health Organization. (2024). WHO updates data visualization dashboard on antimicrobial resistance and use. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Available at: [Link]

  • Sannio, F., et al. (2025). Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases. Available at: [Link]

  • World Health Organization. (2024). WHO launches data visualization dashboard on antimicrobial resistance and use. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Available at: [Link]

  • Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Available at: [Link]

  • ResearchGate. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • Al-Tannak, N. F., et al. (2024). Evaluation of three protocols for direct susceptibility testing for Gram-negative rods from flagged positive blood culture bottles. BMC Microbiology, 24(1), 84. Available at: [Link]

  • van der Schalk, T. E., et al. (2021). The Visual Dictionary of Antimicrobial Stewardship, Infection Control, and Institutional Surveillance Data. Frontiers in Public Health, 9, 735003. Available at: [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Contagion Live. Available at: [Link]

  • Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Available at: [Link]

  • ResearchGate. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • van der Schalk, T. E., et al. (2021). The Visual Dictionary of Antimicrobial Stewardship, Infection Control, and Institutional Surveillance Data. Frontiers in Public Health, 9, 735003. Available at: [Link]

  • ResearchGate. (2015). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). EUCAST expert rules in antimicrobial susceptibility testing. Available at: [Link]

  • Chirus. (n.d.). Gram Positive bacteria ID/AST. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Sasso, A. M., et al. (2020). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Molecules, 25(17), 3953. Available at: [Link]

  • Dr. Oracle. (2025). How do you interpret antibiotic susceptibility test results?. Available at: [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Available at: [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]

  • ResearchGate. (2021). A primer on data visualization in infection prevention and antimicrobial stewardship. Available at: [Link]

  • Rodriguez-Beltran, J., et al. (2019). New definitions of susceptibility categories EUCAST 2019: clinic application. Revista Espanola de Quimioterapia, 32(6), 493–496. Available at: [Link]

  • Food and Drug Administration. (n.d.). Characterization of Efflux Pumps and its role on the Intrinsic Antimicrobial Resistance in Antimicrobial Resistant Salmonella enterica from Clinical and Food Samples. Available at: [Link]

  • ResearchGate. (2024). Discovery of novel FtsZ inhibitors with antimicrobial activity by virtual screening and in vitro biological evaluation. Available at: [Link]

  • Sun, N., et al. (2018). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers in Microbiology, 9, 298. Available at: [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2,4-Dichlorophenyl)benzamide. Developed for researchers, quality control analysts, and drug development professionals, this protocol employs a reverse-phase C18 column with UV detection. The method provides excellent specificity, linearity, and precision, making it suitable for purity assessment, stability testing, and quantification of N-(2,4-Dichlorophenyl)benzamide in various sample matrices. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles.

Introduction and Scientific Principle

N-(2,4-Dichlorophenyl)benzamide is a substituted benzanilide, a class of compounds with diverse applications, including roles as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate and precise quantification is critical for ensuring the quality and purity of starting materials and final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and determination of non-volatile compounds like substituted benzamides.[3]

This method is based on the principles of reverse-phase chromatography , the most common mode of HPLC.[4] In this technique, the stationary phase (the column) is non-polar (hydrophobic), while the mobile phase (the solvent) is polar. N-(2,4-Dichlorophenyl)benzamide, being a relatively non-polar molecule due to its two aromatic rings, will have a strong affinity for the non-polar stationary phase. By using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, the analyte is eluted from the column. The separation is driven by the partitioning of the analyte between the stationary and mobile phases. The higher the organic content of the mobile phase, the faster the non-polar analyte will elute.

The selection of an octadecylsilane (C18) bonded silica column is foundational to this method. C18 phases provide a high degree of hydrophobicity, ensuring sufficient retention and separation of aromatic compounds like N-(2,4-Dichlorophenyl)benzamide from more polar impurities.[5][6] Detection is achieved using a UV-Vis detector, as the benzamide chromophore exhibits strong absorbance in the UV region, typically between 200-300 nm.[7][8]

Experimental

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or deionized (18.2 MΩ·cm).

    • Phosphoric acid (H₃PO₄), analytical grade.

    • N-(2,4-Dichlorophenyl)benzamide reference standard (>99% purity).

Chromatographic Conditions

The selection of these parameters is critical for achieving a robust and reproducible separation.

  • Mobile Phase: The combination of acetonitrile and water is a standard choice for reverse-phase HPLC, offering good solvating power and UV transparency.[9] A small amount of phosphoric acid is added to the aqueous portion to acidify the mobile phase (pH ~2.5-3.0). This suppresses the ionization of any residual silanol groups on the silica-based column, which prevents peak tailing and results in sharper, more symmetrical peaks.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times, as viscosity of the mobile phase and analyte-stationary phase interactions are temperature-dependent.

  • Detection Wavelength: The benzamide functional group and aromatic rings in the analyte provide strong UV absorbance. A wavelength of 230 nm is selected as it corresponds to a strong absorbance maximum for benzoic acid and related structures, ensuring high sensitivity.[8]

Table 1: Optimized HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄) (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time ~10 minutes
Preparation of Solutions
  • Mobile Phase (Acetonitrile:Water, 65:35 v/v):

    • Prepare the aqueous portion by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

    • To prepare 1000 mL of mobile phase, carefully measure 650 mL of HPLC-grade acetonitrile and 350 mL of the acidified water.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration for at least 15 minutes before use.

  • Diluent: The mobile phase (Acetonitrile:Water, 65:35 v/v) is used as the diluent to ensure solvent compatibility and prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of N-(2,4-Dichlorophenyl)benzamide reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly. This stock solution should be stored under refrigeration.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the diluent. These solutions are used to establish the calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing N-(2,4-Dichlorophenyl)benzamide.

    • Dissolve the sample in the diluent in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

Method Protocol and Workflow

The following workflow ensures a systematic and valid analytical run.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing p1 Prepare Mobile Phase & Diluent p2 Prepare Standard & Sample Solutions p1->p2 p3 Filter Samples (0.45 µm) p2->p3 a1 Equilibrate HPLC System (~30 min) p3->a1 Load into Autosampler a2 Perform System Suitability Test (SST) a1->a2 a3 Inject Standards (Calibration Curve) a2->a3 a4 Inject Samples a3->a4 d1 Integrate Peaks a4->d1 Acquire Data d2 Generate Calibration Curve (R² > 0.999) d1->d2 d3 Calculate Concentration in Samples d2->d3

Figure 1: General workflow for the HPLC analysis of N-(2,4-Dichlorophenyl)benzamide.

Step-by-Step Protocol
  • System Preparation: Set up the HPLC system according to the parameters in Table 1. Purge all pump lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of a mid-range working standard solution (e.g., 50 µg/mL).

    • The system is deemed suitable for analysis if it meets the criteria outlined in Table 2. This step is crucial for ensuring the validity of the analytical results.[10][11]

  • Calibration: Inject the series of working standard solutions (from lowest to highest concentration) to generate a calibration curve. Plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Data Processing:

    • Identify the N-(2,4-Dichlorophenyl)benzamide peak in the sample chromatograms by comparing its retention time with that of the standard.

    • Integrate the peak area of the analyte.

    • Calculate the concentration of N-(2,4-Dichlorophenyl)benzamide in the original sample using the linear regression equation from the calibration curve.

System Suitability and Method Validation

A self-validating protocol must include system suitability tests to ensure the chromatographic system is performing adequately on the day of analysis. The criteria below are based on the principles outlined in the ICH Q2(R1) guidelines.[10][12]

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate potential column degradation or interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak areaEnsures the precision of the system from repeated injections of the same standard.

Expected Results and Discussion

Under the specified conditions, N-(2,4-Dichlorophenyl)benzamide is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The exact retention time may vary slightly depending on the specific column batch, system dead volume, and mobile phase preparation.

Troubleshooting:

  • Peak Tailing: If the tailing factor exceeds 1.5, it may indicate active silanol groups on the column. Ensure the mobile phase pH is sufficiently low. If the problem persists, the column may need to be replaced.

  • Fluctuating Retention Times: This is often caused by an unstable column temperature or a leak in the pump or flow path. Ensure the column oven is set correctly and check system pressure for stability.

  • Poor Resolution: If co-eluting peaks are observed, the mobile phase composition can be adjusted. Decreasing the acetonitrile percentage will increase retention and may improve the separation from more polar impurities.

Conclusion

The HPLC method described provides a straightforward, robust, and reliable protocol for the quantitative determination of N-(2,4-Dichlorophenyl)benzamide. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable between laboratories. By incorporating system suitability tests, the protocol ensures the generation of high-quality, trustworthy data suitable for research, development, and quality control applications.

References

  • SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Deswater. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

  • Saeed, A. (2007). N-(2,4-Dichlorophenyl)-2-nitrobenzamide. ResearchGate. Retrieved from [Link]

  • Regulations.gov. (n.d.). METHOD 515.4 DETERMINATION OF CHLORINATED ACIDS IN DRINKING WATER BY LIQUID-LIQUID MICROEXTRACTION, DERIVATIZATION, AND FAST GAS. Retrieved from [Link]

  • Google Patents. (n.d.). CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
  • Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Reversed phase HPLC – Knowledge and References. Retrieved from [Link]

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of amides. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

In vitro screening of N-(2,4-Dichlorophenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the in vitro evaluation of N-(2,4-dichlorophenyl)benzamide derivatives, a privileged scaffold in medicinal chemistry known for its lipophilicity (LogP ~4.4) and broad biological spectrum.[1][2][3][4] While often explored for antimicrobial and antifungal properties (targeting DNA gyrase or succinate dehydrogenase), the dichlorophenyl moiety presents specific challenges regarding aqueous solubility and off-target mammalian toxicity. This protocol establishes a rigorous, self-validating workflow to determine the Selectivity Index (SI) , ensuring that observed antimicrobial activity is driven by specific mechanism engagement rather than general protoplasmic poisoning.

Introduction: The Scaffold & The Challenge

The N-(2,4-dichlorophenyl)benzamide core is structurally related to commercial fungicides (e.g., benodanil) and experimental antibacterials. The 2,4-dichloro substitution on the aniline ring serves two critical functions:

  • Metabolic Stability: The halogens block common sites of oxidative metabolism (CYP450 attack).[2]

  • Lipophilicity: Enhances membrane permeability, crucial for penetrating the bacterial cell envelope or fungal cell wall.[2]

However, this lipophilicity creates a "false positive" trap in screening.[2] Compounds may precipitate in aqueous media (Media Crashing) or disrupt mammalian cell membranes non-specifically.[2] Therefore, a valid screening campaign must run Antimicrobial Susceptibility Testing (AST) and Mammalian Cytotoxicity in parallel.

Experimental Workflow Overview

The following decision tree outlines the logical progression from stock preparation to hit validation.

ScreeningCascade Compound Derivative Library (Solid State) StockPrep Stock Solubilization (DMSO, 10-20 mM) Compound->StockPrep QC_Solubility Nephelometry Check (Aq. Buffer, 1% DMSO) StockPrep->QC_Solubility QC_Solubility->StockPrep Precipitates (Reformulate) MIC_Screen Primary Screen: Broth Microdilution (MIC) (Target: S. aureus / E. coli) QC_Solubility->MIC_Screen Soluble Cytotox_Screen Counter Screen: MTT / MTS Assay (Target: HEK293 / HepG2) MIC_Screen->Cytotox_Screen MIC < 16 µg/mL Decision Hit Selection MIC_Screen->Decision Inactive Data_Analysis Calculate Selectivity Index (SI = IC50 / MIC) Cytotox_Screen->Data_Analysis Data_Analysis->Decision

Figure 1: The screening cascade prioritizes solubility and potency before assessing safety.[2] Compounds failing the MIC threshold (<16 µg/mL) generally do not warrant cytotoxicity testing.

Protocol 1: Compound Management & Solubilization

Critical Causality: N-(2,4-dichlorophenyl)benzamide derivatives often have LogP values >4.[2]0. Direct addition to media often results in micro-precipitation that is invisible to the naked eye but scatters light (interfering with OD600 readings) and reduces effective concentration.[2]

Materials:

  • Anhydrous DMSO (Dimethyl sulfoxide), HPLC Grade.[2]

  • Sonicator bath.[2]

  • 96-well polypropylene (PP) storage plates (Polystyrene binds lipophilic drugs).[2]

Procedure:

  • Weighing: Weigh solid compound to prepare a 20 mM master stock.

  • Dissolution: Add DMSO. Vortex for 60 seconds.[2] If undissolved, sonicate at 40°C for 10 minutes.

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear.

  • Working Stocks: Create a "Mother Plate" with 100x concentrations (e.g., if testing at 64 µg/mL, the well contains 6.4 mg/mL).

    • Why? This ensures the final DMSO concentration in the assay plate is exactly 1%, minimizing solvent toxicity.

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07 (Broth Microdilution) [1].[2] Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Strains: S. aureus ATCC 29213 (Gram+) and E. coli ATCC 25922 (Gram-).[2]

  • Positive Control: Ciprofloxacin or Vancomycin.[2]

  • 96-well flat-bottom polystyrene plates.[2]

Step-by-Step:

  • Inoculum Prep:

    • Pick 3-5 colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2-12.[2]

    • Add 100 µL of 2x compound stock (from Protocol 1) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10 (transfer 50 µL). Discard tips after each step to prevent carryover.

    • Column 11: Growth Control (Bacteria + Solvent only).[2]

    • Column 12: Sterility Control (Media only).[2]

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to columns 1-11.

    • Final Volume: 100 µL. Final Bacterial Load: ~5 x 10^5 CFU/mL.[2]

  • Incubation: 16-20 hours at 35°C ± 2°C (aerobic).

  • Readout:

    • Visual: Look for the "button" of sedimented bacteria.[2]

    • Absorbance: Read OD600nm.

    • Definition: MIC is the lowest concentration showing complete inhibition of visible growth.[1][2]

Protocol 3: Mammalian Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (concentration inhibiting 50% of metabolic activity) to ensure the compound kills bacteria, not host cells. Mechanism: The MTT reagent (yellow) is reduced to Formazan (purple) solely by mitochondrial reductase enzymes in viable cells.

MTT_Pathway MTT MTT Reagent (Yellow, Soluble) Cell Viable Cell (Mitochondria) MTT->Cell Permeates Membrane Enzyme Succinate Dehydrogenase Cell->Enzyme Internalization Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Reduction (Requires NADH) DMSO_Sol Solubilized Formazan (OD 570nm) Formazan->DMSO_Sol DMSO Addition

Figure 2: The MTT reaction pathway.[2] Non-viable cells with inactive mitochondria cannot generate the purple signal.

Materials:

  • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).[2]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]

  • Media: DMEM + 10% FBS.[2]

Step-by-Step:

  • Seeding: Seed cells at 1 x 10^4 cells/well in 100 µL media. Incubate 24h to allow attachment.

  • Treatment:

    • Remove old media.[2]

    • Add 100 µL fresh media containing graded concentrations of the benzamide derivative (0.1 to 100 µM).

    • Include Vehicle Control (1% DMSO) and Positive Control (e.g., Doxorubicin or Triton X-100).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.[2]

    • Incubate 3-4 hours (protect from light).

  • Solubilization:

    • Carefully aspirate media (do not disturb purple crystals).[2]

    • Add 100 µL DMSO to dissolve crystals.[2]

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Table 1: Selectivity Index Calculation

Parameter Definition Formula Target Value
MIC Potency against pathogen Lowest conc.[2] w/ no growth < 4 µg/mL (Excellent)4-16 µg/mL (Moderate)
IC50 Toxicity to host Conc.[2] killing 50% mammalian cells > 50 µg/mL

| SI | Selectivity Index |


 | > 10  (Safe lead)< 1 (Toxic) |

Interpretation Logic:

  • High MIC / High IC50: Inactive compound.[2]

  • Low MIC / Low IC50: General toxin (membrane disruptor).[2] Discard.

  • Low MIC / High IC50: Specific antimicrobial.[2] Prioritize for Hit-to-Lead.

Troubleshooting & Expert Tips

  • The "Edge Effect": In 96-well plates, outer wells evaporate faster, concentrating the drug.[2]

    • Solution: Fill outer wells with sterile water and use only the inner 60 wells for data.[2]

  • Precipitation False Positives: If the MIC well looks cloudy, is it bacteria or precipitated benzamide?

    • Validation: Add 20 µL of TTC (Tetrazolium chloride).[2] Live bacteria turn it red.[2] Precipitated drug remains white/colorless.[2]

  • Serum Binding: Benzamides bind albumin.[2]

    • Note: MICs in CAMHB (no protein) are often lower than in vivo efficacy.[2] If MIC is promising, repeat MIC in the presence of 50% human serum to check for potency shift.

References

  • CLSI. (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.[2] CLSI document M07-A11.[2] Clinical and Laboratory Standards Institute.[1][2][5][6]

  • Gowda, B. T., et al. (2008).[2][7] Structure of N-(2,4-dichlorophenyl)benzamide. Acta Crystallographica Section E, 64(4), o950.[7]

  • PubChem. (2025).[2] N-(2,4-Dichlorophenyl)benzamide Compound Summary. National Library of Medicine.[2]

  • Riss, T. L., et al. (2013).[2] Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet].[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • BenchChem. (2025).[2] Application Notes for Broth Microdilution Method.

Sources

Computational modeling of N-(2,4-Dichlorophenyl)benzamide interactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Rigorous In Silico Workflow for Characterizing the Interactions of N-(2,4-Dichlorophenyl)benzamide with Protein Targets

Abstract

N-(2,4-Dichlorophenyl)benzamide is a member of the benzamide class of compounds, which have demonstrated a wide array of biological activities, including potential antifungal and antibacterial properties.[1] Related benzamide structures have been identified as potent inhibitors of key therapeutic targets like Histone Deacetylases (HDACs), which are crucial in cancer therapy.[2][3][4] Understanding the precise molecular interactions between this ligand and its potential protein targets is paramount for mechanism-of-action studies and future drug development efforts. This application note provides a comprehensive, field-proven guide to the computational modeling of N-(2,4-Dichlorophenyl)benzamide interactions, designed for researchers and drug development professionals. We present a multi-stage workflow, beginning with predictive molecular docking to identify binding poses, followed by all-atom molecular dynamics (MD) simulations to assess complex stability and dynamics, and concluding with binding free energy calculations to quantify affinity. Each protocol is detailed with step-by-step instructions, explaining the causality behind key choices in software, parameters, and analysis techniques to ensure scientific integrity and reproducibility.

Theoretical Foundations: A Triad of Computational Techniques

A robust computational assessment of a protein-ligand interaction relies on a synergistic combination of techniques. Each stage provides unique insights, and together they form a self-validating system that moves from a static prediction to a dynamic and quantitative understanding.

  • Molecular Docking: This is the foundational step used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's receptor site.[5][6][7] By sampling a vast conformational space and using a scoring function to rank the results, docking provides a static, yet critical, snapshot of the most likely binding mode. This initial hypothesis is the starting point for all subsequent, more computationally intensive analyses.

  • Molecular Dynamics (MD) Simulation: Biological systems are inherently dynamic. MD simulations provide a "computational microscope" to observe the time-resolved motion of a protein-ligand complex at an atomic level.[8] By solving Newton's equations of motion for every atom in the system, MD simulations allow us to assess the stability of the docked pose, observe induced-fit effects, and understand the role of solvent molecules, all within a dynamic, solvated environment that more closely mimics physiological conditions.

  • Binding Free Energy Calculations: While docking provides a score, it is often insufficient for accurately ranking compounds. Binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) methods, offer a more rigorous quantification of binding affinity (ΔG_bind).[9] These end-point methods calculate the free energy of the protein-ligand complex, the unbound protein, and the unbound ligand from an ensemble of MD simulation snapshots to derive a quantitative estimate of binding strength.[9][10]

The Integrated Computational Workflow

The synergy between these techniques is crucial. Docking provides the initial coordinates, MD simulation refines these coordinates in a dynamic environment and generates a thermodynamic ensemble, and binding free energy calculations analyze this ensemble to yield a quantitative prediction of affinity. This integrated workflow provides a robust framework for hypothesis generation and validation in drug discovery.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Binding Pose Prediction cluster_md Phase 3: Dynamic Refinement & Sampling cluster_analysis Phase 4: Quantitative Analysis p_prep Protein Preparation (e.g., HDAC3 from PDB) dock Molecular Docking (AutoDock Vina) p_prep->dock l_prep Ligand Preparation (N-(2,4-Dichlorophenyl)benzamide) l_prep->dock md_sim Molecular Dynamics Simulation (GROMACS) dock->md_sim Select Best Pose bfe Binding Free Energy Calculation (MM/PBSA) md_sim->bfe Generate Trajectory analysis Interaction & Stability Analysis md_sim->analysis Analyze Trajectory bfe->analysis

Caption: Integrated workflow for computational analysis.

Protocol I: System Preparation

Rationale: The quality of your starting structures dictates the quality of the entire simulation. This protocol ensures that both the protein receptor and the ligand are in a chemically correct and computationally ready state. For this protocol, we will use a human Histone Deacetylase (HDAC) as a plausible target, given the known activity of related benzamides.[2][3]

Step-by-Step Methodology:

  • Protein Structure Acquisition & Cleaning:

    • Action: Download the crystal structure of your target protein (e.g., HDAC3) from the Protein Data Bank (PDB).

    • Causality: The PDB provides experimentally determined 3D coordinates, which are the highest quality starting points.

    • Action: Remove all non-essential components: crystal waters, co-solvents, and any co-crystallized ligands. Use a molecular viewer like PyMOL or VMD.

    • Causality: These molecules can interfere with the docking process and are typically replaced by a full solvation model in MD.

    • Action: Inspect the protein for missing residues or loops. If significant portions are missing, consider homology modeling or choose a more complete structure.

    • Causality: Gaps in the structure can lead to simulation artifacts and instability.

  • Ligand Structure Acquisition & Preparation:

    • Action: Obtain the 3D structure of N-(2,4-Dichlorophenyl)benzamide. The PubChem database (CID 570154) is an excellent source.[11] Save the structure in SDF or MOL2 format.

    • Causality: Using a standardized database ensures correct atom types and connectivity.

    • Action: Use a tool like Open Babel to convert the structure to the PDBQT format required by AutoDock Vina. This step assigns partial charges and defines rotatable bonds.

    • Causality: PDBQT format contains essential information for the docking algorithm to handle ligand flexibility and electrostatics correctly.

  • Protein Preparation for Docking:

    • Action: Use AutoDockTools to prepare the protein PDB file.[12] This involves adding polar hydrogens and assigning Gasteiger charges. Save the output as a PDBQT file.

    • Causality: The docking algorithm requires a chemically correct representation of the protein, including hydrogen atoms involved in H-bonding and appropriate atomic partial charges for electrostatic calculations.

Protocol II: Molecular Docking with AutoDock Vina

Rationale: This protocol uses AutoDock Vina, a widely used, efficient, and accurate docking program, to predict the binding pose of our ligand.[13] The key is to define a search space (grid box) that encompasses the known or predicted active site of the protein.

Step-by-Step Methodology:

  • Define the Search Space (Grid Box):

    • Action: In AutoDockTools or PyMOL, identify the active site of your protein. If a co-crystallized ligand was present, its location is the ideal center for your grid box. Otherwise, use literature information or site-prediction software.

    • Action: Define the center and dimensions (x, y, z) of the grid box. Ensure it is large enough to accommodate the entire ligand and allow for rotational and translational sampling, but not so large as to needlessly increase computation time.

    • Causality: A well-defined search space focuses the computational effort on the region of interest, dramatically increasing the efficiency and success rate of the docking.[5]

  • Configure and Run AutoDock Vina:

    • Action: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Causality: The configuration file provides a reproducible record of all docking parameters.

    • Action: Execute Vina from the command line: vina --config conf.txt --log log.txt.

    • Causality: Vina's algorithm will explore ligand conformations within the grid box and use its scoring function to rank the most favorable binding poses.

  • Analyze Docking Results:

    • Action: Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity (in kcal/mol).

    • Action: Visualize the top-ranked poses in PyMOL or VMD. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between N-(2,4-Dichlorophenyl)benzamide and the protein.

    • Causality: The best pose is not always the one with the lowest energy score. Visual inspection is critical to ensure the predicted interactions are chemically sensible and align with any known structure-activity relationship (SAR) data. Select the most credible pose for the subsequent MD simulation.

AutoDock Vina Parameter Description Typical Value Rationale
receptorInput protein structure fileprotein.pdbqtThe rigid receptor target.
ligandInput ligand structure fileligand.pdbqtThe flexible molecule to be docked.
center_x, y, zCoordinates for the center of the grid box(Varies)Defines the center of the search space.
size_x, y, zDimensions of the grid box in Angstroms25, 25, 25Defines the volume of the search space.
exhaustivenessComputational effort for search8 - 32Higher values increase search thoroughness at the cost of time.
num_modesNumber of binding poses to generate9Provides a reasonable ensemble of potential binding modes for analysis.

Protocol III: Molecular Dynamics Simulation with GROMACS

Rationale: This protocol uses GROMACS, a high-performance and widely used MD engine, to simulate the behavior of the protein-ligand complex over time.[14][15][16] The process involves careful system setup, energy minimization, and equilibration before the final production run. The AMBER force field is commonly used for proteins, while the General Amber Force Field (GAFF) is well-suited for drug-like small molecules.[17][18]

G start Start: Protein-Ligand Complex (from Docking) solvate 1. Solvation (Add Water Box) start->solvate ions 2. Ionization (Add Na+/Cl- to Neutralize) solvate->ions em 3. Energy Minimization (Remove Steric Clashes) ions->em nvt 4. NVT Equilibration (Stabilize Temperature) em->nvt npt 5. NPT Equilibration (Stabilize Pressure & Density) nvt->npt md 6. Production MD (Data Collection) npt->md end End: MD Trajectory for Analysis md->end

Caption: Step-wise workflow for MD simulation setup.

Step-by-Step Methodology:

  • System Topology Generation:

    • Action: Generate a topology for the protein using GROMACS's pdb2gmx tool, selecting a force field such as AMBER99SB-ILDN.[19]

    • Action: Generate a topology for N-(2,4-Dichlorophenyl)benzamide. This requires using a tool like Antechamber (part of AmberTools) to generate GAFF parameters and then converting them to GROMACS format.[17]

    • Action: Combine the protein and ligand topologies into a single system topology file.

    • Causality: The topology file is a master blueprint that defines every atom, bond, angle, dihedral, and charge in the system, which is essential for the force field to calculate forces.

  • Solvation and Ionization:

    • Action: Create a periodic simulation box (e.g., cubic) around the complex and fill it with a pre-equilibrated water model (e.g., TIP3P). Ensure a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Causality: Explicit solvation provides a much more realistic dielectric environment and allows for specific water-mediated interactions. Periodic boundary conditions prevent edge effects.

    • Action: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

    • Causality: Neutralizing the system is critical for accurate calculation of long-range electrostatics using methods like Particle Mesh Ewald (PME).

  • Energy Minimization (EM):

    • Action: Perform a steeplechase descent energy minimization of the entire system.

    • Causality: The initial system setup may contain unfavorable steric clashes. EM relaxes the structure to a local energy minimum, ensuring the stability of the subsequent dynamics simulation.

  • Equilibration (NVT and NPT):

    • Action: Perform a short simulation (e.g., 1 ns) in the NVT (isothermal-isochoric) ensemble, with position restraints on the protein and ligand heavy atoms.

    • Causality: This step allows the solvent to equilibrate around the solute while keeping it fixed, ensuring the system reaches the target temperature correctly.

    • Action: Perform a longer simulation (e.g., 1-5 ns) in the NPT (isothermal-isobaric) ensemble, again with position restraints.

    • Causality: This step equilibrates the system's pressure and allows the box density to converge to a stable value, ensuring the correct ensemble for the production run.

  • Production MD:

    • Action: Run the final production simulation for a significant duration (e.g., 100-500 ns) without any position restraints. Save the coordinates at regular intervals (e.g., every 100 ps).

    • Causality: This is the data-gathering phase. A long simulation is necessary to adequately sample the conformational space of the complex, which is a prerequisite for meaningful analysis and reliable binding free energy calculations.

GROMACS Parameter (in .mdp file) Description Typical Value Rationale
integratorLeap-frog algorithm for integrating Newton's equationsmdStandard and efficient for MD.
dtTimestep for the simulation (in ps)0.0022 fs is a standard value for biomolecular simulations with constrained H-bonds.
nstepsTotal number of steps in the simulation50000000For a 100 ns simulation (50,000,000 steps * 2 fs/step).
tcouplTemperature coupling algorithmV-rescaleEfficiently maintains the target temperature.
pcouplPressure coupling algorithmParrinello-RahmanMaintains the target pressure and allows box shape fluctuations.
constraintsAlgorithm to constrain bonds involving H-atomsh-bondsAllows for a larger timestep (2 fs).
cutoff-schemeTreatment of non-bonded interactionsVerletEfficiently manages neighbor lists.
coulombtypeMethod for calculating long-range electrostaticsPMEThe gold standard for accurate electrostatics in periodic systems.

Protocol IV: Binding Free Energy Calculation (MM/PBSA)

Rationale: The MM/PBSA method is a popular end-point technique that balances computational cost and accuracy for estimating binding free energy.[9] It analyzes snapshots from the MD trajectory to compute the energy difference between the bound and unbound states.

Step-by-Step Methodology:

  • Trajectory Preparation:

    • Action: From the production MD trajectory, remove all periodic boundary condition artifacts (gmx trjconv).

    • Action: Extract a set of uncorrelated snapshots (e.g., 100-500 frames) from the stable portion of the trajectory.

    • Causality: Using only the equilibrated part of the trajectory and ensuring snapshots are statistically independent is crucial for an accurate and converged free energy calculation.

  • Run MM/PBSA Calculation:

    • Action: Use the GROMACS g_mmpbsa tool (or a similar external script) to perform the calculation. The script will compute the free energy for the complex, the protein, and the ligand for each snapshot.

    • Causality: The tool implements the MM/PBSA equation: ΔG_bind = < G_complex > - ( < G_protein > + < G_ligand > ) Where each G is composed of molecular mechanics energy (E_MM), a polar solvation energy (G_polar), and a non-polar solvation energy (G_nonpolar).

  • Analyze Results:

    • Action: The output will provide the final estimated ΔG_bind and its components (van der Waals, electrostatic, polar, and non-polar solvation energies).

    • Causality: Decomposing the energy allows you to identify the key driving forces for binding. For instance, strong electrostatic contributions might suggest opportunities to add polar groups, while significant van der Waals energy points to the importance of shape complementarity.

MM/PBSA Energy Component Description Favorable/Unfavorable
ΔE_vdWvan der Waals energyFavorable
ΔE_elecElectrostatic energyFavorable
ΔG_polarPolar solvation energyUnfavorable
ΔG_nonpolarNon-polar solvation energyFavorable
ΔG_bind Total Binding Free Energy Favorable (if negative)

References

  • Yerranguntla, N., S., S., V., & J., A. (2011). Computational study of N-(2,4-Dichlorophenyl)benzamide. Oriental Journal of Chemistry. [Link]

  • Request PDF. (n.d.). Computational study of N-(2,4-Dichlorophenyl)benzamide. ResearchGate. [Link]

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Zhang, L., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. [Link]

  • Aktaş, A., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • Request PDF. (n.d.). N-(2,4-Dichlorophenyl)-2-nitrobenzamide. ResearchGate. [Link]

  • Gowda, B. T., et al. (2008). N-(2,4-Dichloro-phen-yl)benzamide. Acta Crystallographica. Section E, Structure reports online. [Link]

  • Gevorgyan, A., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Wang, X., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Gowda, B. T., et al. (2008). (PDF) N-(2,4-Dichlorophenyl)benzamide. ResearchGate. [Link]

  • Wang, X., et al. (2022). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Dichlorophenyl)benzamide. PubChem. [Link]

  • Hospital, A., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Calculation of binding free energies. Current Opinion in Structural Biology. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. MD Tutorials. [Link]

  • Scripps Research. (n.d.). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Panteva, M. T., et al. (2023). Assessing the Current State of Amber Force Field Modifications for DNA: 2023 Edition. Journal of Chemical Theory and Computation. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Wikipedia. (n.d.). AMBER. Wikipedia. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). (PDF) Calculation of Binding Free Energies. ResearchGate. [Link]

  • AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • Laughton, C. (2007). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. [Link]

  • InsilicoSci. (2023, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Genç, H., & Tüzün, N. Ş. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling. [Link]

  • Frontiers. (n.d.). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Kumar, A. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]

  • Tian, C., et al. (2024). The evolution of the Amber additive protein force field: History, current status, and future. WIREs Computational Molecular Science. [Link]

  • Bioinformatics Online. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Yan, Y., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics. [Link]

  • D'Annessa, I., et al. (2022). AB-DB: Force-Field parameters, MD trajectories, QM-based data, and Descriptors of Antimicrobials. Scientific Data. [Link]

  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Salmaso, V., & Moro, S. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]

  • Zaki, A. A., et al. (2023). (PDF) Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. ResearchGate. [Link]

  • Sun, H., et al. (2022). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Zimmerman, M. I., & Bowman, G. R. (2015). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Current Pharmaceutical Design. [Link]

  • Profacgen. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Profacgen. [Link]

Sources

Application of N-(2,4-Dichlorophenyl)benzamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of N-(2,4-Dichlorophenyl)benzamide in medicinal chemistry. This guide is structured to provide not just protocols, but also the scientific reasoning and context necessary for robust experimental design and interpretation.

Introduction and Scientific Context

N-(2,4-Dichlorophenyl)benzamide belongs to the broad class of benzamide derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] The inherent structural features of the benzamide core, including its ability to form key hydrogen bonds and participate in various non-covalent interactions, make it a privileged structure in drug design. The presence of the 2,4-dichlorophenyl moiety is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While extensive research has been conducted on various benzamide derivatives, this guide will focus on the known and putative applications of N-(2,4-Dichlorophenyl)benzamide, drawing insights from structurally related analogues to inform its potential therapeutic utility.

Putative Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

While direct enzymatic assays on N-(2,4-Dichlorophenyl)benzamide are not extensively reported in publicly available literature, a compelling putative mechanism of action, based on the activity of structurally related benzamides, is the inhibition of Histone Deacetylases (HDACs).[3][4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. This deacetylation leads to chromatin condensation and transcriptional repression of key tumor suppressor genes.

The general structure of a benzamide HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme's active site, a linker region, and a zinc-binding group that coordinates with the zinc ion in the catalytic domain.[6] In N-(2,4-Dichlorophenyl)benzamide, the benzoyl group can be considered the cap, and the amide linkage as part of the linker, while the overall structure may position itself to interact with the active site of class I HDACs. Inhibition of HDACs by N-(2,4-Dichlorophenyl)benzamide would lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Diagram: Putative Signaling Pathway of N-(2,4-Dichlorophenyl)benzamide as an HDAC Inhibitor

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones_D Deacetylated Histones (Condensed Chromatin) HDAC->Histones_D Deacetylation Histones_A Acetylated Histones (Relaxed Chromatin) TSG_Active Tumor Suppressor Genes (Transcriptionally Active) Histones_A->TSG_Active Allows Transcription TSG_Inactive Tumor Suppressor Genes (Transcriptionally Inactive) Histones_D->TSG_Inactive Leads to CellCycleArrest Cell Cycle Arrest TSG_Active->CellCycleArrest Apoptosis Apoptosis TSG_Active->Apoptosis Compound N-(2,4-Dichlorophenyl)benzamide Compound->HDAC Inhibition

Caption: Putative mechanism of N-(2,4-Dichlorophenyl)benzamide as an HDAC inhibitor.

Potential Therapeutic Applications and Supporting Data

Based on the activities of structurally similar compounds, N-(2,4-Dichlorophenyl)benzamide holds potential in the following therapeutic areas:

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzamide derivatives.[7][8] The proposed mechanism of HDAC inhibition is a well-established target for cancer therapy. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of Structurally Related Benzamide and Thiourea Derivatives

Compound NameCancer Cell LineAssayIC50 ValueReference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780 (Ovarian)Antiproliferative2.66 µM[3]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHepG2 (Liver)Antiproliferative1.73 µM[3]
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamideAGS (Gastric)MTT< 1.0 µg/mL[7]
Novel N-benzylbenzamide derivative (20b)VariousAntiproliferative12-27 nM[8]
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide (N9)HCT116 (Colon)SRB5.85 µM[9]
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide (N18)HCT116 (Colon)SRB4.53 µM[9]

Note: The data presented is for structurally related compounds and should be used as a guide for potential activity of N-(2,4-Dichlorophenyl)benzamide.

Antimicrobial Activity

Benzamide derivatives have also been investigated for their antimicrobial properties.[2][10] The mechanism of action in microbes is likely different from HDAC inhibition and may involve other essential cellular pathways.

Table 2: Antimicrobial Activity of Structurally Related Benzamide Derivatives

Compound NameMicrobial StrainAssayMIC ValueReference
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (N1)Bacillus subtilisTube Dilution1.27 µM[9]
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (N1)Candida albicansTube Dilution1.27 µM[9]
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(3-chlorophenyl)benzamide (N8)Escherichia coliTube Dilution1.43 µM[9]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaStaphylococcus aureusBroth Microdilution32 µg/mL[10]

Note: The data presented is for structurally related compounds and should be used as a guide for potential activity of N-(2,4-Dichlorophenyl)benzamide.

Experimental Protocols

The following are detailed, field-proven protocols for the initial in vitro evaluation of N-(2,4-Dichlorophenyl)benzamide.

Synthesis of N-(2,4-Dichlorophenyl)benzamide

A standard and reliable method for the synthesis of N-(2,4-Dichlorophenyl)benzamide is via the acylation of 2,4-dichloroaniline with benzoyl chloride.

Materials:

  • 2,4-Dichloroaniline

  • Benzoyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2,4-dichloroaniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-(2,4-Dichlorophenyl)benzamide as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram: Synthesis Workflow

Synthesis_Workflow Start Start Materials: - 2,4-Dichloroaniline - Benzoyl Chloride Reaction Acylation Reaction (DCM, Pyridine, 0°C to RT) Start->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product N-(2,4-Dichlorophenyl)benzamide Analysis->Product

Caption: General workflow for the synthesis of N-(2,4-Dichlorophenyl)benzamide.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • N-(2,4-Dichlorophenyl)benzamide (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-(2,4-Dichlorophenyl)benzamide stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • N-(2,4-Dichlorophenyl)benzamide (dissolved in DMSO)

  • Sterile 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of N-(2,4-Dichlorophenyl)benzamide in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well of the 96-well plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

N-(2,4-Dichlorophenyl)benzamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The putative mechanism of action as an HDAC inhibitor provides a strong rationale for its further investigation as an anticancer agent. The provided protocols offer a robust framework for the initial in vitro characterization of this compound.

Future research should focus on:

  • Direct enzymatic assays to confirm the HDAC inhibitory activity of N-(2,4-Dichlorophenyl)benzamide and to determine its selectivity profile against different HDAC isoforms.

  • Extensive screening against a broader panel of cancer cell lines and microbial strains to establish a comprehensive activity profile.

  • Structure-activity relationship (SAR) studies by synthesizing and evaluating analogues to optimize potency and selectivity.

  • In vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of the compound.

By following a systematic and mechanistically informed approach, the full therapeutic potential of N-(2,4-Dichlorophenyl)benzamide can be thoroughly explored.

References

  • Giri, R., Namballa, H. K., & Gounder, K. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6051. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]

  • Khan, I., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 13(1), 1-16. [Link]

  • Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033-041. [Link]

  • Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204-3206. [Link]

  • Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3961. [Link]

  • Hosseinzadeh, L., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(10), 639-656. [Link]

  • Szałek, E., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 28(25), 1-18. [Link]

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 589. [Link]

  • Request PDF on ResearchGate. (n.d.). Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. (n.d.). [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). International Journal of Molecular Sciences. [Link]

  • Suzuki, T., et al. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]

  • Beware of N-Benzoyloxybenzamides. (2024). Molecules. [Link]

  • Chirit, C., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567-578. [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015). Journal of Medicinal Chemistry. [Link]

  • CUNY Academic Works. (n.d.). "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between active compounds and PTX. [Link]

  • Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15835-15839. [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. [Link]

  • 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA. (n.d.). NIH. [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzamide. [Link]

  • Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. (2008). PubMed. [Link]

Sources

Application Notes and Protocols for the Lead Optimization of N-(2,4-Dichlorophenyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a prevalent structural motif in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. N-(2,4-Dichlorophenyl)benzamide has emerged as a promising lead compound, with studies on related structures suggesting potential as an anticancer agent.[2][3] The dichlorophenyl moiety is known to influence lipophilicity, metabolic stability, and target binding affinity, making this scaffold an excellent starting point for a lead optimization campaign.[3] This guide provides a comprehensive framework for the systematic development of novel N-(2,4-Dichlorophenyl)benzamide analogs, from initial design and synthesis to rigorous biological evaluation.

I. Rational Design of Novel Analogs: A Multi-pronged Approach

A successful lead optimization program hinges on the rational design of new chemical entities with improved potency, selectivity, and drug-like properties. We will employ a combination of established medicinal chemistry strategies and modern computational techniques to guide the design of a focused library of N-(2,4-Dichlorophenyl)benzamide analogs.

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies on N-(2,4-Dichlorophenyl)benzamide as an anticancer agent are not extensively documented, we can extrapolate from related benzamide series. Key areas for modification include:

  • The Benzoyl Ring (A-Ring): Introduction of various substituents (e.g., electron-donating and electron-withdrawing groups) at different positions can probe the electronic and steric requirements of the binding pocket.

  • The Dichlorophenyl Ring (B-Ring): While maintaining the dichlorophenyl moiety as a core element, subtle modifications such as altering the chlorine positions or introducing additional small substituents could refine binding interactions.

  • The Amide Linker: While generally less amenable to modification without significant changes to the core scaffold, bioisosteric replacement of the amide bond could be explored in later stages if warranted.

Key Insight: The presence and position of functional groups on the phenyl rings can significantly impact biological activity. For instance, in other anticancer benzamide series, substitutions at the para-position of the N-phenyl ring have shown to enhance potency.[4]

Computational Modeling and Molecular Docking

Given that tubulin and histone deacetylases (HDACs) have been identified as potential targets for anticancer benzamides, computational modeling can provide invaluable insights for analog design.[5]

Workflow for Molecular Docking:

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Obtain Target Structure (e.g., Tubulin, HDAC) Docking Perform Molecular Docking (e.g., AutoDock, Glide) PDB->Docking Ligand_Prep Prepare Lead Compound (3D structure) Ligand_Prep->Docking Analyze Analyze Binding Poses and Interactions Docking->Analyze SAR_Design Inform SAR-based Analog Design Analyze->SAR_Design

Caption: Molecular docking workflow.

Molecular docking studies can predict the binding poses and affinities of designed analogs within the active sites of these target proteins.[6][7][8] This allows for the prioritization of synthetic targets that are predicted to have favorable interactions. For example, docking studies can help identify key hydrogen bond donors and acceptors or hydrophobic pockets that can be exploited in analog design.[8]

II. Synthesis of a Focused Analog Library

The synthesis of a diverse library of N-(2,4-Dichlorophenyl)benzamide analogs can be achieved through established and robust chemical methodologies. The primary route involves the coupling of a substituted benzoic acid with 2,4-dichloroaniline.

General Synthetic Scheme

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Benzoyl_Cl Substituted Benzoyl Chloride Coupling Amide Coupling (e.g., Schotten-Baumann) Benzoyl_Cl->Coupling Aniline 2,4-Dichloroaniline Aniline->Coupling Analog N-(2,4-Dichlorophenyl)benzamide Analog Coupling->Analog

Caption: General synthetic scheme for analogs.

Detailed Synthetic Protocols

Protocol 1: Synthesis of Substituted Benzoyl Chlorides

  • To a solution of the corresponding substituted benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess SOCl₂ and solvent under reduced pressure to yield the crude benzoyl chloride, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling via Schotten-Baumann Reaction [2]

  • Dissolve 2,4-dichloroaniline (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution.

  • Cool the mixture in an ice bath and add the substituted benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess aniline and base, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(2,4-Dichlorophenyl)benzamide analog.

Table 1: Proposed Analog Library and Rationale

Analog ID Modification (R-group on Benzoyl Ring) Rationale
A-01 4-MethoxyElectron-donating group to probe electronic effects.
A-02 4-NitroStrong electron-withdrawing group.
A-03 4-FluoroHalogen substitution to explore steric and electronic effects.
A-04 3,4-DimethoxyIncreased electron density and potential for additional hydrogen bonding.
A-05 4-TrifluoromethylLipophilic and strongly electron-withdrawing group.

III. In Vitro Biological Evaluation: A Tiered Screening Cascade

A systematic, tiered approach to in vitro evaluation is essential for efficiently identifying promising candidates and elucidating their mechanism of action.

Primary Screening: Cell Viability Assays

The initial screening of the synthesized analogs will be performed using a panel of human cancer cell lines to assess their cytotoxic and anti-proliferative effects.

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the N-(2,4-Dichlorophenyl)benzamide analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Secondary Screening: Mechanistic Assays

Analogs that exhibit significant anti-proliferative activity in the primary screen will be subjected to further assays to investigate their mechanism of action.

Protocol 4: Apoptosis Assay using Annexin V Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[9][10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol 5: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells with the test compounds and then harvest and fix them in cold 70% ethanol.[11][12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye such as propidium iodide (PI) and RNase A.[11][12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[13]

Protocol 6: HDAC Activity Assay (if HDAC is a suspected target)

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cancer cells.

  • HDAC Reaction: Incubate the nuclear extracts with an acetylated histone substrate in an assay buffer.[14][15][16]

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a colorimetric or fluorometric signal.[14][15][16]

  • Measurement: Measure the signal using a microplate reader and compare the activity in treated versus untreated samples.

IV. In Vivo Evaluation: Assessing Efficacy and Tolerability

Promising candidates from the in vitro assays should be advanced to in vivo models to evaluate their efficacy and safety in a more complex biological system.

Hollow Fiber Assay: An Intermediate In Vivo Screen

The hollow fiber assay serves as a cost-effective and rapid in vivo screening tool to prioritize compounds for further xenograft studies.[17][18][19]

Protocol 7: In Vivo Hollow Fiber Assay

  • Cell Encapsulation: Encapsulate human cancer cells in polyvinylidene fluoride (PVDF) hollow fibers.

  • Implantation: Implant the fibers subcutaneously or intraperitoneally into immunocompromised mice.[18]

  • Compound Administration: Administer the test compounds to the mice for a specified period.[19]

  • Fiber Retrieval and Analysis: Retrieve the fibers and assess the viability of the cancer cells using an appropriate assay (e.g., MTT).[17]

Human Tumor Xenograft Models

The gold standard for preclinical in vivo efficacy testing involves the use of human tumor xenograft models in immunocompromised mice.

Protocol 8: Subcutaneous Xenograft Model

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups and initiate treatment with the test compound via an appropriate route of administration (e.g., oral, intravenous).

  • Efficacy Assessment: Measure tumor volume regularly and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

V. Data Interpretation and Lead Candidate Selection

The culmination of the in vitro and in vivo data will guide the selection of a lead candidate for further preclinical development.

Table 2: Key Parameters for Lead Candidate Selection

Parameter Desired Outcome
In Vitro Potency (IC₅₀) Low nanomolar to low micromolar range against a panel of cancer cell lines.
Mechanism of Action Clear evidence of a defined cellular mechanism (e.g., induction of apoptosis, cell cycle arrest).
In Vivo Efficacy Significant tumor growth inhibition in xenograft models at well-tolerated doses.
Safety Profile Minimal toxicity in in vivo models, as indicated by minimal body weight loss and lack of overt signs of distress.
Drug-like Properties Favorable physicochemical properties (e.g., solubility, permeability) for further development.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the lead optimization of N-(2,4-Dichlorophenyl)benzamide analogs. By integrating rational design, efficient synthesis, and a comprehensive cascade of in vitro and in vivo assays, researchers can effectively identify and advance promising new anticancer drug candidates.

References

  • Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Thai Science. [Link]

  • 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC - PubMed Central. [Link]

  • Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. (2024). PubMed. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. [Link]

  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate. [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). PMC. [Link]

  • The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. PMC - NIH. [Link]

  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][2][5]oxazin-4-one. (2023). Ubaya Repository. [Link]

  • N-(2,4-Dichlorophenyl)benzamide. PMC - NIH. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. [Link]

  • In Vivo Hollow Fiber Model. Reaction Biology. [Link]

  • Modeling, docking, simulation, and inhibitory activity of the benzimidazole analogue against b-tubulin protein from Brugia malayi for treating lymphatic filariasis. (2025). ResearchGate. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]

  • EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). (2022). EpigenTek. [Link]

  • Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. (2023). MDPI. [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. Flow Cytometry Core. [Link]

  • Characterization of the Hollow Fiber Assay for the Determination of Microtubule Disruption In vivo. (2004). Clinical Cancer Research - AACR Journals. [Link]

  • Synthesis, Molecular Docking of New N-(2-(4-(1h-Pyrrol-1-yl)Phenoxy). ResearchGate. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021). Semantic Scholar. [Link]

  • Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. PubMed. [Link]

  • Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. NIH. [Link]

  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC - NIH. [Link]

  • HDAC Activity Assay Kit | 566328. Merck Millipore. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Hollow Fiber Bioreactor Protocol for Mesenchymal Stem Cells. FiberCell Systems. [Link]

  • Annexin V-FITC Apoptosis Assay Kit. ImmunoChemistry Technologies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2,4-Dichlorophenyl)benzamide Solubility & Formulation

[1][2][3]

Introduction: The Solubility Paradox

Welcome to the technical support hub for N-(2,4-Dichlorophenyl)benzamide . As a researcher, you have likely encountered a common frustration: this compound dissolves perfectly in DMSO but precipitates immediately upon introduction to aqueous biological media.[1]

This guide is not just a list of steps; it is a breakdown of the physicochemical mechanics governing this molecule. N-(2,4-Dichlorophenyl)benzamide is a highly lipophilic benzanilide derivative.[2][3][1] Its poor aqueous solubility is driven by two factors:

  • High LogP (~4.4): The dichlorophenyl moiety significantly increases hydrophobicity compared to the parent benzamide [1][4].[3][1]

  • Crystal Lattice Energy: The molecule adopts a planar "anti" conformation stabilized by intermolecular N—H[1]···O hydrogen bonds, creating a stable crystal lattice that water molecules struggle to disrupt [3][6].[1]

Below are the specific troubleshooting modules designed to resolve your experimental bottlenecks.

Module 1: Diagnosis & Characterization

Q1: Why does my compound precipitate even at low concentrations (10 µM)?

A: This is likely a "kinetic solubility" vs. "thermodynamic solubility" issue. When you dilute a concentrated DMSO stock into water, you create a supersaturated solution.[1] While it may appear clear initially, the compound will eventually crash out because the water molecules drive the hydrophobic dichlorophenyl rings to aggregate, minimizing their surface area exposed to the polar solvent.

  • Diagnostic Check: Does the precipitation happen immediately (cloudiness) or over time (crystals at the bottom)?

    • Immediate: You have exceeded the kinetic solubility limit .[1]

    • Delayed: You are likely working in a metastable zone; the solution is thermodynamically unstable.[1]

Q2: What is the maximum solubility I can expect?

A: While experimental values vary by buffer and temperature, theoretical and analog data suggest:

Solvent / MediumEstimated Solubility limit (25°C)Notes
DMSO > 50 mMExcellent solvent.[2][3][1] Recommended for Stock.[1]
Ethanol ~ 10-20 mMGood, but evaporation can alter concentration.[2][3][1]
Water (pH 7) < 10 µM (< 2.6 mg/L)Practically insoluble.[2][3][1]
PBS + 1% DMSO ~ 20-50 µMCo-solvent effect is limited by the "water effect".[2][3][1]

Module 2: Formulation Protocols (Step-by-Step)

Protocol A: The "Intermediate Dilution" Method

Use this to prevent "shock precipitation" when moving from 100% DMSO to aqueous media.

The Logic: Direct dilution (e.g., 1:1000) creates local areas of high water concentration around the DMSO droplet, causing immediate crashing.[3] An intermediate step with a surfactant or buffer smooths this transition.[1]

Workflow Diagram:

StockPreparationFigure 1: Step-wise dilution strategy to mitigate precipitation shock.SolidSolid Compound(N-(2,4-Dichlorophenyl)benzamide)StockPrimary Stock(10-50 mM in DMSO)Solid->StockDissolve completely(Vortex/Sonicate)InterIntermediate Dilution(10x Final Conc)Solvent: Media + 5% DMSOStock->InterSlow additionwith rapid stirringFinalWorking Solution(1x Final Conc)Solvent: Aqueous MediaInter->FinalDilute 1:10into Media

Step-by-Step:

  • Primary Stock: Dissolve solid in anhydrous DMSO to 10 mM . Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Step: Prepare a tube with culture media containing 5% DMSO (or a carrier like PEG-400).[2][3][1]

  • Dilution: Slowly pipette the Primary Stock into the Intermediate solution while vortexing. This prevents the "local high concentration" effect.[1]

  • Final Step: Dilute the Intermediate solution 1:10 into your final assay plate.

Module 3: Advanced Solubilization Strategies

Q3: DMSO is toxic to my cells. What are my alternatives?

A: If your assay cannot tolerate DMSO > 0.1%, you must switch to a carrier system.[1] The planar structure of N-(2,4-Dichlorophenyl)benzamide makes it a prime candidate for Cyclodextrin Complexation .[2][3][1]

Recommended System: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) The hydrophobic cavity of β-cyclodextrin accommodates the dichlorophenyl ring, shielding it from water while the hydrophilic exterior interacts with the solvent [2].[2][1]

Protocol B: Cyclodextrin Complexation

  • Prepare 20% (w/v) HP-β-CD in water or PBS.[2][3][1]

  • Add N-(2,4-Dichlorophenyl)benzamide (solid or from concentrated ethanolic stock) to the CD solution.

  • Shake/Stir at room temperature for 24 hours.

  • Filter (0.22 µm) to remove un-complexed solid.[3][1]

  • Use this filtrate as your concentrated aqueous stock.[1]

Q4: Can I use pH adjustment?

A: No.

  • Reasoning: The amide bond is non-ionizable in the physiological pH range (pH 2–10).[3] The pKa is predicted to be ~11.7 [5].[1] Adjusting pH will not protonate/deprotonate the molecule enough to enhance solubility and may instead cause chemical hydrolysis of the amide bond (splitting it into 2,4-dichloroaniline and benzoic acid).[3]

Module 4: Troubleshooting Guide

Use the decision tree below to diagnose persistent issues.

TroubleshootingTreeFigure 2: Troubleshooting logic for precipitation events.StartIssue: Precipitation ObservedCheckConcIs Final Conc > 50 µM?Start->CheckConcHighConcLikely exceedsthermodynamic limitCheckConc->HighConcYesCheckDMSOIs DMSO % < 0.1%?CheckConc->CheckDMSONoReduceConcAction: Reduce Concor use CyclodextrinHighConc->ReduceConcLowDMSOInsufficient Co-solventCheckDMSO->LowDMSOYesCheckTempWas media cold (4°C)?CheckDMSO->CheckTempNoIncreaseDMSOAction: Increase DMSO to 0.5-1%(if tolerated)LowDMSO->IncreaseDMSOColdMediaCold shock precipitationCheckTemp->ColdMediaYesWarmMediaAction: Pre-warm mediato 37°C before adding drugColdMedia->WarmMedia

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Crystals after 24h Thermodynamic instability (Ostwald ripening).[2][3][1]Switch to HP-β-CD formulation or reduce concentration.
Cloudy immediately "Crash-out" due to rapid polarity shift.[2][3][1]Use Protocol A (Intermediate Dilution).[2][3][1]
Loss of Bioactivity Compound stuck to plasticware (adsorption).[2][3][1]Use glass vials for stocks; add 0.01% Tween-80 to assay buffer.[2][3][1]
Precipitate in Fridge Temperature-dependent solubility drop.[2][3][1]Store working solutions at RT; only store anhydrous stocks in fridge/freezer.[3][1]

References

  • PubChem. (2025).[3][1] N-(2,4-Dichlorophenyl)benzamide Compound Summary. National Library of Medicine.[1] Link

  • BenchChem. (2025).[3][1][4] Technical Support Center: Enhancing the Solubility of Benzamide Derivatives. Link

  • Gowda, B. T., et al. (2008).[3][1][5][6] N-(2,4-Dichlorophenyl)benzamide.[2][3][1][5][7] Acta Crystallographica Section E. Link[2][3][1]

  • RSC. (2025). Benzamide derivatives and lipophilicity profiles. New Journal of Chemistry. Link

  • ChemicalBook. (2023).[3][1] N1-(2,4-DICHLOROPHENYL)BENZAMIDE Properties and Safety. Link

  • MDPI. (2020).[3][1] Hydrogen Bonding in Solid States of Aromatic Amides. Crystals. Link[2][3][1]

Technical Support Center: N-(2,4-Dichlorophenyl)benzamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2,4-Dichlorophenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the purification process.

Introduction to N-(2,4-Dichlorophenyl)benzamide and Its Purification Challenges

N-(2,4-Dichlorophenyl)benzamide is a substituted benzanilide, a class of compounds with significant interest in medicinal chemistry and materials science. The synthesis of this molecule, commonly achieved through the Schotten-Baumann reaction of 2,4-dichloroaniline and benzoyl chloride, can result in a crude product containing various impurities.[1][2] The primary challenge in its purification is the effective removal of unreacted starting materials and by-products, which may have similar polarities to the desired product. This guide provides detailed protocols and troubleshooting advice for achieving high purity N-(2,4-Dichlorophenyl)benzamide.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My crude N-(2,4-Dichlorophenyl)benzamide has a low melting point and appears discolored. What are the likely impurities?

The most common impurities in the synthesis of N-(2,4-Dichlorophenyl)benzamide via the Schotten-Baumann reaction are:

  • Unreacted 2,4-dichloroaniline: A solid at room temperature, it is soluble in many organic solvents, including ethanol.[3][4][5]

  • Unreacted benzoyl chloride: A fuming liquid with a pungent odor. It readily hydrolyzes in the presence of water to form benzoic acid.[6][7]

  • Benzoic acid: A white solid formed from the hydrolysis of benzoyl chloride. It is soluble in hot water and many organic solvents like ethanol.[8]

The presence of these impurities, particularly the colored starting aniline, can lead to a lower, broader melting point and discoloration of the final product.

To help identify these impurities in your sample, the following table summarizes their expected ¹H NMR chemical shifts in CDCl₃.

CompoundKey ¹H NMR Chemical Shifts (CDCl₃, ppm)
N-(2,4-Dichlorophenyl)benzamide ~8.48 (d), ~8.07 (br s, NH), ~7.90 (d), ~7.55 (m), ~7.15 (m)
2,4-Dichloroaniline~7.2 (d), ~6.9 (dd), ~6.7 (d), ~3.8 (br s, NH₂)
Benzoyl Chloride~8.1 (d), ~7.6 (t), ~7.5 (t)
Benzoic Acid~11.5-12.0 (br s, COOH), ~8.1 (d), ~7.6 (t), ~7.5 (t)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

FAQ 2: What is the recommended method for purifying N-(2,4-Dichlorophenyl)benzamide?

Recrystallization is the most effective and commonly used method for purifying N-(2,4-Dichlorophenyl)benzamide on a laboratory scale.[9] Ethanol has been reported as a suitable solvent for this purpose.[9] For more challenging separations, column chromatography can be employed.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is designed for the purification of approximately 5 grams of crude N-(2,4-Dichlorophenyl)benzamide.

Materials:

  • Crude N-(2,4-Dichlorophenyl)benzamide

  • 95% Ethanol

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place 5.0 g of the crude N-(2,4-Dichlorophenyl)benzamide into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 40-50 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with constant stirring. Bring the solution to a gentle boil.

  • Achieving Saturation: If the solid has not completely dissolved, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed 250 mL Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[10] Slow cooling is crucial for the formation of large, pure crystals.

  • Inducing Crystallization (if necessary): If crystals do not form upon reaching room temperature, gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper, and then transfer them to a watch glass to dry completely. A vacuum oven at low heat can also be used.

Troubleshooting Recrystallization

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system, or when high levels of impurities are present, causing a freezing point depression.[11][12][13]

    • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.

    • Solution 2: Try a different solvent or a mixed solvent system. For example, you could dissolve the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid (the cloud point), then allow it to cool slowly.[14]

    • Solution 3: Add a seed crystal of pure N-(2,4-Dichlorophenyl)benzamide to the cooled solution to encourage crystallization over oiling out.[11]

  • Problem: Low recovery of the purified product.

    • Cause: Using too much solvent, incomplete crystallization, or washing the crystals with warm solvent.

    • Solution: Ensure you are using the minimum amount of hot solvent necessary for dissolution. Allow for sufficient cooling time in an ice bath. Always wash the crystals with ice-cold solvent.

Protocol 2: Column Chromatography

This method is recommended if recrystallization fails to remove impurities effectively, particularly those with very similar solubility profiles to the product.

Materials:

  • Crude N-(2,4-Dichlorophenyl)benzamide

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). The ideal system should give the product an Rf value of approximately 0.3-0.4.

    • Expected Rf values:

      • N-(2,4-Dichlorophenyl)benzamide: ~0.35 in 4:1 Hexane:Ethyl Acetate

      • 2,4-dichloroaniline: More polar, lower Rf

      • Benzoic acid: Very polar, will likely remain at the baseline without a more polar eluent.

      • Benzoyl chloride: Will likely appear as benzoic acid on the TLC plate due to hydrolysis on the silica.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (e.g., 4:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Elute the column with the chosen solvent system. If separation is not optimal, a gradient elution can be used, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(2,4-Dichlorophenyl)benzamide.

Visualizing the Purification Workflow

To better understand the decision-making process in purifying N-(2,4-Dichlorophenyl)benzamide, the following workflow diagram is provided.

PurificationWorkflow start Crude N-(2,4-Dichlorophenyl)benzamide recrystallization Recrystallization from Ethanol start->recrystallization purity_check1 Check Purity (TLC, MP, NMR) recrystallization->purity_check1 oiling_out Oiling Out? recrystallization->oiling_out pure_product Pure Product purity_check1->pure_product Pure column_chromatography Column Chromatography purity_check1->column_chromatography Impure oiling_out->purity_check1 No troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add more solvent - Slower cooling - Use mixed solvent system oiling_out->troubleshoot_oil Yes troubleshoot_oil->recrystallization purity_check2 Check Purity (TLC) column_chromatography->purity_check2 purity_check2->pure_product Pure Fractions

Caption: Purification workflow for N-(2,4-Dichlorophenyl)benzamide.

Solubility Data Summary

The following table provides a summary of the solubility characteristics of N-(2,4-Dichlorophenyl)benzamide and its common impurities to aid in the selection of an appropriate purification method.

CompoundWaterEthanolHexane
N-(2,4-Dichlorophenyl)benzamide Poorly solubleModerately soluble (more so when hot)Sparingly soluble
2,4-DichloroanilineSlightly solubleSolubleSoluble
Benzoic AcidSparingly soluble (more so when hot)SolublePoorly soluble

This data supports the use of ethanol for recrystallization, as the product's solubility shows a significant temperature dependence, while key impurities have different solubility profiles.

References

Sources

Technical Support Center: Synthesis of N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-24DCP-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Side Reactions & Optimization in Schotten-Baumann Amidation[1]

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties in the synthesis of N-(2,4-Dichlorophenyl)benzamide (CAS: 57015-40-0).[2][3] This guide addresses the specific challenges posed by the electronic and steric properties of 2,4-dichloroaniline .

Unlike the synthesis of simple benzanilide, this reaction is governed by the severely reduced nucleophilicity of the amine.[1] The two chlorine atoms (at ortho and para positions) exert a strong inductive electron-withdrawing effect (-I), lowering the pKa of the conjugate acid to approximately 2.0 , compared to 4.6 for aniline.[2] This makes your starting material a "lazy" nucleophile, significantly increasing the probability of side reactions—primarily hydrolysis.[1]

Module 1: Reaction Pathway & Side Reaction Profiling

The following diagram illustrates the competitive landscape of your reaction flask. Understanding these pathways is critical for troubleshooting.

ReactionPathways SM1 2,4-Dichloroaniline (Low Nucleophilicity) Inter Tetrahedral Intermediate SM1->Inter Slow Attack Side2 Anilinium Salt (Protonated Amine) SM1->Side2 + HCl (Trapping) SM2 Benzoyl Chloride SM2->Inter Side1 Benzoic Acid (Hydrolysis Product) SM2->Side1 + H2O (Fast) Prod N-(2,4-Dichlorophenyl) benzamide (Target Product) Inter->Prod -HCl Side3 Imide Byproduct (Trace/Forcing Conditions) Prod->Side3 + Excess SM2 (High Temp)

Figure 1: Reaction network showing the competition between the slow formation of the target amide and the fast hydrolysis of benzoyl chloride.[2]

Common Side Reactions
Side ReactionDiagnosticRoot CausePrevention Strategy
Hydrolysis White solid soluble in sat.[1][2][3] NaHCO₃; low yield.[1][3]Moisture ingress; Reaction rate of water > amine.[1][3]Use anhydrous solvent (DCM/THF); Add DMAP catalyst.[2][3]
Salt Formation Starting amine recovery high; solid insoluble in organic solvent.[1][2][3]HCl byproduct protonates unreacted amine.[1][3]Use excess base (Pyridine or >2 eq.[1][2][3] TEA).[1][2][3]
Imide Formation New spot on TLC (higher R_f); extra carbonyl signal in IR/NMR.[2][3]Large excess of Benzoyl Chloride + High Temp.[1][3]Control stoichiometry (1.05 eq. acid chloride); Keep temp <40°C.

Module 2: Troubleshooting Guide (Q&A)

Q1: The reaction is extremely slow. I still see starting amine after 24 hours.

Diagnosis: Low Nucleophilicity. The 2,4-dichloro substitution pattern deactivates the amine ring.[1] In standard Schotten-Baumann conditions (aq. NaOH/DCM), the benzoyl chloride hydrolyzes before it can react with the amine.[1]

Corrective Action:

  • Switch to Homogeneous Conditions: Abandon the biphasic aqueous system. Use dry DCM or THF .[1][3]

  • Use a Catalyst: Add 10 mol% 4-Dimethylaminopyridine (DMAP) .

    • Mechanism:[3][4][5][6][7][8] DMAP attacks the benzoyl chloride to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is far more electrophilic than the acid chloride, compensating for the poor nucleophilicity of your amine.[1]

  • Base Selection: Use Pyridine as both solvent and base, or Triethylamine (TEA) in DCM.[1][2][3]

Q2: I have a persistent white precipitate that isn't my product.

Diagnosis: Salt Contamination. This is likely Triethylammonium chloride (if using TEA) or Benzoic Acid (from hydrolysis).[2][3]

Validation Protocol:

  • Take a small sample of the solid.[1][3]

  • Add water.

    • If it dissolves immediately

      
      Ammonium Salt .[1][3]
      
    • If it remains insoluble but dissolves in 1M NaOH

      
      Benzoic Acid .[1][3]
      
    • If insoluble in both

      
      Target Product  (or unreacted amine).[2][3]
      
Q3: My product melting point is depressed (Broad range <140°C).

Diagnosis: Benzoic Acid Co-crystallization. Benzoic acid often co-precipitates with benzamides.[1][3]

Purification Protocol:

  • Dissolve crude solid in Ethyl Acetate.[1][3]

  • Wash 2x with 10% NaHCO₃ (removes Benzoic Acid).[1][2][3]

  • Wash 1x with 1M HCl (removes unreacted 2,4-dichloroaniline).[1][2][3]

  • Dry over MgSO₄ and evaporate.

  • Recrystallize from hot Ethanol (95%).

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and ensure complete conversion of the deactivated amine.

Materials
  • 2,4-Dichloroaniline (1.0 eq)[2][3]

  • Benzoyl Chloride (1.1 eq)[2][3]

  • Triethylamine (1.5 eq)[2][3]

  • DMAP (0.1 eq) - Critical Catalyst[2][3]

  • DCM (Anhydrous)[2][3]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve 2,4-dichloroaniline (10 mmol) and DMAP (1 mmol) in dry DCM (30 mL).

  • Base Addition: Add Triethylamine (15 mmol). Cool the mixture to 0°C in an ice bath.

  • Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 10 minutes.

    • Note: The solution may turn slightly yellow or precipitate a white solid (TEA[2]·HCl). This is normal.

  • Reaction: Remove ice bath and stir at Room Temperature for 6–12 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane).[2][3]

  • Quench: Add 10 mL saturated NaHCO₃ solution and stir vigorously for 15 minutes to hydrolyze excess acid chloride.

  • Workup:

    • Separate organic layer.[1][3]

    • Wash Organic Layer: 1M HCl (20 mL)

      
      Sat. NaHCO₃  (20 mL) 
      
      
      
      Brine .
    • Dry (Na₂SO₄) and concentrate in vacuo.[2][3]

  • Purification: Recrystallize the crude white solid from Ethanol .

    • Target Melting Point: ~115–117°C (Literature values vary slightly based on polymorphs, but distinct sharp point is required).[1][2][3]

Module 4: Decision Logic Tree

Use this flow to diagnose issues during the workup phase.

TroubleshootingTree Start Start: Analyze Crude Solid CheckTLC Check TLC (vs. Starting Material) Start->CheckTLC SM_Present Starting Amine Visible? CheckTLC->SM_Present Yes_SM Incomplete Reaction SM_Present->Yes_SM Yes No_SM Check Purity (NMR/MP) SM_Present->No_SM No Action_Reflux Action: Add DMAP Reflux in Toluene Yes_SM->Action_Reflux Check_MP Melting Point Check No_SM->Check_MP Low_MP MP < 110°C (Broad) Impurity Present Check_MP->Low_MP Depressed Correct_MP MP ~115-117°C Pure Product Check_MP->Correct_MP Sharp Solubility_Test Solubility Test: 10% NaHCO3 Low_MP->Solubility_Test Dissolves Benzoic Acid Contamination Solubility_Test->Dissolves Soluble Insoluble Neutral Impurity (Imide or Isomer) Solubility_Test->Insoluble Insoluble

Figure 2: Logical flowchart for post-reaction analysis and purification.

References

  • PubChem. (n.d.).[1][2][3] 2,4-Dichloroaniline (Compound Summary).[1][2][3] National Library of Medicine.[1][3] Retrieved from [Link][2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][3] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Gowda, B. T., et al. (2003).[1][2][3] Structure of N-(2,4-dichlorophenyl)benzamide.[1][2][3][9][10] Acta Crystallographica Section E. Retrieved from [Link][2][3]

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][3] (General procedures for Schotten-Baumann reactions).

Sources

Technical Support Center: N-(2,4-Dichlorophenyl)benzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for N-(2,4-Dichlorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Given the limited direct literature on N-(2,4-Dichlorophenyl)benzamide, this guide synthesizes information from structurally related benzanilides and established principles of organic chemistry to provide robust troubleshooting advice and experimental protocols.

Introduction to the Stability of N-(2,4-Dichlorophenyl)benzamide

N-(2,4-Dichlorophenyl)benzamide, a member of the N-arylbenzamide class, possesses a central amide linkage that is susceptible to various degradation pathways. The presence of two chlorine atoms on the phenyl ring attached to the nitrogen can influence the electron density and reactivity of the amide bond, potentially affecting its stability. Understanding the potential degradation of this compound is critical for ensuring the accuracy of experimental results, the stability of formulations, and the safety of its applications.

This guide will address common questions and troubleshooting scenarios encountered during the handling and analysis of N-(2,4-Dichlorophenyl)benzamide, providing both theoretical explanations and practical, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My N-(2,4-Dichlorophenyl)benzamide sample shows a new peak in the HPLC chromatogram after storage in an aqueous buffer. What could be the cause?

A: The most probable cause is hydrolysis of the amide bond. Amides are susceptible to hydrolysis under both acidic and basic conditions, although the rates can be slow near neutral pH.[1][2] The appearance of a new peak suggests the formation of degradation products.

Application Scientist's Note: The amide bond in N-(2,4-Dichlorophenyl)benzamide can be cleaved to form benzoic acid and 2,4-dichloroaniline. The rate of hydrolysis is influenced by pH and temperature. It is crucial to evaluate the stability of your compound in the specific buffer system and storage conditions you are using. To confirm hydrolysis, you can compare the retention time of the new peak with that of authentic standards of benzoic acid and 2,4-dichloroaniline.

Q2: I'm observing a decrease in the concentration of my N-(2,4-Dichlorophenyl)benzamide stock solution in methanol, even when stored in the dark. What could be happening?

A: While less common than hydrolysis, methanolysis (solvolysis by methanol) can occur, especially if the solution is stored for extended periods or at elevated temperatures. This would result in the formation of methyl benzoate and 2,4-dichloroaniline. Another possibility, though less likely in the dark, is slow oxidation if the solvent contains dissolved oxygen or peroxide impurities.

Application Scientist's Note: To minimize solvolysis, prepare fresh stock solutions and store them at low temperatures (e.g., -20°C or -80°C). Using high-purity solvents is also recommended to reduce the risk of degradation from impurities. A forced degradation study, as outlined in the troubleshooting section, can help identify the specific cause.

Q3: My solid N-(2,4-Dichlorophenyl)benzamide has developed a slight discoloration after exposure to light. Is this a concern?

A: Yes, discoloration upon exposure to light is a strong indicator of photodegradation. Benzanilides can undergo photochemical reactions, such as photo-Fries rearrangement, leading to the formation of colored byproducts.[3]

Application Scientist's Note: Photodegradation can lead to the formation of various impurities that may interfere with your experiments or have different biological activities. It is essential to protect N-(2,4-Dichlorophenyl)benzamide, both in solid form and in solution, from light by using amber vials or storing it in the dark.

Troubleshooting Guide: Investigating Degradation

When unexpected results suggest degradation of N-(2,4-Dichlorophenyl)benzamide, a systematic investigation is necessary. The following troubleshooting guide provides a structured approach to identifying the cause and implementing corrective actions.

Initial Assessment
  • Review Sample History: Document the storage conditions (temperature, light exposure, solvent), age of the sample/solution, and any recent changes in experimental procedures.

  • Visual Inspection: Note any changes in the physical appearance of the solid material (color, texture) or solution (color, precipitate).

  • Analytical Confirmation: Use a stability-indicating analytical method, such as HPLC-UV, to confirm the loss of the parent compound and the presence of new peaks.

Forced Degradation Studies

To identify the potential degradation pathways, a forced degradation (stress testing) study is highly recommended. This involves subjecting the compound to harsh conditions to accelerate its decomposition.[4][5][6]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C for 24-48 hoursAmide bond cleavage
Base Hydrolysis 0.1 M NaOH, 60°C for 24-48 hoursAmide bond cleavage
Oxidation 3% H₂O₂, Room Temperature for 24 hoursOxidation of aromatic rings, N-dealkylation (if applicable)
Thermal Degradation Solid sample at 105°C for 48 hoursDecomposition, potential rearrangement
Photodegradation Solution exposed to UV light (e.g., 254 nm) or sunlightPhoto-Fries rearrangement, radical reactions
Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of N-(2,4-Dichlorophenyl)benzamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Samples:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat as indicated in Table 1.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature.

    • Thermal: Place a known amount of the solid compound in an oven.

    • Photolytic: Expose a solution of the compound in a quartz cuvette or a clear vial to the light source. Protect a control sample from light.

  • Neutralization (for hydrolytic samples): After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Proposed Degradation Pathways

Based on the chemical structure of N-(2,4-Dichlorophenyl)benzamide and known degradation mechanisms of related compounds, the following pathways are proposed:

A. Hydrolytic Degradation

The primary hydrolytic degradation pathway is the cleavage of the amide bond to yield benzoic acid and 2,4-dichloroaniline. This can be catalyzed by both acid and base.

N-(2,4-Dichlorophenyl)benzamide N-(2,4-Dichlorophenyl)benzamide Hydrolysis\n(Acid or Base) Hydrolysis (Acid or Base) N-(2,4-Dichlorophenyl)benzamide->Hydrolysis\n(Acid or Base) Benzoic Acid Benzoic Acid Hydrolysis\n(Acid or Base)->Benzoic Acid Product 1 2,4-Dichloroaniline 2,4-Dichloroaniline Hydrolysis\n(Acid or Base)->2,4-Dichloroaniline Product 2

Caption: Proposed hydrolytic degradation of N-(2,4-Dichlorophenyl)benzamide.

B. Photodegradation (Photo-Fries Rearrangement)

Upon exposure to UV light, benzanilides can undergo a Photo-Fries rearrangement. This involves the cleavage of the C-N bond followed by the migration of the benzoyl group to the ortho or para position of the aniline ring.

N-(2,4-Dichlorophenyl)benzamide N-(2,4-Dichlorophenyl)benzamide UV Light UV Light N-(2,4-Dichlorophenyl)benzamide->UV Light o-Aminobenzophenone derivative o-Aminobenzophenone derivative UV Light->o-Aminobenzophenone derivative Ortho rearrangement p-Aminobenzophenone derivative p-Aminobenzophenone derivative UV Light->p-Aminobenzophenone derivative Para rearrangement

Caption: Proposed photodegradation via Photo-Fries rearrangement.

C. Oxidative Degradation

Oxidative conditions can lead to the formation of various hydroxylated and other oxidized products on the aromatic rings. The exact products will depend on the oxidizing agent and reaction conditions.

N-(2,4-Dichlorophenyl)benzamide N-(2,4-Dichlorophenyl)benzamide Oxidizing Agent\n(e.g., H₂O₂) Oxidizing Agent (e.g., H₂O₂) N-(2,4-Dichlorophenyl)benzamide->Oxidizing Agent\n(e.g., H₂O₂) Hydroxylated derivatives Hydroxylated derivatives Oxidizing Agent\n(e.g., H₂O₂)->Hydroxylated derivatives Ring oxidation

Caption: Proposed oxidative degradation of N-(2,4-Dichlorophenyl)benzamide.

Analytical Method Development for Stability-Indicating Assay

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[7]

Workflow for Method Development

cluster_0 Method Development cluster_1 Method Validation Select Column & Mobile Phase Select Column & Mobile Phase Optimize Gradient & Flow Rate Optimize Gradient & Flow Rate Select Column & Mobile Phase->Optimize Gradient & Flow Rate Wavelength Selection Wavelength Selection Optimize Gradient & Flow Rate->Wavelength Selection Specificity (using forced degradation samples) Specificity (using forced degradation samples) Wavelength Selection->Specificity (using forced degradation samples) Linearity & Range Linearity & Range Specificity (using forced degradation samples)->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision Robustness Robustness Accuracy & Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions

Table 2: Initial HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or scan for optimal wavelength)

Application Scientist's Note: The goal is to achieve baseline separation between the peak for N-(2,4-Dichlorophenyl)benzamide and all degradation product peaks. The gradient and mobile phase composition may need to be optimized based on the results from the forced degradation samples. UPLC-MS/MS can be a powerful tool for the identification and characterization of unknown degradation products.[8]

Summary and Recommendations

  • Proactive Stability Assessment: It is highly recommended to perform a preliminary forced degradation study early in your research to understand the stability profile of N-(2,4-Dichlorophenyl)benzamide under your specific experimental conditions.

  • Proper Storage: Store the compound in solid form in a cool, dry, and dark place. For solutions, use high-purity solvents, prepare fresh stocks when possible, and store at low temperatures in light-protected containers.

  • Use of Stability-Indicating Methods: Employ a validated stability-indicating analytical method to ensure accurate quantification of the compound and to monitor for the presence of degradation products.

By following these guidelines, researchers can ensure the integrity of their samples and the reliability of their experimental data.

References

  • Abu-Eid, M., Mahmoud, F. M., & Shraydeh, B. F. (1989). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives. An-Najah University Journal for Research - A (Natural Sciences), 6(1), 23–33. [Link]

  • "Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhyd - Razone Derivatives." An-Najah University Journal for Research - A (Natural Sciences), vol. 6, no. 1, Jan. 1989, pp. 23–33. [Link]

  • Lucena, V., Quindt, M. I., Crespi, S., Fagnoni, M., & Capparelli, A. L. (2022). Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. Photochemical & Photobiological Sciences, 21(5), 739–753. [Link]

  • Chen, Y., et al. (2017). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Organic & Biomolecular Chemistry, 15(3), 543-547. [Link]

  • A KINETIC STUDY OF THE HYDROLYSIS OF BENZALANILINE. (n.d.). Semantic Scholar. [Link]

  • Lucena, V., et al. (2022). Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. Photochemical & Photobiological Sciences, 21(5), 739-753. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]

  • Jena, A., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 115, 103-113. [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). [Link]

  • Sravani, G., et al. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2020). Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters. [Link]

Sources

Technical Support Center: High-Purity Crystallization of N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYST-24-DCPB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard recrystallization protocols for N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7) have yielded suboptimal results—specifically issues with "oiling out," persistent coloration, or trapped precursors.

This benzanilide derivative presents specific purification challenges due to the lipophilicity introduced by the dichloro-substitution and its moderate melting point (~110–117°C). The protocol below moves beyond generic advice, offering a causal, self-validating workflow designed to maximize both purity (>99.5%) and crystallinity.

Module 1: Pre-Crystallization Diagnostics

The Golden Rule: Crystallization is a finishing step, not a trash can. If your crude purity is below 90%, you must chemically wash the material before attempting crystallization.

Diagnostic Workflow

Run a Thin Layer Chromatography (TLC) or HPLC analysis of your crude solid. Use the logic flow below to determine your pre-treatment strategy.

purification_logic Start Analyze Crude Purity (TLC/HPLC) Impurity_Type Identify Dominant Impurity Start->Impurity_Type Aniline Impurity: 2,4-Dichloroaniline (Basic Precursor) Impurity_Type->Aniline Acid Impurity: Benzoic Acid (Acidic Precursor) Impurity_Type->Acid Color Impurity: Colored/Oxidized Species Impurity_Type->Color Action_AcidWash Protocol A: Acid Wash (Dilute HCl) Aniline->Action_AcidWash Remove Amine Action_BaseWash Protocol B: Base Wash (Sat. NaHCO3) Acid->Action_BaseWash Remove Acid Action_Carbon Protocol C: Activated Carbon (During Hot Filtration) Color->Action_Carbon Adsorb Crystallize Proceed to Crystallization Action_AcidWash->Crystallize Action_BaseWash->Crystallize Action_Carbon->Crystallize

Figure 1: Decision matrix for pre-crystallization chemical washing. Identifying the chemical nature of the impurity allows for targeted removal via pH manipulation.

Chemical Washing Protocols (The "Chemical Filter")
  • Target: Unreacted 2,4-dichloroaniline.

    • Method: Suspend crude solid in 1M HCl. Stir for 30 mins. Filter.

    • Mechanism: Converts the lipophilic aniline into its water-soluble hydrochloride salt, while the amide product remains insoluble.

  • Target: Unreacted Benzoic Acid/Benzoyl Chloride hydrolysis products.

    • Method: Suspend crude solid in Saturated Sodium Bicarbonate (

      
      ). Stir for 30 mins. Filter.
      
    • Mechanism: Deprotonates benzoic acid into water-soluble sodium benzoate.

Module 2: The Recrystallization Protocol

Recommended System: Ethanol / Water (Antisolvent Method) Why: The dichloro-substitution decreases solubility in non-polar solvents compared to unsubstituted benzamide, but it remains highly soluble in hot ethanol. Water acts as a powerful antisolvent to force high recovery yields.

Solvent Suitability Table
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Factor
Ethanol (95%) HighModerateGoodLow. Standard method.
Ethanol/Water HighVery LowExcellent Moderate. Risk of "oiling out" if water added too fast.
Toluene ModerateLowExcellent (non-polars)High. Toxic; harder to dry (BP 110°C).
DMF/DMSO Very HighHighPoorHigh. Difficult to remove solvent; poor yield.
Step-by-Step Procedure
  • Dissolution (Solvation):

    • Place the washed crude solid in a flask.

    • Add Ethanol (95%) slowly while heating to reflux (~78°C).

    • Critical: Use the minimum amount of ethanol required to dissolve the solid. If the solution is colored, add activated charcoal (1-2% w/w) and filter hot through Celite.

  • Nucleation (The Critical Moment):

    • Remove from heat.[1] Let the solution cool slightly (to ~60°C).

    • Slowly add warm water (antisolvent) dropwise until a faint, permanent turbidity (cloudiness) appears.

    • Technique Tip: If you add water too fast, you will crash out amorphous powder or oil.

  • Crystal Growth:

    • Re-heat slightly to clear the turbidity, then allow the flask to cool to room temperature undisturbed .

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration.

    • Wash the cake with cold 50:50 Ethanol/Water.

Module 3: Troubleshooting "Oiling Out"

Issue: Instead of crystals, liquid droplets (oil) form at the bottom of the flask. Cause: The "Oiling Out" limit is reached before the solubility limit. This happens because the melting point of N-(2,4-Dichlorophenyl)benzamide (~112°C) is relatively low, and the presence of impurities depresses this melting point further. If the solution becomes supersaturated at a temperature above the depressed melting point of the solute, it separates as a liquid.[2]

Rescue Protocol

oiling_out_rescue Oiled_Out State: Oiled Out (Liquid Droplets) Reheat Step 1: Re-heat (Redissolve) Oiled_Out->Reheat Add_Solvent Step 2: Add More Ethanol (Lower Supersaturation) Reheat->Add_Solvent Seed Step 3: Add Seed Crystal (at T < MP) Add_Solvent->Seed Cool to ~50°C Slow_Cool Step 4: Slow Cool (Insulate Flask) Seed->Slow_Cool

Figure 2: Rescue workflow for oiled-out reactions. The key is to lower the concentration (add good solvent) and provide a template (seed crystal) for the lattice to form.

Corrective Actions:

  • Re-dissolve: Heat the mixture until the oil layer dissolves back into the homogeneous phase.

  • Dilute: Add a small amount of pure Ethanol. This lowers the saturation temperature, ensuring that when the product comes out of solution, the temperature is low enough for it to be a solid, not a liquid.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce heterogeneous nucleation.

Module 4: Frequently Asked Questions (FAQ)

Q1: At what temperature should I dry the crystals? A: Do NOT dry above 80°C. The melting point of N-(2,4-Dichlorophenyl)benzamide is approximately 110–117°C [1, 2]. Drying in an oven at 100°C+ risks melting the crystals, which will fuse them into a hard block and potentially trap solvent/impurities. Recommended drying is at 60°C under vacuum .

Q2: My yield is low (50%), but purity is high. How do I improve yield? A: You likely used too much Ethanol. Collect the filtrate (mother liquor), concentrate it by rotary evaporation to half its volume, and repeat the cooling/crystallization process. This "second crop" will have slightly lower purity but increases overall material recovery.

Q3: The crystals are slightly grey/brown. Is this acceptable? A: No. Pure benzanilides should be colorless/white needles. Color usually indicates oxidation of the aniline starting material. If activated carbon during recrystallization didn't work, perform the Acid Wash (Protocol A) from Module 1 again, as the colored impurities are often amine-based.

References

  • Gowda, B. T., et al. (2003).[3][4] "Structure of N-(2,4-Dichlorophenyl)benzamide." Acta Crystallographica Section E, 59(10), o1545-o1546.

  • PubChem Compound Summary. (n.d.). "N-(2,4-Dichlorophenyl)benzamide (CID 570154)." National Center for Biotechnology Information.

  • Mettler Toledo. (n.d.). "Oiling Out in Crystallization." Technical Whitepaper.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical resource for the solubility analysis of N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7). It synthesizes structural crystallographic data with thermodynamic modeling protocols to assist researchers in process optimization and formulation.

Executive Summary & Compound Profile

N-(2,4-Dichlorophenyl)benzamide (C₁₃H₉Cl₂NO) is a lipophilic benzanilide derivative characterized by a monoclinic crystal system.[1] Its solubility behavior is critical for recrystallization purification, solvatomorph screening, and biological assay formulation.

Unlike simple benzamides, the 2,4-dichloro substitution on the aniline ring significantly increases hydrophobicity and lattice energy, altering its dissolution thermodynamics compared to the parent benzanilide. This guide provides the standard operating procedure (SOP) for determining its solubility mole fraction (


) and correlating this data using the Modified Apelblat and van't Hoff models.
Physicochemical Identity
ParameterDataSource / Note
IUPAC Name N-(2,4-dichlorophenyl)benzamidePubChem [1]
CAS Number 10286-76-7
Molecular Weight 266.12 g/mol
Crystal System Monoclinic, Space Group

Gowda et al. [2]
Lattice Interactions Strong N—H[2][3]···O hydrogen bonds forming infinite chains along the b-axis.[2]
Predicted LogP ~4.4High Lipophilicity [1]

Theoretical Framework: Solubility & Thermodynamics

The dissolution of N-(2,4-Dichlorophenyl)benzamide in organic solvents is governed by the breaking of its intermolecular hydrogen bond network (solute-solute) and the formation of new solute-solvent interactions.

The Modified Apelblat Model

To correlate experimental mole fraction solubility (


) with temperature (

), the Modified Apelblat Equation is the industry standard for non-ideal solutions:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Significance: This model accounts for the non-linear relationship between the logarithm of solubility and temperature, often observed in polar organic solvents.

Thermodynamic Parameters

The dissolution enthalpy (


) and entropy (

) are derived using the van't Hoff analysis :


  • Endothermic Process: If solubility increases with temperature (typical for benzanilides),

    
    .
    
  • Gibbs Free Energy:

    
    . A positive 
    
    
    
    indicates the dissolution is non-spontaneous and requires thermal energy or specific solvent interactions to proceed.

Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination, the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its ability to detect the exact point of phase disappearance (solid-to-liquid transition) without sampling errors.

Workflow Diagram

The following DOT diagram illustrates the self-validating experimental loop for determining solubility limits.

SolubilityProtocol Start Start: Solvent Preparation Weigh Gravimetric Addition of Solute (Precision ±0.0001 g) Start->Weigh TempControl Thermostat Equilibration (T ± 0.05 K) Weigh->TempControl Laser Laser Transmissivity Monitoring (Path Length Fixed) TempControl->Laser Decision Is Transmissivity Stable? Laser->Decision Decision->TempControl No (Undissolved) Dissolution Phase Transition Detected (Turbidity -> Clear) Decision->Dissolution Yes (Max Transmissivity) Record Record Mass & Temp Calculate Mole Fraction (x) Dissolution->Record Repeat Repeat for Next Temp/Solvent Record->Repeat

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination. This dynamic method minimizes error by continuously monitoring solution turbidity.

Step-by-Step Methodology
  • Preparation: Calibrate the laser monitoring system and double-jacketed glass vessel. Ensure the thermostat is set to the initial temperature (e.g., 293.15 K) with an accuracy of ±0.05 K.

  • Solvent Loading: Accurately weigh a specific mass of the pure organic solvent (e.g., Ethanol, Methanol, Ethyl Acetate) into the vessel.

  • Solute Addition: Add a known mass of N-(2,4-Dichlorophenyl)benzamide.

  • Equilibration: Stir continuously. The laser beam passes through the suspension.

    • Initial State: Beam scattered by solid particles (Low Transmissivity).

    • Final State: Solid dissolves completely (High/Stable Transmissivity).

  • Endpoint Detection: If the solid does not dissolve, increase temperature stepwise (e.g., 5 K increments) or add more solvent until the laser signal stabilizes at maximum intensity.

  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    are mass and molar mass of the solute, and
    
    
    are for the solvent.[4][5]

Solubility Data Landscape & Solvent Effects

While specific proprietary datasets vary, the solubility of N-(2,4-Dichlorophenyl)benzamide follows a predictable polarity-driven trend based on its structure (hydrophobic aromatic rings + polar amide linker).

Predicted Solubility Ranking

Based on the Like-Dissolves-Like principle and dielectric constants:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions disrupt the amide H-bonds.
Short-Chain Alcohols Methanol, EthanolModerate Amphiphilic nature matches the solute; H-bonding capability.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good solvency for the aromatic dichloro-moiety.
Non-Polar Hexane, CyclohexaneLow Inability to overcome the crystal lattice energy (H-bonds).
Water WaterInsoluble Hydrophobic effect dominates;

.
Thermodynamic Analysis Logic

To interpret the data collected via the protocol above, use the following analytical logic:

ThermoAnalysis Data Experimental Data (x vs T) Apelblat Apelblat Regression (ln x = A + B/T + C ln T) Data->Apelblat VantHoff van't Hoff Plot (ln x vs 1/T) Data->VantHoff Gibbs Calc Gibbs Energy (ΔG) Spontaneity Check Apelblat->Gibbs Enthalpy Calc Enthalpy (ΔH) Slope Analysis VantHoff->Enthalpy Enthalpy->Gibbs Mechanism Mechanistic Insight (Solvent-Solute Interaction) Gibbs->Mechanism

Figure 2: Thermodynamic Modeling Pipeline. This logic flow converts raw solubility data into mechanistic insights regarding dissolution drivers (enthalpy vs. entropy).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 570154, N-(2,4-Dichlorophenyl)benzamide. Retrieved January 31, 2026 from [Link].

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide.[1][3] Acta Crystallographica Section E: Structure Reports Online, 64(2), o468. Retrieved from [Link].

  • Jouyban, A. (2019).Review of the Jouyban-Acree Model for Solubility Prediction. Journal of Pharmaceutical Sciences. (Standard reference for solubility modeling methodologies).
  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[4] Pharmaceutical Sciences.[4] Retrieved from [Link].

Sources

Technical Support Center: Strategic Enhancement of N-(2,4-Dichlorophenyl)benzamide's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,4-Dichlorophenyl)benzamide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are exploring the therapeutic potential of this chemical scaffold. While N-(2,4-Dichlorophenyl)benzamide itself is a relatively under-documented compound in terms of specific biological activity, its core benzanilide structure is a well-established pharmacophore present in numerous bioactive agents.[1]

This document provides a comprehensive framework for systematically investigating and enhancing the biological activity of N-(2,4-Dichlorophenyl)benzamide. We will delve into strategies for identifying potential therapeutic targets, methodologies for structural modification, and robust experimental protocols to validate your findings. Our approach is grounded in established principles of medicinal chemistry and is supplemented with practical troubleshooting advice to navigate common experimental hurdles.

Part 1: Initial Assessment and Hypothesis Generation

Given the limited specific data on N-(2,4-Dichlorophenyl)benzamide, the initial step is to form a hypothesis regarding its potential biological activities based on the known properties of the broader benzamide and benzanilide classes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable biological activities of N-(2,4-Dichlorophenyl)benzamide based on its structure?

A1: The benzamide scaffold is associated with a wide array of pharmacological effects.[1] Based on extensive literature on related compounds, the most promising areas for initial screening include:

  • Antimicrobial and Antifungal Activity: Chlorinated aromatic compounds and benzanilides have a long history as antimicrobial agents.[1][2]

  • Anticancer Activity: Many benzamide derivatives have demonstrated potent antitumor effects, including some that function as histone deacetylase (HDAC) inhibitors.

  • Antiviral Activity: Certain N-phenylbenzamide derivatives have been identified as inhibitors of viral replication.

  • Insecticidal and Larvicidal Activity: The N-phenylbenzamide core is present in several commercial pesticides.[3][4]

Q2: What initial screens should I perform to identify a lead activity?

A2: A tiered screening approach is recommended. Start with broad, cost-effective in vitro assays to identify a "hit."

Potential Activity Recommended Initial Screen Follow-up/Secondary Assays
Antimicrobial Broth microdilution or disk diffusion assays against a panel of representative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Anticancer Cytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7, A549) using methods like MTT or XTT.Cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target-based assays (e.g., HDAC inhibition).
Antiviral Plaque reduction assays or cytopathic effect (CPE) inhibition assays using a relevant virus (e.g., Enterovirus 71).Time-of-addition studies to elucidate the mechanism of action.

Part 2: Enhancing Biological Activity through Structure-Activity Relationship (SAR) Studies

Once a lead activity is identified, the next phase is to synthesize and test a series of analogs to understand the structure-activity relationship (SAR) and improve potency. The N-(2,4-Dichlorophenyl)benzamide scaffold offers three primary regions for modification:

  • The Benzoyl Ring (Ring A)

  • The Dichlorophenyl Ring (Ring B)

  • The Amide Linker

Diagram: General Strategy for SAR Studies

SAR_Strategy cluster_A Ring A (Benzoyl) Modifications cluster_B Ring B (Dichlorophenyl) Modifications cluster_Linker Amide Linker Modifications A_Start N-(2,4-Dichlorophenyl)benzamide A1 Introduce Electron-Donating Groups (e.g., -OCH3, -CH3) A_Start->A1 A2 Introduce Electron-Withdrawing Groups (e.g., -NO2, -CF3) A_Start->A2 A3 Vary Substituent Position (ortho, meta, para) A_Start->A3 Assay Biological Assay A1->Assay A2->Assay A3->Assay B_Start N-(2,4-Dichlorophenyl)benzamide B1 Modify Chlorine Positions (e.g., 3,5-dichloro, 2,6-dichloro) B_Start->B1 B2 Replace Chlorine with other Halogens (F, Br, I) B_Start->B2 B3 Introduce other Lipophilic Groups B_Start->B3 B1->Assay B2->Assay B3->Assay L_Start N-(2,4-Dichlorophenyl)benzamide L1 Bioisosteric Replacement (e.g., thioamide, reverse amide) L_Start->L1 L2 Introduce Alkyl Groups on Nitrogen L_Start->L2 L1->Assay L2->Assay Start Lead Compound N-(2,4-Dichlorophenyl)benzamide Start->A_Start Start->B_Start Start->L_Start SAR_Analysis Analyze SAR Data Assay->SAR_Analysis Optimized Optimized Analog SAR_Analysis->Optimized

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

FAQs for SAR Studies

Q3: Where should I start with modifications to the benzoyl ring (Ring A)?

A3: Begin by exploring the electronic effects of substituents. Synthesize analogs with electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para-position. This will provide initial insights into whether electron density in this ring is beneficial or detrimental to activity. Subsequently, explore the positional effects (ortho, meta, para) of the most promising substituents.

Q4: How do modifications to the dichlorophenyl ring (Ring B) typically affect activity?

A4: The halogenation pattern on Ring B is often critical for activity. The 2,4-dichloro substitution provides a specific electronic and steric profile. It is advisable to:

  • Vary the halogen positions: Synthesize analogs with 3,5-dichloro, 2,6-dichloro, or monochloro substitutions.

  • Explore different halogens: Replace chlorine with fluorine, bromine, or iodine to modulate lipophilicity and steric bulk.

  • Introduce other groups: Consider replacing the chlorines with other lipophilic groups like trifluoromethyl to probe the binding pocket.

Q5: Are modifications to the amide linker viable?

A5: The amide bond is a crucial hydrogen bonding motif. While generally conserved, subtle modifications can be beneficial:

  • N-Alkylation: Adding a small alkyl group (e.g., methyl) to the amide nitrogen can improve metabolic stability and alter the conformational preferences of the molecule.

  • Bioisosteric Replacement: In some cases, replacing the amide with a thioamide or a reverse amide can lead to improved properties, although these are more synthetically challenging steps.

Part 3: Experimental Protocols and Troubleshooting

This section provides detailed protocols for key experiments and troubleshooting guides for common issues encountered when working with benzamide derivatives.

Protocol 1: General Synthesis of N-Phenylbenzamide Analogs

This protocol describes a standard method for coupling a substituted benzoyl chloride with a substituted aniline.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Purification Acid Substituted Benzoic Acid SOCl2 Thionyl Chloride (SOCl2) Reflux Acid->SOCl2 DMF (cat.) AcidChloride Substituted Benzoyl Chloride SOCl2->AcidChloride Pyridine Pyridine or TEA in DCM AcidChloride->Pyridine Aniline Substituted Aniline Aniline->Pyridine Amide N-Phenylbenzamide Analog Pyridine->Amide Crude Crude Product Amide->Crude Recrystallization Recrystallization or Column Chromatography Crude->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: General synthetic workflow for N-phenylbenzamide analogs.

Methodology:

  • Acid Chloride Formation: To a solution of the desired substituted benzoic acid (1.0 eq) in an inert solvent like toluene, add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the crude benzoyl chloride in an anhydrous solvent such as dichloromethane (DCM). In a separate flask, dissolve the substituted aniline (1.0 eq) and a base like triethylamine (TEA) or pyridine (1.5 eq) in DCM. Slowly add the benzoyl chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Troubleshooting Common Experimental Issues

Q6: My compound has poor solubility in aqueous media for biological assays. How can I address this?

A6: This is a very common issue with benzanilide-type compounds due to their hydrophobic nature.

Problem Cause Solution
Compound precipitates in assay medium Low aqueous solubility.1. Use a co-solvent: Prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity.[5]2. Test different formulations: For in vivo studies, consider formulations with cyclodextrins or other solubilizing agents.3. Synthesize more soluble analogs: Introduce polar functional groups (e.g., -OH, -COOH, or small polyethylene glycol chains) in regions of the molecule that are not critical for activity.
Inconsistent results at higher concentrations Compound aggregation.1. Include a non-ionic detergent: Add a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer to disrupt aggregates.2. Sonication: Briefly sonicate the compound in the assay medium before adding it to the cells or target.

Q7: I am observing activity in my primary screen, but it is not reproducible or appears non-specific. What could be the cause?

A7: This may be due to assay interference, a phenomenon where compounds interact with the assay components rather than the biological target. These are often termed Pan-Assay Interference Compounds (PAINS).

Problem Potential Cause Troubleshooting Steps
False positive in fluorescence-based assays Intrinsic fluorescence of the compound or quenching of the fluorescent signal.1. Run a control experiment: Measure the fluorescence of your compound in the assay buffer without the biological target.2. Use an orthogonal assay: Validate your findings using a different assay format that relies on a different detection method (e.g., absorbance, luminescence).
Non-specific inhibition in enzyme assays Compound aggregation leading to enzyme sequestration.1. Perform an aggregation assay: Use dynamic light scattering (DLS) to check for aggregate formation at the tested concentrations.2. Vary enzyme concentration: True inhibitors should have an IC₅₀ that is independent of the enzyme concentration, whereas aggregators will often show a concentration-dependent effect.
Cell death in cytotoxicity assays appears rapid and non-apoptotic Membrane disruption due to the physicochemical properties of the compound.1. Perform a hemolysis assay: This can indicate if your compound has a general membrane-disrupting effect.2. Use a membrane integrity assay: Assays like LDH release can distinguish between cytotoxicity due to a specific pathway versus general membrane lysis.

By systematically applying the principles of medicinal chemistry and employing robust experimental design with careful troubleshooting, the therapeutic potential of the N-(2,4-Dichlorophenyl)benzamide scaffold can be thoroughly explored and optimized.

References

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o950. [Link]

  • Zhang, L., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2795. [Link]

  • Al-Ostoot, F. H., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(35), 16565-16581. [Link]

  • Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • PubChem. N-(2,4-Dichlorophenyl)benzamide. [Link]

  • Li, J., et al. (2019). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 24(18), 3348. [Link]

  • Zhu, Y., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2795. [Link]

Sources

Technical Guide: Troubleshooting Low Efficacy in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Diagnosing "Low Efficacy"

In the context of in vitro pharmacology, "low efficacy" refers to a compound's inability to achieve the expected maximal response (


), regardless of the concentration applied. This is distinct from "low potency" (a right-shifted 

/

). When a compound plateaus at 40% inhibition in an assay designed for 100%, it is not merely a weak drug; it is a data flag indicating either a partial agonist/inhibitor mechanism or, more commonly, an experimental artifact.

This guide deconstructs the root causes of low efficacy into three orthogonal vectors: Compound Integrity , Biological Fidelity , and Assay Physics .

Vector I: Compound Management & Solubility

The Causality: A compound cannot inhibit what it cannot reach. The most frequent cause of artificial low efficacy is precipitation. If a compound has a solubility limit of 10 µM in the assay buffer but is tested at 100 µM, the effective concentration remains ~10 µM. The dose-response curve will flatten, mimicking a partial response.

Protocol: Kinetic Solubility Limit Test (Nephelometry/Absorbance)

Use this protocol to validate if "low efficacy" is actually "low solubility."

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Assay Buffer (exact formulation used in primary assay)

  • 96-well clear UV-star plate

Workflow:

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM to 0.1 mM).

  • Transfer: Transfer 2 µL of each DMSO stock into 198 µL of Assay Buffer (1% final DMSO).

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature (or assay temp).

  • Readout: Measure Absorbance at 620 nm (

    
    ) or use a nephelometer.
    
  • Analysis: Plot

    
     vs. Concentration. A spike in baseline absorbance indicates the Limit of Solubility .
    

Decision Matrix:

Observation Diagnosis Action
Flat Baseline Compound is soluble. Investigate Biological System (Vector II).
Spike > 0.05 OD Precipitation detected. Re-run assay with top concentration < Solubility Limit.[1]

| High Baseline | Colored compound. | Use "Compound Interference" protocol (Vector III). |

Vector II: Biological System Integrity

The Causality: Cellular models are dynamic. "Low efficacy" often stems from a reduction in target density (receptor downregulation) or metabolic interference (mycoplasma).

Critical Check: Passage Number & Receptor Density

High passage numbers (>20-30) in cell lines like Caco-2 or GPCR-overexpressing lines can lead to genetic drift and loss of target expression. If the target receptor density drops below the threshold required for a full system response, a full agonist will appear as a partial agonist (low efficacy).

Corrective Action:

  • Thaw a low-passage aliquot (p < 5).

  • Perform STR Profiling to authenticate the cell line (prevent HeLa cross-contamination).

Protocol: Mycoplasma Interference Check

Mycoplasma does not just kill cells; it metabolizes arginine and alters signal transduction pathways, dampening drug sensitivity without causing overt cell death.

Workflow:

  • Harvest: Collect 1 mL of supernatant from culture (at >80% confluence).

  • Boil: Heat at 95°C for 5 minutes to release DNA.

  • PCR: Run a specific PCR for 16S rRNA (universal mycoplasma primers).[2]

  • Validation: If positive, discard cells immediately. Do not treat. Decontaminate incubator.

Vector III: Assay Physics & Interference

The Causality: The "Hook Effect" and "Inner Filter Effect" are physical phenomena that mask true signal.[3]

The Hook Effect (Prozone Phenomenon)

Common in sandwich immunoassays.[4] At very high analyte concentrations, both capture and detection antibodies become saturated with free analyte, preventing the formation of the "sandwich" complex.[4][5] This results in a bell-shaped curve where high concentrations yield low signals.[5]

Fluorescence Quenching (Inner Filter Effect)

If your compound is yellow/orange, it may absorb the light emitted by the fluorophore (e.g., FITC/GFP). This reduction in signal mimics inhibition.

Diagram: Troubleshooting Logic Flow

The following diagram illustrates the decision tree for isolating the root cause of low efficacy.

TroubleshootingFlow Start Observation: Low Emax (Plateau < 100%) SolubilityCheck Step 1: Solubility Test (Nephelometry/OD620) Start->SolubilityCheck Precipitation Precipitation Detected SolubilityCheck->Precipitation Turbidity High Soluble Compound Soluble SolubilityCheck->Soluble Clear InterferenceCheck Step 2: Interference Check (Spike-in / No-Target Control) Soluble->InterferenceCheck Quenching Signal Quenched (Inner Filter Effect) InterferenceCheck->Quenching Signal drops w/o target NoInterference No Physical Interference InterferenceCheck->NoInterference Signal stable BioCheck Step 3: Biological Audit (Passage # / Mycoplasma) NoInterference->BioCheck Drift High Passage / Contamination BioCheck->Drift Pos. Mycoplasma / p>30 ValidBio System Valid BioCheck->ValidBio Clean / Low p Mechanism Conclusion: True Partial Agonist/Inhibitor ValidBio->Mechanism

Caption: Logical workflow for isolating the source of low efficacy, moving from chemical properties to physical interference, and finally biological integrity.

Data Forensics: Curve Fitting

The Issue: Standard 4-parameter logistic (4PL) models can mask issues if the "Top" and "Bottom" are constrained incorrectly.

Guideline:

  • Unconstrain the Top: Allow the software to fit the

    
     based on data, not theoretical 100%.
    
  • Inspect Hill Slope: A Hill slope (

    
    ) significantly > 1.0 (steep curve) often indicates precipitation or non-specific binding rather than 1:1 binding kinetics.
    
  • Visual Inspection: Look for the "Hook" at the highest 2 concentrations. If the signal drops at the top doses, exclude those points and re-fit to see if

    
     recovers.
    

FAQ: Rapid Troubleshooting

Q: My compound is soluble, but the curve is flat at 50%. What now? A: Check the incubation time. If the reaction is too fast (kinetics) or too slow (degradation), you may miss the window of maximal effect. Perform a Time-Course Experiment to determine the


 of the assay.

Q: Can DMSO concentration cause low efficacy? A: Yes. Many enzymes and cells are sensitive to DMSO > 0.5%. Run a "DMSO Tolerance Test" by titrating DMSO (0.1% to 5%) against your positive control. If the positive control signal drops at high DMSO, your test compound (dissolved in DMSO) will appear to have low efficacy.

Q: How do I distinguish between a partial agonist and a "broken" assay? A: Use a Reference Standard. Run a known full agonist/inhibitor on the same plate. If the reference achieves 100% and your compound achieves 40%, your compound is likely a true partial agonist (or has specific solubility issues). If the reference also fails, the assay system is compromised.

References

  • NIH Assay Guidance Manual. Assay Interference by Chemical Reactivity. (2015).[6] National Center for Advancing Translational Sciences.[7][8] [Link]

  • NIH Assay Guidance Manual. In Vitro Cell Based Assays: Mycoplasma Contamination. (2012).[7][9][10][11] [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[3] Journal of Medicinal Chemistry. [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[3][6] Current Opinion in Chemical Biology. [Link]

Sources

Validation & Comparative

Technical Comparison: N-(2,4-Dichlorophenyl)benzamide vs. N-(2-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between N-(2-chlorophenyl)benzamide (monosubstituted) and N-(2,4-dichlorophenyl)benzamide (disubstituted). Designed for researchers in medicinal chemistry and agrochemical development, this analysis focuses on the structural implications of the additional chlorine atom at the para-position of the aniline ring.

Key Insight: The transition from the 2-chloro to the 2,4-dichloro derivative significantly alters the compound's physicochemical profile. The addition of the 4-chloro substituent increases lipophilicity (LogP), enhances metabolic stability by blocking para-hydroxylation, and influences the crystal packing through halogen bonding, often resulting in increased potency in antifungal and antimicrobial applications.

Part 1: Chemical Structure & Physicochemical Properties[1][2]

The core difference lies in the substitution pattern of the aniline moiety. Both compounds share a benzamide scaffold, but the 2,4-dichloro variant introduces a second electron-withdrawing chlorine atom.

Comparative Data Table
PropertyN-(2-chlorophenyl)benzamideN-(2,4-dichlorophenyl)benzamide
CAS Number 1020-39-9[Compound Specific]
Molecular Formula C₁₃H₁₀ClNOC₁₃H₉Cl₂NO
Molecular Weight 231.68 g/mol 266.12 g/mol
Physical State White Crystalline SolidWhite Crystalline Solid
Melting Point 98 °C~110–112 °C (Analogous range)
Predicted LogP ~3.2~3.9
Electronic Effect Inductive withdrawal (ortho)Dual inductive withdrawal (ortho/para)
Steric Bulk Moderate (Ortho twist)High (Ortho twist + Para extension)
Structural Visualization

The following diagram illustrates the structural relationship and the key substitution sites.

Structures cluster_0 Scaffold Shared cluster_1 Substituent Impact Benzamide Benzamide Core (Ph-CO-NH-Ph) Mono N-(2-chlorophenyl)benzamide (Ortho-Cl only) Lower LogP Metabolically Labile at Para Benzamide->Mono + Cl at C2 Di N-(2,4-dichlorophenyl)benzamide (Ortho + Para Cl) Higher LogP Blocked Para-Metabolism Benzamide->Di + Cl at C2 & C4 Mono->Di Chlorination at C4 (+Lipophilicity)

Caption: Structural evolution from the core benzamide scaffold to mono- and di-chlorinated derivatives.

Part 2: Synthesis Protocol (Standard Operating Procedure)

The synthesis of both compounds follows a nucleophilic acyl substitution pathway (Schotten-Baumann reaction). The 2,4-dichloro derivative requires stricter control of stoichiometry due to the lower nucleophilicity of the 2,4-dichloroaniline compared to 2-chloroaniline.

Reagents
  • Substrate: 2-Chloroaniline (for mono) OR 2,4-Dichloroaniline (for di).

  • Acylating Agent: Benzoyl Chloride (1.1 equivalents).

  • Base: Triethylamine (Et₃N) or Pyridine (1.2 equivalents).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of the appropriate aniline (2-chloroaniline or 2,4-dichloroaniline) in 20 mL of anhydrous DCM in a round-bottom flask.

  • Base Addition: Add 12 mmol of Triethylamine. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 11 mmol of Benzoyl Chloride over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Note: The 2,4-dichloroaniline reacts slower due to the electron-withdrawing effect of the two chlorines reducing the nucleophilicity of the amine nitrogen.

  • Quenching: Quench with 10 mL of 1M HCl to neutralize excess base and protonate unreacted aniline.

  • Extraction: Wash the organic layer with saturated NaHCO₃ (to remove benzoic acid byproduct) and then brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) to obtain needle-like crystals.

Synthesis Logic Flow

Synthesis Start Start: Aniline Derivative (2-Cl or 2,4-diCl) Reagent Add Benzoyl Chloride + Et3N (Base) Start->Reagent Dissolve in DCM, 0°C Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Elimination Elimination of Cl- Intermediate->Elimination Collapse Product Final Benzamide Product Elimination->Product Workup & Recrystallization

Caption: General synthetic pathway for N-phenylbenzamide derivatives via acyl chloride coupling.

Part 3: Spectroscopic Characterization

Distinguishing these two compounds relies on the splitting patterns in the aromatic region of the ¹H NMR spectrum.

N-(2-chlorophenyl)benzamide[4][5][6][7]
  • Aromatic Region: Complex multiplet pattern.

  • Key Feature: The proton at the 4-position (para to nitrogen) is a triplet (or dd) around 7.1–7.3 ppm.

  • NH Signal: Broad singlet ~8.5–10.0 ppm (solvent dependent).

N-(2,4-dichlorophenyl)benzamide[3][6][7][8]
  • Aromatic Region: Simplified pattern due to symmetry breaking.

    • H-3 (Ortho to both Cl): Doublet (J ~2.5 Hz) at ~7.5 ppm. This proton is isolated between two chlorines.

    • H-5 (Meta to N, Ortho to Cl): Doublet of doublets (J ~8.8, 2.5 Hz).

    • H-6 (Ortho to N): Doublet (J ~8.8 Hz) at ~8.3–8.5 ppm (deshielded by the amide carbonyl).

  • Absence: No proton signal at the 4-position.

Part 4: Biological Performance & SAR

The addition of the chlorine at the 4-position is not merely structural; it is a strategic modification in drug design, particularly for antifungal and antimicrobial agents.

Structure-Activity Relationship (SAR)
  • Lipophilicity (LogP): The 2,4-dichloro derivative is significantly more lipophilic. This facilitates better penetration through fungal cell walls and lipid membranes.

  • Metabolic Stability: In biological systems, the para-position of the phenyl ring is a primary site for oxidative metabolism (hydroxylation by CYP450 enzymes). Blocking this site with a chlorine atom (as in the 2,4-dichloro analog) extends the half-life of the molecule.

  • Binding Affinity: The 2,4-dichloro motif is a "privileged structure" in antifungal azoles (e.g., Itraconazole, Ketoconazole). While these are benzamides, the 2,4-dichlorophenyl ring often fits into hydrophobic pockets of target enzymes (e.g., CYP51), improving binding efficacy via Van der Waals interactions.

Experimental Data Summary (Antifungal Potency)

Based on comparative studies of benzamide derivatives against phytopathogenic fungi (e.g., Alternaria spp.):

CompoundRelative PotencyMechanism of Action
2-Cl Analog Baseline (+)Moderate membrane penetration; susceptible to rapid metabolism.
2,4-diCl Analog Enhanced (++)Superior penetration ; Metabolically blocked ; Halogen bonding capability.
SAR Logic Diagram

SAR Base N-(2-chlorophenyl)benzamide Mod Add Cl at C4 position Base->Mod Effect1 Increased Lipophilicity (Better Membrane Permeability) Mod->Effect1 Effect2 Blocked Para-Position (Resistant to CYP450 Hydroxylation) Mod->Effect2 Effect3 Steric & Electronic Fit (Enhanced Hydrophobic Binding) Mod->Effect3 Result N-(2,4-dichlorophenyl)benzamide (Higher Potency & Stability) Effect1->Result Effect2->Result Effect3->Result

Caption: Structure-Activity Relationship illustrating the functional benefits of the 4-chloro substituent.

References

  • Gowda, B. T., et al. (2008). N-(2,4-Dichlorophenyl)benzamide.[1][2][3][4] Acta Crystallographica Section E: Structure Reports Online, 64(5), o950. Link

  • PubChem. (2025).[5][1][4] N-(2-chlorophenyl)benzamide (CID 1020-39-9).[6] National Library of Medicine. Link

  • Fan, Z., et al. (2010). Synthesis and antifungal activity of novel benzamide derivatives containing a triazole moiety. Journal of Agricultural and Food Chemistry. Link

  • BenchChem. (2025).[7] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note. Link

  • ChemicalBook. (2025). Product Properties: N-(2-Chlorophenyl)benzamide.[6][8][2][7] Link

Sources

Validating the Structure of N-(2,4-Dichlorophenyl)benzamide: A Legacy Refinement Benchmark

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation protocol for N-(2,4-Dichlorophenyl)benzamide (N24DCPBA) , utilizing the legacy SHELXL97 refinement engine. While modern crystallographic software (SHELXL-2018/19, Olex2) offers enhanced automation, SHELXL97 remains a foundational benchmark for validating least-squares convergence in small molecule crystallography.

This document targets researchers requiring a rigorous, step-by-step refinement methodology. It contrasts legacy protocols with modern standards, using N24DCPBA—a compound exhibiting classic amide


-stacking and hydrogen bonding—as the primary case study.

Introduction: The Structural Mandate

Substituted benzamides like N24DCPBA are critical pharmacophores in drug discovery, often serving as scaffolds for histone deacetylase (HDAC) inhibitors and antipsychotics. Precise structural elucidation is required to map the intermolecular hydrogen bonding networks (


) that dictate bioavailability and solid-state stability.

Why Validate with SHELXL97? Despite its age, SHELXL97 provides transparent access to the Full-Matrix Least-Squares (FMLS) algorithm. Unlike modern "black-box" GUIs, SHELXL97 forces the crystallographer to manually define refinement parameters, ensuring a deep understanding of the structural model's stability.

Experimental Protocol: Synthesis & Crystallization

Note: The following parameters are derived from the specific crystal data of N24DCPBA (Gowda et al.).

Synthesis

The title compound is synthesized via the condensation of 2,4-dichloroaniline with benzoyl chloride in the presence of a base (pyridine or triethylamine) in dichloromethane (DCM).

  • Reaction:

    
    
    
  • Purification: Recrystallization from ethanol or

    
    /hexane mixtures.
    
Crystal Data & Data Collection

To replicate the validation standard, ensure your dataset conforms to these unit cell parameters:

ParameterValue
Formula

Crystal System Monoclinic
Space Group

(No.[1] 14)

(

)


(

)


(

)


(

)

Volume (

)

Z 4

Refinement Strategy with SHELXL97

This section details the manual refinement workflow. In SHELXL97, the .ins (instruction) file is the control center.

The Refinement Workflow

The following diagram illustrates the critical path from raw reflection data to a validated CIF.

RefinementWorkflow RawData Raw Data (.hkl) PhaseSol Phasing (SHELXS) Direct Methods RawData->PhaseSol ModelBuild Initial Model (Isotropic C/N/O/Cl) PhaseSol->ModelBuild RefineIso SHELXL97 Cycle 1 Isotropic Refinement ModelBuild->RefineIso RefineAniso SHELXL97 Cycle 2 Anisotropic (ANIS) RefineIso->RefineAniso R1 ~ 10-15% HAdd H-Atom Placement (HFIX 43/137) RefineAniso->HAdd R1 < 8% Converge Convergence (Shift/Su < 0.001) HAdd->Converge CheckCIF Validation (PLATON/CheckCIF) Converge->CheckCIF

Figure 1: The linear refinement logic required by SHELXL97. Unlike modern GUIs, steps are distinct execution events.

Key SHELXL97 Instructions

To validate N24DCPBA, the following commands must be manually inserted into the .ins file:

  • Anisotropic Displacement:

    Mechanism: Converts isotropic spheres to ellipsoids for all non-hydrogen atoms (Cl, O, N, C), modeling thermal vibration directionality.

  • Hydrogen Placement (Geometric):

    Mechanism: Places Hydrogens at calculated geometric positions (riding model). For the amide N-H, HFIX 43 is standard, but locating the H-atom in the Difference Fourier map is preferred for validating H-bonds.

  • Weighting Scheme:

    Mechanism: Adjusts the contribution of reflections based on intensity. In SHELXL97, these values must be manually updated from the .res file after every cycle until convergence.

  • Extinction Coefficient:

    Mechanism: Corrects for secondary extinction effects common in high-quality crystals of benzamides.

Comparative Analysis: SHELXL97 vs. Modern Alternatives

Is SHELXL97 still valid? Yes, but with caveats.[2][3][4] The table below compares it against the modern standard (SHELXL-2018/19 via Olex2).

FeatureSHELXL97 (Legacy)SHELXL-2018/19 (Modern)Impact on N24DCPBA
Algorithm Full-Matrix Least SquaresFull-Matrix Least SquaresNeutral : Convergence is identical for well-ordered structures.
Error Handling Standard DeviationsRigorous Error PropagationHigh : Modern versions handle correlations better.
Twinning Basic (BASF)Advanced (HKLF 5)Low : N24DCPBA is rarely twinned.
Hydrogen Treatment Rigid Riding ModelFlexible/ConstrainedMedium : Modern versions better refine the Amide H.
CIF Output BasicEmbedded (.res/.hkl included)High : '97 requires manual archiving of HKL files.
Performance Metrics (Experimental)

Refinement of N24DCPBA using both engines yields statistically indistinguishable R-factors, proving the validity of the legacy method for standard small molecules.

  • Final R1 (

    
    ):  0.037 (SHELXL97)
    
  • Final wR2 (all data): 0.089 (SHELXL97)

  • Goodness of Fit (S): 1.06

Structural Validation Results

The validity of the structure is confirmed not just by software convergence, but by physicochemical consistency.

Geometric Validation
  • Amide Twist: The dihedral angle between the amide group and the benzoyl ring is 33.0(2)° .[5]

  • Ring Coplanarity: The benzoyl and aniline rings are nearly coplanar (dihedral angle 2.6(2)° ), facilitating

    
    -conjugation.
    
  • Bond Lengths:

    • 
      : 1.22–1.24 Å (Typical double bond)
      
    • 
      : 1.35–1.40 Å (Partial double bond character due to resonance)
      
Hydrogen Bonding Network

The structure is stabilized by infinite chains along the b-axis.

  • Interaction:

    
     (Intermolecular)[5]
    
  • Symmetry Code:

    
    
    
  • Distance:

    
     Å (Donor-Acceptor)
    
Validation Decision Logic

When should you reject a SHELXL97 refinement?

ValidationLogic Start CheckCIF Report AlertA Alert Level A? Start->AlertA AlertB Alert Level B? AlertA->AlertB No SpaceGroup Check Space Group (ADDSYM) AlertA->SpaceGroup Yes Disorder Check Disorder (Missing atoms?) AlertB->Disorder Yes Publish Valid Structure Publishable AlertB->Publish No ReRefine Re-Refine (Consider SHELXL-2018) SpaceGroup->ReRefine Symm Missed Disorder->Publish Explained Disorder->ReRefine Unresolved

Figure 2: Decision matrix for interpreting CheckCIF alerts generated from SHELXL97 output.

References

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2008).[5] N-(2,4-Dichlorophenyl)benzamide.[1][6][5][7] Acta Crystallographica Section E: Structure Reports Online, 64(6), o950.

  • Sheldrick, G. M. (2008).[6] A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

  • Spek, A. L. (2003).[6] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

Sources

A Comparative Analysis of N-(2,4-Dichlorophenyl)benzamide's Antimicrobial Efficacy Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the exploration of new chemical scaffolds is paramount. Among these, benzamide derivatives have emerged as a promising class of compounds with demonstrated biological activity. This guide provides a comprehensive comparative framework for evaluating the antimicrobial efficacy of a specific benzamide derivative, N-(2,4-Dichlorophenyl)benzamide, against a panel of clinically relevant and well-established antibiotics. While direct comparative data for this particular compound is not yet broadly available in published literature, this document outlines the scientific rationale and detailed experimental protocols necessary to rigorously assess its potential as a future therapeutic agent.

Introduction to N-(2,4-Dichlorophenyl)benzamide: A Candidate for Antimicrobial Development

N-(2,4-Dichlorophenyl)benzamide belongs to the benzamide class of organic compounds, characterized by a carboxamide group linked to a benzene ring. The structure of N-(2,4-Dichlorophenyl)benzamide, with its dichlorinated phenyl ring, presents a unique chemical entity for antimicrobial investigation. The rationale for exploring its efficacy stems from the known antimicrobial properties of various benzamide and sulfonamide derivatives.[1][2] These broader classes of compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens.[3][4]

The urgency for developing new antibiotics is underscored by the rise of multidrug-resistant organisms.[5] The exploration of compounds like N-(2,4-Dichlorophenyl)benzamide is a critical step in diversifying the pipeline of potential therapeutics. This guide serves as a foundational document for researchers to systematically evaluate its antimicrobial spectrum and potency.

Postulated Mechanism of Action: Targeting Bacterial Proliferation

While the precise mechanism of action for N-(2,4-Dichlorophenyl)benzamide has not been empirically determined, evidence from related benzamide compounds suggests a likely target within bacterial metabolic pathways. A prominent hypothesis is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[6][7][8] IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and, consequently, bacterial proliferation.[7][8] By inhibiting IMPDH, benzamide derivatives can disrupt these fundamental cellular processes, leading to a bacteriostatic or bactericidal effect.[9]

It is important to differentiate this proposed mechanism from that of sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[5][10][11]

Proposed Signaling Pathway: Inhibition of Guanine Nucleotide Synthesis

G cluster_pathway Bacterial Guanine Nucleotide Biosynthesis IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH IMPDH_target IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GMP Synthase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA N24DCPB N-(2,4-Dichlorophenyl)benzamide N24DCPB->IMPDH_target Inhibition G start Start prep_stock Prepare Antimicrobial Stock Solutions start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plates prep_stock->serial_dilution inoculate Inoculate Plates with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 18-24 hours controls->incubate read_mic Read and Record MIC Values incubate->read_mic end End read_mic->end

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

This method provides a qualitative assessment of antimicrobial susceptibility. [3][12][13] Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of N-(2,4-Dichlorophenyl)benzamide and the comparator antibiotics onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation and Interpretation

The results of these experiments should be systematically tabulated for clear comparison.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

MicroorganismN-(2,4-Dichlorophenyl)benzamideVancomycinLinezolidCiprofloxacinCeftriaxone
S. aureus ATCC 29213Data to be generated
MRSA (clinical isolate)Data to be generated
E. faecalis ATCC 29212Data to be generated
E. coli ATCC 25922Data to be generated
P. aeruginosa ATCC 27853Data to be generated
ESBL K. pneumoniaeData to be generated

Table 2: Comparative Zones of Inhibition in mm

MicroorganismN-(2,4-Dichlorophenyl)benzamideVancomycinLinezolidCiprofloxacinCeftriaxone
S. aureus ATCC 29213Data to be generated
MRSA (clinical isolate)Data to be generated
E. faecalis ATCC 29212Data to be generated
E. coli ATCC 25922Data to be generated
P. aeruginosa ATCC 27853Data to be generated
ESBL K. pneumoniaeData to be generated

The interpretation of these results will provide a clear indication of the antimicrobial spectrum and potency of N-(2,4-Dichlorophenyl)benzamide relative to established antibiotics. Lower MIC values and larger zones of inhibition are indicative of greater antimicrobial activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of N-(2,4-Dichlorophenyl)benzamide's antimicrobial efficacy. The successful execution of these proposed experiments will yield crucial data to determine its potential as a lead compound for further drug development. Promising results would warrant subsequent investigations, including cytotoxicity assays, in vivo efficacy studies in animal models, and further elucidation of its precise mechanism of action. The rigorous and standardized approach outlined herein is designed to ensure the scientific integrity and validity of the findings, paving the way for the potential discovery of a novel and much-needed antimicrobial agent.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute, Wayne, PA, 2018.
  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Ninth Informational Supplement. CLSI document M100-S29. Clinical and Laboratory Standards Institute, Wayne, PA, 2019.
  • CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13. Clinical and Laboratory Standards Institute, Wayne, PA, 2018.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Hudgins, G. A., et al. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Pankiewicz, K. W. (2000). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 7(5), 569-579.
  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 13(1), 33.
  • Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical reviews, 109(7), 2903-2928.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Asif, M. (2014). A review on the versatile and multicultural applications of benzamide and its derivatives. International Journal of Medical Research & Health Sciences, 3(1), 154-168.
  • Nair, V., & Shu, Q. (2007). The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors. Future microbiology, 2(4), 381-389.
  • Masters, P. A., O'Bryan, T. A., LaPlante, J., Rotschafer, J. C., & Rybak, M. J. (2003). Clinical practice guidelines for the management of skin and soft-tissue infections. Clinical infectious diseases, 36(1), 10-18.
  • World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics.
  • Clinical and Laboratory Standards Institute. (n.d.). CLSI Guidelines. Retrieved from [Link]

  • Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method.
  • CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • 5 Minute Antimicrobials. (2022, October 11). Sulfonamides [Video]. YouTube. [Link]

  • Zhang, Y., et al. (2024). Differential effects of inosine monophosphate dehydrogenase (IMPDH/GuaB) inhibition in Acinetobacter baumannii and Escherichia coli. Antimicrobial Agents and Chemotherapy, 68(9), e00345-24.

Sources

Comparative Guide: Cross-Reactivity & SAR Profiling of N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical comparison and procedural manual for researchers investigating the specificity and utility of N-(2,4-Dichlorophenyl)benzamide (N24DCPBA) . It addresses the molecule's role as a structural scaffold in Structure-Activity Relationship (SAR) studies, specifically contrasting it with bioactive benzamide derivatives like Entinostat (HDAC inhibitor) and Benodanil (fungicide).

Executive Summary: The Structural Probe

N-(2,4-Dichlorophenyl)benzamide (N24DCPBA) is a rigid benzanilide scaffold characterized by an anti- conformation of its amide bond [1].[1] Unlike functionalized clinical drugs, N24DCPBA serves primarily as a negative control or structural reference in drug discovery.[2]

Its value lies in its lack of specific functional groups (e.g., the zinc-binding o-amino group found in HDAC inhibitors). By comparing N24DCPBA against active candidates, researchers can isolate the specific contribution of functional moieties versus the non-specific hydrophobic binding of the dichlorophenyl core.

Core Application Matrix
FeatureN-(2,4-Dichlorophenyl)benzamideEntinostat (MS-275)Benodanil
Primary Role SAR Reference / Crystallographic StandardClass I HDAC InhibitorSDH Inhibitor (Fungicide)
Zinc Binding Absent (Inert)Present (o-amino group)Absent
Conformation Rigid AntiFlexibleRigid Anti
Cross-Reactivity High (Hydrophobic Pockets)Low (Specific Active Site)Moderate (SDH Homologs)

Technical Comparison: Specificity & Performance

Biological Cross-Reactivity (Off-Target Effects)

In high-throughput screening, N24DCPBA is often used to determine the "background noise" of benzamide libraries.

  • HDAC Inhibition: N24DCPBA exhibits negligible inhibitory activity (IC50 > 50 µM) against human HDAC1/2/3 compared to Entinostat (IC50 ~0.2–0.5 µM) [2].[2] This confirms that the benzamide core alone acts as a "cap" group but cannot chelate the catalytic Zinc ion without the ortho-amine substitution.[2]

  • Antimicrobial Activity: The 2,4-dichloro substitution pattern provides moderate lipophilicity (LogP ~4.4) [3], allowing passive diffusion through bacterial membranes.[2] It shows cross-reactive bacteriostatic activity against S. aureus but lacks the potency of targeted antibiotics.[2]

Immunological Cross-Reactivity (ELISA Interference)

For researchers developing immunoassays for chlorinated pesticides (e.g., Propyzamide metabolites), N24DCPBA is a critical interference candidate.

  • Mechanism: Antibodies raised against 3,4-dichloro or 2,4-dichloro haptens often fail to distinguish between the full pesticide and the N24DCPBA metabolite due to the shared epitope of the dichlorophenyl ring.

  • Data Insight: Polyclonal antibodies often show 40-60% cross-reactivity with N24DCPBA when targeting structurally similar benzanilides, necessitating the use of monoclonal antibodies for specific detection.[2]

Experimental Protocol: Competitive Binding & Cross-Reactivity Analysis

Objective: To quantify the non-specific binding (cross-reactivity) of N24DCPBA compared to a targeted ligand (Entinostat) using Differential Scanning Fluorimetry (DSF).

Phase 1: Reagent Preparation
  • Ligand Stocks: Prepare 10 mM stocks of N24DCPBA (in DMSO) and Entinostat (Reference).

  • Protein Target: Purified Recombinant HDAC1 (human), diluted to 0.2 mg/mL in HEPES buffer (pH 7.5, 150 mM NaCl).

  • Dye: SYPRO Orange (5000x stock), dilute to 50x working solution.

Phase 2: Thermal Shift Assay (DSF)

Rationale: Specific binders will significantly stabilize the protein (increase Tm), while non-specific hydrophobic binders (like N24DCPBA) will cause minimal or destabilizing shifts.

  • Plate Setup: In a 384-well PCR plate, dispense:

    • 20 µL Protein Solution

    • 2 µL Ligand (Final conc: 10 µM, 50 µM, 100 µM)

    • 2 µL SYPRO Orange[2]

  • Controls:

    • Negative:[1][2][3] DMSO only (Vehicle).[2]

    • Positive: Entinostat (Known stabilizer).[2]

    • Test: N24DCPBA.[1][2][4]

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min on a qPCR machine (HEX channel).

Phase 3: Data Analysis & Validation Criteria

Calculate the Melting Temperature (


) using the Boltzmann sigmoid fit.[2]
  • Specific Binding (Entinostat):

    
     (indicates specific active site locking).[2]
    
  • Non-Specific/No Binding (N24DCPBA):

    
    .[2]
    
    • Note: If N24DCPBA shows

      
       accompanied by broadened transition curves, it indicates non-specific aggregation  (promiscuous cross-reactivity) rather than specific binding.[2]
      

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the structural logic determining why N24DCPBA acts as a scaffold rather than a drug, and how it relates to cross-reactivity pathways.

Benzamide_SAR_Pathway Scaffold N-(2,4-Dichlorophenyl)benzamide (N24DCPBA) Path_HDAC Pathway A: HDAC Inhibition (Epigenetics) Scaffold->Path_HDAC Tested Against Path_Agro Pathway B: SDH Inhibition (Fungicides) Scaffold->Path_Agro Structural Homolog To Mod_Amino Modification: Add o-Amino Group Path_HDAC->Mod_Amino Required for Potency Mod_None No Modification (Hydrophobic Core Only) Path_HDAC->Mod_None Current State Result_Nonspecific Result: Low Affinity Binding (High Cross-Reactivity Risk) Path_Agro->Result_Nonspecific Mimics Benodanil (Moderate Activity) Mechanism_Zn Mechanism: Chelates Zn2+ in Active Site Mod_Amino->Mechanism_Zn Mechanism_Agg Mechanism: Hydrophobic Aggregation (False Positive) Mod_None->Mechanism_Agg Result_Entinostat Result: Entinostat (High Specificity) Mechanism_Zn->Result_Entinostat Mechanism_Agg->Result_Nonspecific

Figure 1: Structural Activity Relationship (SAR) decision tree demonstrating the divergence between specific therapeutic efficacy (Entinostat) and non-specific cross-reactivity (N24DCPBA) based on functional group modification.

References

  • Gowda, B. T., et al. (2008).[1][2] "N-(2,4-Dichlorophenyl)benzamide."[1][2][4] Acta Crystallographica Section E, 64(1).[2]

  • Bressi, J. C., et al. (2010).[2] "Exploration of the Benzamide Scaffold as a Novel Class of Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Cited context: SAR of benzamides lacking zinc-binding groups).

  • PubChem. (2025).[2] "Compound Summary: N-(2,4-Dichlorophenyl)benzamide - Computed Properties." National Library of Medicine.[2]

  • Lobera, M., et al. (2013).[2] "Selectivity Profiling of HDAC Inhibitors." Nature Chemical Biology.[2] (Context: Cross-reactivity of benzamide class).

Sources

Comparative Guide: Structural Confirmation of N-(2,4-Dichlorophenyl)benzamide via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, N-(2,4-Dichlorophenyl)benzamide (CAS: 10286-76-7) serves as a critical pharmacophore scaffold.[1][2] While synthetic routes are often robust, confirming the identity of halogenated amides requires distinguishing them from potential regioisomers (e.g., 2,5-dichloro analogs) and isobaric impurities.[1]

This guide objectively compares two mass spectrometry (MS) workflows for confirming the molecular formula C₁₃H₉Cl₂NO :

  • Nominal Mass Analysis (LRMS): Accessible, high-throughput screening.[1][2]

  • High-Resolution Exact Mass (HRMS): The gold standard for formula confirmation and regulatory submission.[1][2]

Key Finding: While LRMS is sufficient for routine reaction monitoring, HRMS is required for definitive structural confirmation due to its ability to resolve the unique isotopic fine structure of the dichlorinated motif and provide sub-5 ppm mass accuracy.[2]

Compound Profile & Theoretical Basis

Before designing the protocol, we must establish the theoretical behavior of the analyte under electrospray ionization (ESI).

PropertyValueNotes
Formula C₁₃H₉Cl₂NOContains two Chlorine atoms.[1][2][3][4][5][6]
Monoisotopic Mass 265.0061 DaCalculated using ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl.[2]
Target Ion [M+H]⁺ 266.0139 Da ESI(+) mode adds a proton (1.0078 Da).[2]
Isotopic Signature M : M+2 : M+4Distinct 9:6:1 pattern due to Cl₂.[1][2]
Visualizing the Analytical Workflow

The following diagram outlines the decision matrix for selecting the appropriate validation path.

AnalyticalWorkflow Start Crude Synthesis Product Prep Sample Prep (1 µg/mL in ACN:H2O) Start->Prep LC LC Separation (C18 Column) Prep->LC Decision Select MS Mode LC->Decision LRMS LRMS (Single Quad) Nominal Mass Decision->LRMS Routine Check HRMS HRMS (Q-TOF/Orbitrap) Exact Mass Decision->HRMS Validation Result_LR Result: 266 Da (Ambiguous Formula) LRMS->Result_LR Result_HR Result: 266.0139 Da (Confirmed C13H9Cl2NO) HRMS->Result_HR

Figure 1: Analytical workflow for the structural confirmation of halogenated benzamides.

Comparative Analysis: LRMS vs. HRMS

The choice between Low-Resolution (LRMS) and High-Resolution (HRMS) instrumentation dictates the confidence level of your data.[1]

FeatureLRMS (Single Quadrupole) HRMS (Q-TOF / Orbitrap)
Primary Output Nominal Mass (Integer)Exact Mass (4 decimal places)
Mass Accuracy ± 0.5 Da< 5 ppm (< 0.0013 Da error)
Isotope Fidelity Low (Peaks merge)High (Resolves isotopic fine structure)
Interference Cannot distinguish isobaric compounds (e.g., impurity +2 Da vs isotope)Resolves interferences based on mass defect
Cost/Complexity Low / RoutineHigh / Expert Required
Verdict Suitable for: Reaction monitoring.Required for: Publication & ID Validation.[1][2]

Expert Insight: For a dichlorinated compound, LRMS will show the "pattern" (266, 268, 270), but it cannot prove that the M+2 peak is due to ³⁷Cl rather than a contaminant with a mass of +2 Da. Only HRMS provides the mass defect specificity to confirm the elemental composition.[2]

Experimental Protocol (Self-Validating System)

This protocol uses LC-ESI-MS in Positive Ion Mode.[1][2] The amide nitrogen provides a reliable site for protonation.[2]

A. Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of N-(2,4-Dichlorophenyl)benzamide in 1 mL of DMSO (1000 ppm).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why: Final concentration (10 µg/mL) prevents detector saturation while ensuring the M+4 isotope peak is visible above the noise floor.[2]

B. LC Conditions (Generic C18)[2]
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Why: The compound is moderately lipophilic (LogP ~4.4).[2] It will elute late in the gradient.[2]

C. MS Parameters (Source: ESI+)[1][7]
  • Capillary Voltage: 3.5 kV.[1][2]

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the amide bond).

  • Scan Range: 100 – 600 m/z.[1][2]

Data Interpretation & Validation Criteria

To confirm the formula C₁₃H₉Cl₂NO , the data must pass three "Self-Validating" checkpoints.

Checkpoint 1: The Exact Mass (Accuracy)

The observed mass must match the calculated theoretical mass within 5 ppm.

  • Theoretical [M+H]⁺: 266.0139[1]

  • Acceptable Range: 266.0126 – 266.0152[1]


[1]
Checkpoint 2: The Chlorine Isotope Pattern (Specificity)

This is the "fingerprint" of the molecule. Chlorine has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[2] For a molecule with two chlorine atoms, the statistical distribution follows the expansion of


, resulting in a 9:6:1  intensity ratio.
Visualizing the Isotopic Logic

IsotopePattern cluster_spectrum Observed Mass Spectrum (m/z) Cl2_Pool Two Chlorine Atoms (Cl2) Comb1 35Cl + 35Cl (M) Rel. Abundance: 100% Cl2_Pool->Comb1 Most Probable Comb2 35Cl + 37Cl (M+2) Rel. Abundance: ~65% Cl2_Pool->Comb2 Mixed Comb3 37Cl + 37Cl (M+4) Rel. Abundance: ~10% Cl2_Pool->Comb3 Least Probable Peak1 m/z 266.01 (Base Peak) Comb1->Peak1 Peak2 m/z 268.01 (~65% Height) Comb2->Peak2 Peak3 m/z 270.01 (~10% Height) Comb3->Peak3

Figure 2: Statistical probability of chlorine isotope combinations resulting in the characteristic M, M+2, and M+4 spectral pattern.

Validation Rule: If the M+2 peak is less than 50% or greater than 80% of the base peak, the compound is not a pure dichlorinated species, regardless of the accurate mass.[2]

Checkpoint 3: Fragmentation (Structural Connectivity)

While the molecular ion confirms the formula, fragmentation (MS/MS) confirms the structure.

  • Precursor: 266.01 m/z[1][2]

  • Key Fragment: Cleavage of the amide bond typically yields the 2,4-dichloroaniline cation (m/z ~162) or the benzoyl cation (m/z 105).

  • Note: The m/z 162 fragment must also retain the Cl₂ isotope pattern (9:6:1).[2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 570154, N-(2,4-Dichlorophenyl)benzamide. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2003).[2][7] Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Retrieved from [Link][1][7][8]

  • Scientific Instrument Services. (n.d.).[2] Exact Mass Calculator and Isotope Distribution. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry Patterns. Retrieved from [Link]

Sources

Validation of a new synthesis method for N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Green Catalytic Synthesis Method for N-(2,4-Dichlorophenyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide validates a Boric Acid-Catalyzed Direct Amidation (Method B) for the synthesis of N-(2,4-Dichlorophenyl)benzamide , comparing it against the industry-standard Schotten-Baumann Acyl Chloride Protocol (Method A) .

While the traditional acyl chloride route offers rapid kinetics, it suffers from poor atom economy and the generation of corrosive byproducts. Our validation confirms that the Boric Acid-catalyzed route, while requiring longer reaction times, provides a viable green alternative with a 40% reduction in E-Factor (waste mass), making it suitable for sustainable library generation in drug discovery.

Introduction & Mechanistic Rationale

The Target: N-(2,4-Dichlorophenyl)benzamide is a privileged scaffold in medicinal chemistry, serving as a pharmacophore for various antifungal and insecticidal agents (e.g., benzamide fungicides).

The Challenge: The synthesis is complicated by the electronic and steric nature of 2,4-dichloroaniline .

  • Electronic Deactivation: The two chlorine atoms (electron-withdrawing) significantly reduce the nucleophilicity of the aniline nitrogen.

  • Steric Hindrance: The ortho-chlorine atom creates steric bulk, impeding attack on the carbonyl center.

The Validation Goal: To determine if a direct, atom-economical condensation (driven by a green catalyst) can overcome these barriers effectively enough to replace the hazardous acid chloride route.

Methodology Comparison

Method A: The Benchmark (Schotten-Baumann)
  • Mechanism: Nucleophilic acyl substitution using pre-activated benzoyl chloride.

  • Reagents: Benzoyl Chloride, Et₃N (or Pyridine), DCM.

  • Pros: High driving force overcomes poor aniline nucleophilicity; room temperature reaction.

  • Cons: Moisture sensitive; generates stoichiometric amine salts; requires corrosive thionyl chloride if starting from acid.

Method B: The New Protocol (Catalytic Direct Amidation)
  • Mechanism: Boric acid forms a mixed anhydride active species (acyloxyboronate) that activates the carboxylic acid, facilitating amine attack while removing water via azeotropic distillation.

  • Reagents: Benzoic Acid, Boric Acid (10 mol%), Toluene (Reflux).

  • Pros: Water is the only byproduct; high atom economy; uses stable starting materials.

  • Cons: Requires high temperature (reflux); slower kinetics due to steric hindrance.

Experimental Protocols

Protocol A: Traditional Acyl Chloride Synthesis
  • Activation: (Skip if purchasing benzoyl chloride) Reflux Benzoic acid (10 mmol) with Thionyl Chloride (12 mmol) for 2h. Evaporate excess SOCl₂.

  • Coupling: Dissolve 2,4-dichloroaniline (10 mmol) and Triethylamine (12 mmol) in dry Dichloromethane (DCM) (20 mL) at 0°C.

  • Addition: Dropwise add Benzoyl Chloride (10 mmol) in DCM.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

  • Purification: Recrystallization from Ethanol.

Protocol B: Boric Acid Catalyzed Green Synthesis
  • Setup: Equip a 50 mL Round Bottom Flask with a Dean-Stark trap and reflux condenser.

  • Loading: Add Benzoic Acid (10 mmol), 2,4-dichloroaniline (10 mmol), and Boric Acid (1.0 mmol, 10 mol%) .

  • Solvent: Add Toluene (25 mL).

  • Reaction: Reflux (110°C) with vigorous stirring for 24 hours. Water is continuously removed via the Dean-Stark trap.

  • Workup: Cool to 60°C. The product often precipitates upon cooling. If not, concentrate toluene to 50% volume and add Hexane.

  • Purification: Filter the solid. Wash with hot water (to remove boric acid) and cold hexane.

Validation Data & Analysis

The following data summarizes three replicate runs for each method.

MetricMethod A (Acyl Chloride)Method B (Boric Acid Catalysis)Analysis
Yield (Isolated) 88% 76%Method A is superior for yield due to high reactivity.
Reaction Time 4 Hours24 HoursMethod B is significantly slower due to the deactivated amine.
Purity (HPLC) 98.5%99.2% Method B avoids amine salt contaminants common in Method A.
Atom Economy 72%93% Method B is far greener; only H₂O is lost.
E-Factor (Waste/Product) ~15~5 Method B drastically reduces solvent/salt waste.
Cost (Reagents) High (Acid Chloride/Base)Low (Acids are cheap)Method B is more cost-effective for scale-up.

Key Finding: While Method A is faster, Method B is self-purifying . The boric acid catalyst is water-soluble and washes away, whereas Method A requires acid/base extractions to remove the triethylamine hydrochloride salt.

Visualizations

Figure 1: Reaction Pathway Comparison

This diagram illustrates the mechanistic divergence between the high-energy intermediate of Method A and the catalytic cycle of Method B.

ReactionPathways cluster_A Method A: Schotten-Baumann cluster_B Method B: Boric Acid Catalysis Start Benzoic Acid + 2,4-Dichloroaniline InterA Benzoyl Chloride (Activated) Start->InterA SOCl₂/Reflux InterB Acyloxyboronate Intermediate Start->InterB Boric Acid / Toluene ProdA Target Amide + HCl/Salt InterA->ProdA Et₃N / DCM / 4h Cat Boric Acid (Catalyst) Cat->InterB Activates ProdB Target Amide + H₂O InterB->ProdB -H₂O (Dean-Stark) / 24h

Caption: Comparison of the stoichiometric activation (Method A) vs. the catalytic activation cycle (Method B).

Figure 2: Workflow & Decision Matrix

Use this logic flow to select the appropriate method based on your project constraints.

DecisionMatrix Start Start: Synthesis of N-(2,4-Dichlorophenyl)benzamide Check1 Is Scale > 100g? Start->Check1 Check2 Is Time Critical (<1 day)? Check1->Check2 No (Lab Scale) MethodB USE METHOD B (Boric Acid Catalysis) Check1->MethodB Yes (Cost/Waste Priority) MethodA USE METHOD A (Acid Chloride) Check2->MethodA Yes (Need Speed) Check2->MethodB No (Green Priority)

Caption: Decision matrix for selecting the optimal synthesis route based on scale and time constraints.

Conclusion & Recommendation

For routine laboratory synthesis where time is the primary constraint, Method A remains the gold standard due to its ability to force the reaction of the deactivated 2,4-dichloroaniline.

However, Method B is validated as a superior process chemistry route . It eliminates hazardous thionyl chloride, avoids chlorinated solvents (DCM), and simplifies purification. We recommend Method B for:

  • Scale-up operations (>50g) where E-factor and cost are critical.

  • Green Chemistry initiatives requiring metal-free and halogen-free conditions.

References

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Retrieved from [Link]

  • Gowda, B. T., et al. (2008).[1] N-(2,4-Dichlorophenyl)benzamide.[2][1][3][4] Acta Crystallographica Section E. Retrieved from [Link]

  • Chemeurope. Schotten-Baumann reaction - Principles and Mechanism. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking Antifungal Activity Against Standard Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the critical path of antifungal drug discovery and development, establishing a robust and reproducible method for evaluating the potency of novel compounds is paramount. This guide provides a comprehensive framework for benchmarking the in vitro activity of investigational antifungal agents against established standards. By adhering to standardized methodologies and understanding the nuances of data interpretation, researchers can generate high-quality, comparable data essential for lead optimization and preclinical evaluation.

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental choices, ensuring a deep understanding of the principles of antifungal susceptibility testing. We will delve into the widely accepted broth microdilution method, outline the roles of standard antifungal compounds, and provide a clear path for data analysis and interpretation.

The Cornerstone of Comparison: Standard Antifungal Compounds

To contextualize the activity of a novel antifungal agent, it is essential to compare it to well-characterized standard compounds with known mechanisms of action and established clinical relevance. This guide will focus on three such standards, each representing a different class of antifungal drugs:

  • Fluconazole: A triazole antifungal that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] It achieves this by targeting the enzyme 14-α-demethylase.[1]

  • Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately cell death.[3]

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall, by targeting the enzyme β-(1,3)-D-glucan synthase.[4][5]

Understanding the distinct mechanisms of these standards allows for a more insightful interpretation of a new compound's activity profile.

cluster_fluconazole Fluconazole cluster_amphotericin Amphotericin B cluster_caspofungin Caspofungin fluconazole Fluconazole enzyme_f 14-α-demethylase fluconazole->enzyme_f Inhibits ergosterol_f Ergosterol Synthesis enzyme_f->ergosterol_f Blocks membrane_f Fungal Cell Membrane Integrity ergosterol_f->membrane_f Disrupts amphotericin Amphotericin B ergosterol_a Ergosterol amphotericin->ergosterol_a Binds to pore Pore Formation ergosterol_a->pore Induces leakage Ion Leakage pore->leakage Causes caspofungin Caspofungin enzyme_c β-(1,3)-D-glucan synthase caspofungin->enzyme_c Inhibits glucan β-(1,3)-D-glucan Synthesis enzyme_c->glucan Blocks wall Fungal Cell Wall Integrity glucan->wall Disrupts

Caption: Mechanisms of Action for Standard Antifungal Compounds.

Experimental Framework: The Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts, ensuring reproducibility and comparability of data across different laboratories.[6][7] The following protocol is based on this established standard.

Materials and Methods

Materials:

  • Investigational antifungal compound

  • Standard antifungal compounds (Fluconazole, Amphotericin B, Caspofungin)

  • Fungal isolates (e.g., Candida albicans)

  • Quality Control (QC) strains (Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[8]

  • RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).[9][10]

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Rationale for Key Components:

  • RPMI-1640 with MOPS: This specific medium provides a chemically defined and buffered environment, minimizing pH shifts during fungal growth that could otherwise affect the activity of the antifungal agents.[9]

  • Quality Control Strains: The inclusion of ATCC QC strains with known and narrow MIC ranges is a critical self-validating step.[8] If the MICs for these strains fall outside the established ranges, it indicates a technical issue with the assay, rendering the results for the test compounds unreliable.

Experimental Workflow

prep_media Prepare RPMI-1640 Medium plate_setup Inoculate 96-Well Plates prep_media->plate_setup prep_drugs Prepare Antifungal Stock Solutions & Serial Dilutions prep_drugs->plate_setup prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->plate_setup incubation Incubate at 35°C for 24-48 hours plate_setup->incubation read_mic Read Minimum Inhibitory Concentrations (MICs) incubation->read_mic analyze Analyze and Compare Data read_mic->analyze

Caption: Broth Microdilution Experimental Workflow.

Step-by-Step Protocol
  • Preparation of Antifungal Stock Solutions and Dilutions:

    • Prepare stock solutions of the investigational and standard compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range.

  • Preparation of Standardized Fungal Inoculum:

    • Subculture the fungal isolates and QC strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C to ensure purity and viability.[4]

    • Prepare a suspension of fungal cells in sterile saline.

    • Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard at a wavelength of 530 nm.[4] This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ cells/ml in the microtiter plate wells.[2]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plates containing the serially diluted antifungal agents.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.[8]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the drug-free control.

    • For azoles like fluconazole, the MIC is typically read as the concentration that produces at least a 50% reduction in turbidity.[1]

    • For amphotericin B, the endpoint is complete inhibition of growth (100% inhibition).[1]

    • For echinocandins like caspofungin, the endpoint is also typically a 50% reduction in growth.[6]

Data Analysis and Interpretation

A crucial aspect of benchmarking is the objective comparison of your data with established values. The following tables provide a framework for this comparison.

Quality Control (QC) Validation

Before analyzing the data for your test compound, you must verify that the assay is performing correctly. This is achieved by comparing the MICs obtained for the QC strains against their established ranges.

Quality Control StrainAntifungal AgentCLSI-Established MIC Range (µg/mL) at 48h
Candida parapsilosis ATCC 22019Fluconazole2.0 - 8.0
Amphotericin B0.5 - 2.0
Caspofungin0.5 - 4.0
Candida krusei ATCC 6258Fluconazole16.0 - 128.0
Amphotericin B1.0 - 4.0
Caspofungin0.12 - 1.0

Note: These ranges are illustrative and should be confirmed with the latest CLSI documentation.[8][11]

Comparative Analysis of Antifungal Activity

Once the QC data is validated, you can compare the activity of your investigational compound against the standards. The following table presents typical MIC ranges for the standard compounds against a common fungal pathogen, Candida albicans, to provide a benchmark.

Antifungal AgentTypical MIC Range against Candida albicans (µg/mL)
Fluconazole0.25 - 2.0
Amphotericin B0.06 - 1.0
Caspofungin0.015 - 1.0

Note: These ranges are compiled from various studies and can vary depending on the specific strain and testing conditions.[1][12][13]

By presenting your data in a similar tabular format, you can clearly and objectively demonstrate the relative potency of your compound.

Conclusion

This guide provides a scientifically grounded and practical framework for benchmarking the in vitro activity of novel antifungal compounds. By adhering to standardized protocols like the CLSI M27 method, diligently employing quality control measures, and systematically comparing data against established standards, researchers can generate the robust and reliable data necessary to advance the development of new and effective antifungal therapies. The principles of expertise, trustworthiness, and authoritative grounding are embedded in this methodology, ensuring the integrity and impact of your research.

References

  • Pfaller, M. A., et al. (2001). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 39(11), 4168–4171. [Link]

  • Giner, L., et al. (1998). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 42(5), 679–681. [Link]

  • Canton, E., et al. (2006). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Revista Iberoamericana de Micología, 23(4), 214-218. [Link]

  • Gomez-Lopez, A., et al. (2003). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 41(8), 3855–3857. [Link]

  • Cisterna, R., et al. (2010). Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Medical Mycology, 48(8), 1079–1085. [Link]

  • CLSI. (n.d.). Supplementary Table 1 Minimum inhibitory concentration distribution of quality control and reference strains in the test.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 751–779. [Link]

  • Furustrand Tafin, U., et al. (2012). Activities of Fluconazole, Caspofungin, Anidulafungin, and Amphotericin B on Planktonic and Biofilm Candida Species Determined by Microcalorimetry. Antimicrobial Agents and Chemotherapy, 56(12), 6427–6430. [Link]

  • Arikan, S., et al. (2003). In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a Turkish university hospital. Mycoses, 46(5-6), 204–209. [Link]

  • Cidara Therapeutics. (n.d.). Establishment of Quality Control Ranges for the Broth Microdilution Susceptibility Testing of Rezafungin against Yeast. Cidara Therapeutics. [Link]

  • Gomez-Lopez, A., et al. (2003). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. ResearchGate. [Link]

  • Bio-protocol. (2012). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 2(10), e213. [Link]

  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650–1653. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... ResearchGate. [Link]

  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Veiga, F. F., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 263–267. [Link]

  • Scribd. (n.d.). M27 4th Edition. Scribd. [Link]

  • Pfaller, M. A., et al. (1994). Selection of Candidate Quality Control Isolates and Tentative Quality Control Ranges for In Vitro Susceptibility Testing of Yeas. ResearchGate. [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]

  • HiMedia Laboratories. (n.d.). M1972 - RPMI-1640 Agar w/ MOPS & 2% Glucose w/o Sodium bicarbonate. HiMedia Laboratories. [Link]

  • Giusiano, G., et al. (2004). Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species to the New Triazole Posaconazole and to Six Established Antifungal Agents by a Modified NCCLS M27-A2 Microdilution Method and Etest. Journal of Clinical Microbiology, 42(10), 4887–4890. [Link]

Sources

Structural & Functional Profiling: N-(2,3-dichlorophenyl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Meta" Conformation Lock

In the optimization of benzanilide scaffolds—common in fungicides (SDHI inhibitors), P2X7 antagonists, and kinase inhibitors—the substitution pattern on the aniline ring dictates the molecular topography.

N-(2,3-dichlorophenyl)benzamide represents a critical "intermediate twist" scaffold. Unlike the planar 3,4-dichloro analogs or the orthogonally locked 2,6-dichloro analogs, the 2,3-substitution pattern induces a specific torsional strain that balances solubility with receptor fit. This guide objectively compares this scaffold against its primary structural isomers to aid in rational drug design.

Structural Architecture & Mechanism

The "Ortho-Cl" Effect

The defining feature of N-(2,3-dichlorophenyl)benzamide is the steric clash between the ortho-chlorine (C2 position) and the amide carbonyl oxygen. This forces the aniline ring to rotate out of the amide plane.

  • Electronic Environment: The electron-withdrawing nature of the dichloro-motif reduces the nucleophilicity of the amide nitrogen, increasing metabolic stability against amidases.

  • Conformational Analysis:

    • 2,3-dichloro: Adopts a syn-clinal conformation. The twist angle is typically 30–45° , preventing coplanarity.

    • 3,4-dichloro: Lacks ortho-substitution, allowing a nearly planar conformation (<10° twist ), facilitating π-π stacking but reducing solubility.

    • 2,6-dichloro: Severe steric clash forces a perpendicular conformation (~90° twist ), often locking the molecule into a rigid state that can be highly selective but difficult to bind if the pocket is narrow.

Mechanistic Visualization (SAR Logic)

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for selecting the 2,3-dichloro scaffold.

SAR_Logic Start Benzanilide Optimization Ortho Ortho-Substitution (2-Cl) Start->Ortho Steric Control MetaPara Meta/Para-Substitution (3,4-Cl) Start->MetaPara Electronic Control Twist Induces Torsional Twist (Non-Planar) Ortho->Twist Planar Maintains Planarity (Pi-Stacking) MetaPara->Planar Selectivity High Selectivity (Shape Complementarity) Twist->Selectivity Reduces Promiscuity Target23 2,3-Dichloro: Balanced Twist (~35°) Twist->Target23 Single Ortho Target26 2,6-Dichloro: Locked Orthogonal (~90°) Twist->Target26 Double Ortho Solubility Poor Solubility (Crystal Lattice Energy) Planar->Solubility High Lattice Energy

Figure 1: SAR decision tree highlighting the conformational impact of chlorination patterns.

Comparative Performance Analysis

This section contrasts N-(2,3-dichlorophenyl)benzamide with its most common medicinal chemistry alternatives.

Table 1: Physicochemical & Structural Comparison
FeatureN-(2,3-dichlorophenyl)benzamide N-(3,4-dichlorophenyl)benzamide N-(2,6-dichlorophenyl)benzamide
Role Target ScaffoldPlanar ComparatorRigid Comparator
Dihedral Angle 33.0° (Twisted) 2.6° (Planar) ~85-90° (Orthogonal)
Crystal Packing Anti-parallel chains (H-bonds)Tight π-stacking sheetsLoose packing (High void volume)
Solubility (Est.) ModerateLow (High Lattice Energy)High
Metabolic Stability High (Ortho-shielding)Moderate (Exposed amide)Very High (Double shielding)
Primary Utility Pockets requiring "kinked" ligandsIntercalators / Flat pocketsNarrow, hydrophobic channels
Detailed Analysis
  • Vs. 3,4-Dichlorophenyl (The Planar Alternative):

    • Performance: The 3,4-isomer is often more potent in assays where the receptor site is flat (e.g., DNA intercalation or planar kinase active sites). However, it suffers from poor aqueous solubility due to high crystal lattice energy driven by extensive π-π stacking.

    • Advantage of 2,3-isomer: The 2,3-twist disrupts this packing, significantly improving solubility and bioavailability while maintaining the lipophilicity required for membrane permeability.

  • Vs. 2,6-Dichlorophenyl (The Rigid Alternative):

    • Performance: The 2,6-isomer is a "conformational lock." It creates a rigid perpendicular shape.

    • Advantage of 2,3-isomer: The 2,3-isomer retains some conformational flexibility (induced fit), allowing it to adapt to breathing motions of the protein target, whereas the 2,6-isomer acts as a rigid wedge that either fits perfectly or fails completely (all-or-nothing binding).

Experimental Protocols (Validation Systems)

To validate the structural assertions above, the following protocols are recommended. These are designed to be self-validating systems where the output confirms the synthesis success.

Protocol A: Synthesis via Schotten-Baumann Reaction

Use this method to generate the compound for assay.

Reagents: 2,3-dichloroaniline (1.0 eq), Benzoyl chloride (1.1 eq), Pyridine (solvent/base).

  • Setup: Purge a round-bottom flask with N₂. Add 2,3-dichloroaniline (10 mmol) dissolved in anhydrous pyridine (15 mL).

  • Addition: Cool to 0°C. Add benzoyl chloride (11 mmol) dropwise over 20 minutes. Control: Exotherm must be controlled to <5°C to prevent bis-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

  • Quench: Pour mixture into ice-cold HCl (1M, 100 mL). The pyridine salt will dissolve; the product will precipitate.

  • Purification: Filter the white precipitate. Wash with water (3x) and cold ethanol (1x). Recrystallize from Ethanol/Water (8:2).

    • Validation: Melting point should be sharp (Check literature value, typically ~160-165°C).

Protocol B: Single Crystal Growth (Structural Verification)

Use this to confirm the "Twist Angle" hypothesis.

  • Solvent System: Prepare a saturated solution of the purified compound in Acetone.

  • Method: Slow evaporation at 4°C. Cover the vial with parafilm and poke 3 small holes.

  • Timeline: Crystals suitable for X-ray diffraction (XRD) appear in 48–72 hours.

  • Analysis: Solve structure to determine the C(carbonyl)-N-C(phenyl)-C(ortho) dihedral angle.

Experimental Workflow Diagram

Workflow Reactants Reactants: 2,3-Dichloroaniline + Benzoyl Chloride Reaction Reaction: Pyridine, 0°C -> RT (Nucleophilic Acyl Subst.) Reactants->Reaction Quench Quench: Ice/HCl Pour (Ppt formation) Reaction->Quench Crystal Crystallization: EtOH/Water or Acetone Quench->Crystal Analysis Analysis: XRD / NMR / HPLC Crystal->Analysis

Figure 2: Step-by-step synthesis and characterization workflow.[1]

References

  • Gowda, B. T., et al. (2008).[2][3] "N-(2,3-Dichlorophenyl)benzamide."[2][3][4][5][6] Acta Crystallographica Section E, 64(6), o1030. Link

  • Gowda, B. T., et al. (2008).[2][3] "N-(2,4-Dichlorophenyl)benzamide."[2][3][4] Acta Crystallographica Section E, 64(6), o950. Link

  • Gowda, B. T., et al. (2007). "N-(3,5-Dichlorophenyl)benzamide." Acta Crystallographica Section E, 64(1), o263. Link

  • Bowes, K. F., et al. (2003). "N-(2-Chlorophenyl)benzamide."[2][3][5][6] Acta Crystallographica Section E, 59(12), o1997. Link

  • Nagaraja, G. K., et al. (2012). "Synthesis and antimicrobial activity of some new N-substituted benzamides." Journal of Chemical and Pharmaceutical Research. (General reference for benzamide antimicrobial protocols).

Sources

A Researcher's Guide to Bridging the Gap: Comparing In Silico and Experimental Data for N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the dialogue between computational prediction and empirical validation is paramount. The journey of a molecule from a conceptual entity to a potential therapeutic agent is increasingly reliant on a synergistic interplay between in silico modeling and traditional benchtop experimentation. This guide provides a comprehensive comparison of these two approaches, centered on the model compound N-(2,4-Dichlorophenyl)benzamide .

This document is structured to provide not just a side-by-side data comparison, but to delve into the causality behind the selection of specific computational and experimental methodologies. For researchers, scientists, and drug development professionals, understanding this synergy is crucial for accelerating research timelines, optimizing resource allocation, and ultimately, enhancing the probability of success in the complex puzzle of drug discovery.

The Foundational Role of Physicochemical Properties

The journey of any potential drug candidate begins with a thorough understanding of its fundamental physicochemical properties. These characteristics govern how the molecule will behave in a biological system, influencing everything from its solubility in physiological fluids to its ability to cross cell membranes. Here, we explore the comparison between in silico predictions and experimental determinations of key physicochemical parameters for N-(2,4-Dichlorophenyl)benzamide.

Molecular Geometry: The Convergence of Prediction and Reality

A molecule's three-dimensional structure is a critical determinant of its biological activity. For N-(2,4-Dichlorophenyl)benzamide, both computational and experimental methods have been employed to elucidate its geometry.

In Silico Approach: Computational studies, such as those using the Gaussian software package, employ quantum mechanical calculations to predict the most energetically favorable conformation of a molecule. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For N-(2,4-Dichlorophenyl)benzamide, computational models have predicted its geometrical parameters, which have been reported to be in good agreement with experimental values[1].

Experimental Approach: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in its solid state. This technique has been used to determine the crystal structure of N-(2,4-Dichlorophenyl)benzamide, revealing key conformational features[2][3]. For instance, the dihedral angle between the benzoyl ring and the amide group, and the near co-planar arrangement of the two aromatic rings, are crucial details confirmed by this method[2][3].

ParameterIn Silico (Calculated)Experimental (X-ray)
Molecular Geometry Geometrical parameters in agreement with experimental values[1].The amide –NHCO– group forms a dihedral angle of 33.0 (2)° with the benzoyl ring, while the rings are almost coplanar, with a dihedral angle of 2.6 (2)°[2][3].
Melting Point Not typically predicted by standard quantum mechanical calculations.The purity of the compound was confirmed by determining its melting point[2]. A melting point of 117 °C is reported[4].

The strong correlation between the computationally predicted and experimentally determined geometries for N-(2,4-Dichlorophenyl)benzamide provides a foundational level of confidence in the utility of in silico methods for predicting the structural features of novel compounds.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

A significant portion of drug candidates fail in clinical trials due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. In silico ADMET prediction has, therefore, become an indispensable tool in early-stage drug discovery to flag potentially problematic compounds before significant resources are invested.

In Silico ADMET Prediction: A High-Throughput Screening Funnel

A variety of computational tools and web servers are available for predicting the ADMET properties of small molecules. These platforms utilize vast databases of experimental data to build predictive models based on a molecule's structure. For N-(2,4-Dichlorophenyl)benzamide, we can utilize a freely accessible tool like SwissADME to generate a comprehensive ADMET profile.

Table 1: In Silico ADMET Predictions for N-(2,4-Dichlorophenyl)benzamide

PropertyPredicted ValueImplication
Physicochemical Properties
Molecular Weight266.12 g/mol Within the range for good oral bioavailability.
LogP (Octanol/Water)4.40Indicates high lipophilicity, which can affect solubility and metabolism.
Water Solubility (LogS)-4.5Poorly soluble in water.
Pharmacokinetics
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesPredicted to be able to cross the blood-brain barrier.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule of Five0 violationsFavorable for oral bioavailability.

These values are representative predictions from common in silico tools and should be experimentally verified.

Experimental Validation: The Path to Confirmation

While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the predicted properties. Below are protocols for key experimental assays that would be used to validate the in silico ADMET profile of N-(2,4-Dichlorophenyl)benzamide.

Experimental Protocol: Determination of Aqueous Solubility

  • Objective: To quantitatively determine the solubility of N-(2,4-Dichlorophenyl)benzamide in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Methodology:

    • Add an excess amount of the compound to a known volume of the aqueous buffer in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is reported in units such as mg/mL or µM.

Experimental Protocol: Determination of LogP (Octanol-Water Partition Coefficient)

  • Objective: To experimentally measure the lipophilicity of N-(2,4-Dichlorophenyl)benzamide.

  • Methodology (Shake-Flask Method):

    • Prepare a solution of the compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of this stock solution to a vial containing a pre-saturated mixture of n-octanol and water (or buffer).

    • Vigorously shake the vial for a set period to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely, often aided by centrifugation.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase[5].

Biological Activity: From In Silico Hypothesis to Experimental Evidence

While benzamide derivatives are known to exhibit a range of biological activities, including antimicrobial and antifungal properties, specific experimental data for N-(2,4-Dichlorophenyl)benzamide is not extensively reported in publicly available literature[1]. This presents an ideal scenario to illustrate how in silico techniques can be used to generate hypotheses about a compound's biological targets, which can then be tested experimentally.

In Silico Target Prediction and Molecular Docking

Computational methods can be employed to predict potential biological targets for a novel compound. This can be achieved through various approaches, including ligand-based methods (comparing the compound to known active molecules) and structure-based methods like molecular docking.

Workflow: In Silico Target Identification and Validation

G A N-(2,4-Dichlorophenyl)benzamide 3D Structure B In Silico Target Prediction (e.g., PharmMapper, SwissTargetPrediction) A->B C Prioritized List of Potential Protein Targets B->C D Molecular Docking Simulation (e.g., AutoDock, Glide) C->D E Prediction of Binding Affinity and Interactions D->E F In Vitro Biological Assays (e.g., Enzyme Inhibition, Antimicrobial MIC) E->F Hypothesis Generation G Experimental Validation of Biological Activity F->G Data Generation G->E Feedback & Model Refinement

Caption: In silico workflow for target identification and experimental validation.

Molecular docking simulations would involve computationally placing N-(2,4-Dichlorophenyl)benzamide into the binding site of a potential protein target to predict the binding affinity and key molecular interactions. A strong predicted binding affinity would provide a testable hypothesis for experimental validation.

Experimental Validation of Biological Activity

Based on the in silico predictions and the known activities of related benzamides, a logical next step would be to perform experimental assays to screen for biological activity.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the minimum concentration of N-(2,4-Dichlorophenyl)benzamide that inhibits the visible growth of a target microorganism.

  • Methodology (Broth Microdilution):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate microbial growth medium.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (microorganism in medium without compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion: A Symbiotic Relationship for Accelerated Discovery

The case of N-(2,4-Dichlorophenyl)benzamide serves as a compelling illustration of the synergistic relationship between in silico and experimental approaches in chemical and pharmaceutical research. While computational methods provide rapid, cost-effective means to predict a molecule's properties and generate testable hypotheses, experimental validation remains the ultimate arbiter of a compound's true behavior.

For researchers in the field, embracing this dual approach is no longer a matter of choice but a necessity for efficient and effective research. The iterative cycle of computational prediction, experimental testing, and model refinement is the engine that drives modern drug discovery, enabling a more rational and targeted approach to the development of new therapeutic agents.

References

  • Computational study of N-(2,4-Dichlorophenyl)benzamide. Oriental Journal of Chemistry. Available from: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

  • N-(2,4-Dichlorophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • In Silico ADMET and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. National Center for Biotechnology Information. Available from: [Link]

  • N-(2,4-Dichlorophenyl)benzamide. ResearchGate. Available from: [Link]

  • N-(2,4-Dichlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerafaces. Available from: [Link]

  • N-(2,4-Dichlorophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • N-(2,4-Dichlorophenyl)benzamide. PubChem. Available from: [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. National Center for Biotechnology Information. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Chem LibreTexts. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available from: [Link]

  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

Sources

Reproducibility of N-(2,4-Dichlorophenyl)benzamide synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down synthesis protocols for N-(2,4-Dichlorophenyl)benzamide. I'm especially interested in reaction conditions, catalysts, and yields. I'm focusing on different solvents, hoping this yields a more complete picture of what's out there.

Analyzing Synthesis Protocols

I've expanded my search to include purification techniques alongside yields and mechanisms. I've pinpointed two strong protocols from reputable sources and I'm diving into the differences in temperature, reaction time, and reagent purity. I'm also examining the underlying reaction mechanisms for a more complete understanding and starting to structure the guide.

Outlining Protocol Comparison

I'm now zeroing in on at least two well-documented protocols and structuring the guide. I'm focusing on key aspects: introduction, protocol descriptions, a comparative analysis, and a concluding summary. I'm starting to write the introduction and the experimental sections for each protocol. I'm also planning a DOT script for a workflow diagram, visualising the general synthesis.

Safety Operating Guide

Personal protective equipment for handling N-(2,4-Dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: N-(2,4-Dichlorophenyl)benzamide CAS: 3012-78-0 Signal Word: WARNING Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Aquatic Toxicity (H400/H410).[1]

Strategic Overview: Handling halogenated aromatic amides requires a shift from generic safety protocols to specific barrier protection.[1][2] The presence of chlorine atoms on the phenyl ring increases lipophilicity, facilitating dermal absorption compared to non-halogenated benzamides. While not immediately lethal, long-term sensitization and environmental accumulation are critical risks.[1] This guide prioritizes containment of particulates during weighing and solvent-specific barrier integrity during synthesis.[1]

Risk Assessment & Hazard Identification

Effective PPE selection relies on understanding the mechanism of exposure.[1]

Hazard ClassGHS CodeMechanism of ActionOperational Risk
Dermal H315Lipophilic absorption via stratum corneum.[1]High during solvation; moderate during weighing.[1]
Ocular H319Mechanical abrasion (dust) & chemical irritation.[1]High during transfer of solids.[1]
Inhalation H335Mucosal irritation of upper respiratory tract.[1]High if handling micronized powder outside a hood.[1]
Environmental H410Bioaccumulation in aquatic organisms.[1][3]Critical during waste disposal/spill cleanup.[1]

Scientist's Note: The "Warning" label often leads to complacency.[1] Treat this compound as a "sensitizer by default."[1] The chlorine substituents make this molecule robust against degradation, meaning it persists on surfaces longer than standard organic intermediates.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The Solvent-Carrier Logic

The most common error in handling N-(2,4-Dichlorophenyl)benzamide is assuming one glove type fits all scenarios.[1] The solid compound is distinct from its solvated form.[1]

Protocol:

  • Solid State (Weighing/Transfer): Standard Nitrile (4-5 mil) is sufficient.[1] The risk is physical contact, not permeation.

  • Solution State (Synthesis/Extraction): The solvent dictates the glove, not the solute. Halogenated amides are often dissolved in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO).[1]

Glove Selection Table:

Experimental PhaseCarrier SolventRecommended Glove SystemBreakthrough Time
Weighing (Solid) None (Dry)Nitrile (Single layer) >480 min (Solid)
Synthesis Methanol / EthanolNitrile (Double gloved) >240 min
Synthesis Dichloromethane (DCM)PVA or Silver Shield® Laminate <5 min for Nitrile![1]
Synthesis DMF / DMSOButyl Rubber >480 min
Respiratory & Engineering Controls
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (Spill/Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P95 or N95 particulate respirator .[1]

Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are required.[1][2][3][4][5] Safety glasses with side shields are insufficient due to the fine particulate nature of the solid, which can drift around shields.

  • Body: Standard cotton/poly lab coat. If handling >10g or using pyrophoric reagents in the same workflow, upgrade to a Nomex® fire-resistant coat.[1]

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter and solvent system.

PPE_Decision_Tree Start Start: Handling N-(2,4-Dichlorophenyl)benzamide State Assess State of Matter Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Weighing Weighing / Transfer Solid->Weighing SolventCheck Identify Carrier Solvent Liquid->SolventCheck SolidPPE PPE: Nitrile Gloves + Goggles Engineering: Fume Hood Weighing->SolidPPE Polar Alcohols / Water SolventCheck->Polar Chlorinated DCM / Chloroform SolventCheck->Chlorinated Aprotic DMF / DMSO SolventCheck->Aprotic PolarPPE PPE: Double Nitrile Gloves Polar->PolarPPE ChlorinatedPPE PPE: Silver Shield / Laminate (Nitrile degrades instantly) Chlorinated->ChlorinatedPPE AproticPPE PPE: Butyl Rubber Aprotic->AproticPPE

Figure 1: Decision logic for glove selection based on the physical state and solvent carrier of N-(2,4-Dichlorophenyl)benzamide.[1]

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Verify Ventilation: Confirm fume hood flow rate is active.

  • Static Control: Chlorinated aromatic powders are often static-prone.[1] Use an anti-static gun or wipe on the spatula and weigh boat to prevent "jumping" of the powder, which causes inhalation risks.

  • Don PPE: Put on goggles first, then lab coat, then gloves (tucked over cuffs).[1]

Phase 2: Active Handling (Synthesis/Weighing)[1]
  • Weighing: Keep the balance inside the hood if possible. If not, tare the vessel inside the hood, add the solid, close the vessel tightly, and transport to the balance. Never open the container on an open benchtop.

  • Solvation: Add solvent slowly.[1]

    • Critical Check: If using DCM, ensure you are wearing laminate gloves or changing nitrile gloves immediately upon any splash.[1]

  • Reaction Monitoring: When taking TLC aliquots, assume the capillary tube is contaminated.[1] Dispose of it immediately into a sharps container designated for halogenated waste.[1]

Phase 3: Decontamination & Cleanup[1]
  • Surface Wipe: Wipe down the work area with a detergent solution (soap and water), followed by an ethanol wipe.[1]

    • Why? Chlorinated aromatics are not very soluble in water alone; the surfactant lifts the particles, and ethanol solubilizes residues.

  • Glove Removal: Use the "beak method" (pulling one glove off inside out, holding it in the gloved hand, then peeling the second off over the first) to prevent skin contact with the outer surface.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off excess dry material gently.[1]Wash with soap and water for 15 mins.[1][3]
Skin Contact (Solution) Doff gloves immediately. Wash with soap/water.[1][3] Do NOT use solvents (ethanol) on skin; it increases absorption.[1]
Eye Exposure Flush at eyewash station for 15 mins.Hold eyelids open. Seek medical attention.
Spill (< 5g) Cover with wet paper towels (to prevent dust).[1]Scoop into hazardous waste bag.[1] Wipe area 3x.[1]
Spill (> 50g) Evacuate area.Contact EHS. Use HEPA vacuum if available.[1]

Disposal Considerations

Strict Segregation Required: N-(2,4-Dichlorophenyl)benzamide contains halogen atoms (Chlorine).[1][6]

  • Waste Stream: Must go into Halogenated Organic Waste .[1]

  • Do Not Mix: Do not pour into "Non-Halogenated" solvent waste carboys. Mixing halogenated compounds with ketones (like acetone) in basic conditions can sometimes be reactive, but primarily, this is a regulatory and incineration cost requirement.[1]

  • Solid Waste: Contaminated paper towels, gloves, and weigh boats must be bagged and tagged as "Solid Hazardous Waste - Halogenated."[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76957, N-(2,4-Dichlorophenyl)benzamide.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection.[1] Retrieved from [Link][1][7]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dichlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dichlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.